Technical Documentation Center

7H-Pyrazolo[4,3-d]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7H-Pyrazolo[4,3-d]pyrimidine
  • CAS: 272-53-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7H-Pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The 7H-pyrazolo[4,3-d]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrazolo[4,3-d]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and therapeutic potential of this remarkable class of compounds. We will delve into the nuanced structure-activity relationships that govern their biological effects, explore their diverse mechanisms of action across various disease targets, and provide detailed experimental protocols for their synthesis and evaluation. This document aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the 7H-pyrazolo[4,3-d]pyrimidine framework.

The 7H-Pyrazolo[4,3-d]pyrimidine Core: A Foundation for Diverse Pharmacology

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system composed of a pyrazole ring fused to a pyrimidine ring. This arrangement makes it a bioisostere of adenine, a fundamental component of ATP, enabling it to interact with a wide array of ATP-binding sites in the proteome, particularly kinases.[1][2] Its structural rigidity and the presence of multiple nitrogen atoms provide key hydrogen bonding donors and acceptors, crucial for specific molecular recognition by biological targets.

The core structure can be systematically modified at various positions (N1, C3, C5, and C7) to modulate its physicochemical properties and biological activity. This "tunability" is a key reason for its designation as a "privileged scaffold" in drug discovery.

Caption: Core chemical structure of 7H-pyrazolo[4,3-d]pyrimidine.

Pharmacological Properties and Therapeutic Applications

The versatility of the 7H-pyrazolo[4,3-d]pyrimidine scaffold has led to the development of compounds with a broad spectrum of pharmacological activities.

Anticancer Activity

The purine-like structure of pyrazolo[4,3-d]pyrimidines makes them ideal candidates for targeting ATP-dependent enzymes that are often dysregulated in cancer, such as kinases and tubulin.

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[3] Several 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs.[4] These compounds typically act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, thereby inducing cell cycle arrest and apoptosis.[1]

The pyrazolo[4,3-d]pyrimidine core forms crucial hydrogen bonds with the hinge region residues of the kinase, such as Glu81 and Leu83 in CDK2.[4] Modifications at the C3, C5, and C7 positions allow for the exploration of different pockets within the ATP-binding site to enhance potency and selectivity.[4] For instance, the introduction of a biaryl moiety at the C7 position can lead to potent and specific CDK inhibitors.[4]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK/Cyclin Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complex Substrate Substrate Phosphorylation CDK_Cyclin->Substrate Active Cell_Cycle_Arrest Cell Cycle Arrest Pyrazolo_pyrimidine 7H-Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_pyrimidine->CDK_Cyclin

Caption: Mechanism of CDK inhibition by 7H-pyrazolo[4,3-d]pyrimidines.

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a validated anticancer strategy.[5] A series of N1-methyl pyrazolo[4,3-d]pyrimidines have been developed as potent inhibitors of tubulin polymerization.[5] These compounds bind to the colchicine site of tubulin, preventing its assembly into microtubules and leading to mitotic arrest and apoptosis in cancer cells.[5]

Structure-activity relationship (SAR) studies have shown that modifications at the C5 position of the pyrazolo[4,3-d]pyrimidine ring are critical for antitubulin activity. For example, a 5-chloro substituent has been shown to enhance potency.[5]

Beyond CDKs, pyrazolo[4,3-d]pyrimidine derivatives have shown inhibitory activity against other kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2).[6] Dual inhibition of these kinases can lead to potent anti-leukemic and anti-angiogenic effects.[6] Additionally, some derivatives have been identified as inhibitors of Src family kinases.[7]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.

Certain pyrazolo[4,3-d]pyrimidine compounds have been shown to inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in macrophages.[8][9] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. These compounds can interfere with the stability and formation of the active dimeric form of iNOS.[10]

SAR studies have revealed that a 3,4,5-trimethoxystyryl group at the C-5 position and an alkylamine at the C-7 position of the pyrazolo[4,3-d]pyrimidine scaffold are beneficial for anti-inflammatory activity.[10]

Some derivatives have been shown to suppress the TLR4/p38 signaling pathway, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Adenosine Receptor Antagonism

Pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and identified as antagonists of the adenosine A1 receptor.[11][12] Adenosine receptors are involved in various physiological processes, and their modulation has therapeutic potential in cardiovascular and neurological disorders. The potency of these compounds is influenced by substituents on a phenyl ring at the C5-position.[11]

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition

Pyrazolo[4,3-d]pyrimidine derivatives have been developed as inhibitors of HIF-PHD, an enzyme involved in the cellular response to hypoxia.[13] Inhibition of HIF-PHD can lead to an increase in hemoglobin levels, making these compounds promising therapeutic agents for anemia.[13]

Structure-Activity Relationship (SAR) Summary

The biological activity of 7H-pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents.

PositionSubstituent EffectTarget ClassReference
N1 Methylation can enhance activity.Microtubule Targeting Agents[5]
C3 Alkyl or aryl groups can modulate potency and selectivity.CDK Inhibitors[4]
C5 Phenyl substituents influence potency. A chloro group can enhance activity. A 3,4,5-trimethoxystyryl group is beneficial for anti-inflammatory activity.Adenosine Receptor Antagonists, Microtubule Targeting Agents, Anti-inflammatory Agents[5][10][11]
C7 Amino-substituted biaryl moieties are important for CDK inhibition. Alkylamine substitutions are favorable for anti-inflammatory activity.CDK Inhibitors, Anti-inflammatory Agents[4][10]

Experimental Protocols

General Synthesis of 7H-Pyrazolo[4,3-d]pyrimidine Derivatives

A common synthetic route to access a variety of substituted pyrazolo[4,3-d]pyrimidines is outlined below. This multi-step process typically starts from a substituted pyrazole precursor.

General_Synthesis_Workflow Start Substituted Pyrazole Step1 Cyclization with Formamide/Orthoformate Start->Step1 Step2 Chlorination (e.g., POCl3) Step1->Step2 Step3 Nucleophilic Substitution (e.g., Amines, Phenols) Step2->Step3 Product Substituted 7H-Pyrazolo[4,3-d]pyrimidine Step3->Product

Caption: A generalized synthetic workflow for 7H-pyrazolo[4,3-d]pyrimidine derivatives.

A representative synthetic procedure is as follows[8][9]:

  • Synthesis of the Pyrazolopyrimidine Core: A mixture of a suitable 5-aminopyrazole-4-carbonitrile and an appropriate orthoester or formamide is heated to facilitate cyclization and form the pyrazolo[4,3-d]pyrimidin-7-one core.

  • Chlorination: The resulting pyrimidinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield a 7-chloro-pyrazolo[4,3-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution: The 7-chloro intermediate is then reacted with various nucleophiles (e.g., amines, phenols) in a suitable solvent, often with a base, to introduce diverse substituents at the C7 position.

In Vitro Biological Evaluation
  • Reagents: Recombinant CDK2/Cyclin A, substrate peptide (e.g., histone H1), ATP, 7H-pyrazolo[4,3-d]pyrimidine test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. The test compound is serially diluted and incubated with the CDK2/Cyclin A enzyme. b. The kinase reaction is initiated by adding the ATP and substrate mixture. c. The reaction is allowed to proceed for a specified time at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using the detection reagent and a luminometer or spectrophotometer.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media and seeded into 96-well plates.[3]

  • Treatment: After cell attachment, the cells are treated with various concentrations of the 7H-pyrazolo[4,3-d]pyrimidine compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (the concentration required to inhibit cell growth by 50%) is determined.

Conclusion and Future Perspectives

The 7H-pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active molecules. Its ability to mimic the purine core allows for the design of potent inhibitors for numerous enzymes, particularly kinases. The extensive body of research on this scaffold has provided valuable insights into the structure-activity relationships that govern its diverse pharmacological effects.

Future research in this area will likely focus on the development of more selective and potent inhibitors with improved pharmacokinetic profiles. The application of computational modeling and structure-based drug design will continue to be instrumental in guiding the synthesis of novel derivatives with enhanced therapeutic potential. Furthermore, the exploration of this scaffold for new therapeutic targets remains a promising avenue for future drug discovery efforts.

References

  • Sircar, I., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-96.
  • Tummala, R., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 207, 112739.
  • ACS Publications. (n.d.). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1073-1084.
  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1073-1084.
  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882.

  • Al-Ghorbani, M., et al. (2016). Synthesis of some novel pyrazolo(3,4-d)pyrimidine derivatives. Der Pharma Chemica, 8(1), 356-363.
  • Ghorab, M. M., et al. (2014).
  • PubChem. (n.d.). 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)amino)-. Retrieved from [Link]

  • Lee, H.-Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655.
  • Fayed, E. A., et al. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE). Azhar Journal of Pharmaceutical Sciences, 69, 62-81.
  • Goi, T., et al. (2017). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 60(17), 7434-7449.
  • Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9140-9161.
  • Ankle, S., & Kumar, A. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering.
  • Bakr, R. B., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103444.
  • Zhang, Y., et al. (2019). Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry, 62(7), 3378-3392.
  • Abdel-Aziz, A. A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882.

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

  • Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2282-2300.

Sources

Exploratory

The 7H-Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Purine Bioisostere in Targeted Drug Design

Executive Summary In the landscape of rational drug design, the bioisosteric replacement of endogenous scaffolds is a cornerstone strategy for overcoming pharmacokinetic liabilities and off-target toxicity. The 7H-pyrazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the bioisosteric replacement of endogenous scaffolds is a cornerstone strategy for overcoming pharmacokinetic liabilities and off-target toxicity. The 7H-pyrazolo[4,3-d]pyrimidine nucleus—formally classified as an 8-aza-9-deazapurine—has emerged as a highly privileged purine bioisostere[1]. By replacing the imidazole ring of the natural purine with a pyrazole ring, medicinal chemists can fundamentally alter the electronic distribution, tautomeric preferences, and hydrogen-bonding vectors of the molecule while preserving its ability to competitively bind to ATP-binding sites[2].

This technical whitepaper provides an in-depth analysis of the physicochemical rationale behind this bioisosteric shift, details validated synthetic workflows, and examines its application in developing next-generation kinase inhibitors and anti-inflammatory agents.

Structural & Physicochemical Rationale (The "Why")

The endogenous purine scaffold is ubiquitous in human biology, serving as the core of ATP, GTP, and various secondary messengers. However, utilizing pure purine derivatives as therapeutics often leads to poor selectivity (due to the highly conserved nature of the ATP hinge region across the kinome) and rapid metabolic degradation by enzymes such as adenosine deaminase[1].

Transitioning to a 7H-pyrazolo[4,3-d]pyrimidine scaffold involves a strategic atomic swap: the nitrogen at position 9 of the purine is shifted to position 8, and the carbon at position 8 is shifted to position 9.

Causality in Target Affinity: This structural rearrangement has profound thermodynamic consequences for target binding:

  • Altered Tautomerism: The pyrazole ring supports different prototropic tautomers compared to imidazole, shifting the primary hydrogen bond donor/acceptor profile.

  • Electron Density Modification: The adjacent nitrogen atoms in the pyrazole ring withdraw electron density from the pyrimidine core, increasing the electrophilicity of the C7 position and altering the pKa of the molecule[2].

  • Hinge Region Optimization: In kinase targets, this altered dipole moment allows the scaffold to form stronger, more directional bidentate hydrogen bonds with the peptide backbone of the kinase hinge region, often bypassing classical gatekeeper mutations that confer resistance to standard purine analogs[3].

G Purine Purine Scaffold (Endogenous) Bioisostere 7H-Pyrazolo[4,3-d]pyrimidine (Bioisostere) Purine->Bioisostere CH to N / N to C Replacement Properties Altered Tautomerism & H-Bond Donor/Acceptor Profile Bioisostere->Properties Modifies e- density Hinge Kinase Hinge Region Binding Efficacy Enhanced Selectivity & Overcoming Resistance Hinge->Efficacy Clinical advantage Properties->Hinge Optimizes interactions

Caption: Logical flow of how pyrazolo[4,3-d]pyrimidine bioisosterism enhances kinase selectivity.

Key Therapeutic Applications & Case Studies

Case Study 1: CDK2 Inhibition (The Roscovitine Bioisostere)

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their deregulation is a hallmark of many human tumors. Roscovitine is a well-known, first-generation purine-based CDK inhibitor.

Researchers successfully synthesized Compound 7 (7-Benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine) as a direct bioisostere of roscovitine[3]. X-ray crystallography confirmed that Compound 7 binds to the CDK2 hinge region in a nearly identical orientation to roscovitine. However, the unique electronic properties of the pyrazolo[4,3-d]pyrimidine core resulted in superior biological effects, including enhanced cell cycle arrest, robust dephosphorylation of the retinoblastoma (Rb) protein, and greater accumulation of the p53 tumor suppressor[3][4].

Case Study 2: Anti-Inflammatory Agents (TLR4/p38 Pathway)

Beyond oncology, the scaffold has proven highly effective in immunology. A series of novel pyrazolo[4,3-d]pyrimidines were designed as therapeutic agents for acute lung injury (ALI)[5]. The lead molecule, Compound 4e , demonstrated potent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages[6]. Mechanistic studies revealed that the scaffold acts upstream by suppressing the TLR4/p38 MAPK signaling pathway, effectively halting the transcription of pro-inflammatory cytokines[6].

G LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 p38 p38 MAPK TLR4->p38 Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, NO) p38->Cytokines Gene Expression Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative (e.g., 4e) Inhibitor->TLR4 Suppresses signaling Inhibitor->p38 Blocks ATP site

Caption: Mechanism of Compound 4e inhibiting the TLR4/p38 inflammatory signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative quantitative data demonstrating the superiority of the pyrazolo[4,3-d]pyrimidine scaffold across different therapeutic targets.

Compound / Scaffold TypeTargetPrimary Assay ResultKey Biological OutcomeReference
Roscovitine (Purine)CDK2 / Cyclin EBaseline IC50Moderate apoptosis induction[3]
Compound 7 (Pyrazolo[4,3-d]pyrimidine)CDK2 / Cyclin EExceeds Roscovitine potencySuperior p53 accumulation & apoptosis[3]
Compound 4e (Pyrazolo[4,3-d]pyrimidine)Macrophage NO ProductionIC50 = 2.64 μMBlocks LPS-induced NO in RAW264.7 cells[6]
Compound 4e (Pyrazolo[4,3-d]pyrimidine)IL-6 SecretionIC50 = 4.38 μMSuppresses TLR4/p38 signaling[6]
Compound 4e (Pyrazolo[4,3-d]pyrimidine)TNF-α SecretionIC50 = 5.63 μMIn vivo efficacy in acute lung injury[6]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following is a self-validating, step-by-step synthetic workflow for generating 7-substituted pyrazolo[4,3-d]pyrimidines. This protocol relies on the predictable reactivity of the pyrimidine ring, where the strategic use of chlorination sets up a highly efficient Nucleophilic Aromatic Substitution (SNAr)[5][6].

Methodology: Synthesis of 7-Amino-Substituted Pyrazolo[4,3-d]pyrimidines

Phase 1: Core Cyclization

  • Precursor Preparation: Begin with 4-amino-1-alkyl-3-alkyl-4,5-dihydro-1H-pyrazole-5-carboxamide. Treat the precursor with a substituted carboxylic acid in the presence of EDCI and HOBt (stirred at room temperature for 18 h) to yield the amide intermediate[6].

  • Ring Closure: Dissolve the intermediate in absolute ethanol. Add sodium ethoxide (NaOEt) and reflux for 8–10 hours under an inert atmosphere. Causality: The strong base deprotonates the amide nitrogen, driving an intramolecular cyclization that forms the thermodynamically stable pyrazolo[4,3-d]pyrimidin-7-one core[6].

Phase 2: Halogenation & SNAr Functionalization 3. Chlorination: Isolate the pyrimidin-7-one core and suspend it in neat Phosphorus Oxychloride (POCl3). Reflux at 95 °C for 8 hours under N2[6]. Causality: POCl3 converts the tautomeric lactam (C=O) into a highly electrophilic chloro-imine (C-Cl). This step is critical as it primes the C7 position for nucleophilic attack. Remove excess POCl3 under reduced pressure. 4. Nucleophilic Substitution: Dissolve the resulting 7-chloro intermediate (e.g., 5 mmol) and the desired nucleophile (e.g., 4-aminophenol, 5 mmol) in 20 mL of isopropanol (IPA)[5]. Add N,N-diisopropylethylamine (DIPEA) as an acid scavenger[2]. Reflux for 6–10 hours. Causality: The electron-deficient nature of the pyrazolo-pyrimidine core accelerates the addition-elimination (SNAr) mechanism, displacing the chloride ion. 5. Purification: Remove the solvent under reduced pressure. Purify the residue via silica gel column chromatography (gradient elution: Petroleum Ether/EtOAc 85/15 to 80/20 v/v) to isolate the final functionalized bioisostere[5].

G SM 4-Amino-1H-pyrazole- 5-carboxamide Step1 Amidation/Cyclization (NaOEt, EtOH, Reflux) SM->Step1 Int1 Pyrazolo[4,3-d]pyrimidin- 7-one Core Step1->Int1 Step2 Chlorination (POCl3, Reflux) Int1->Step2 Int2 7-Chloro-pyrazolo [4,3-d]pyrimidine Step2->Int2 Step3 SNAr Substitution (Amine, DIPEA, IPA) Int2->Step3 Final Target 7-Substituted Inhibitor Step3->Final

Caption: Step-by-step synthetic workflow for 7-substituted pyrazolo[4,3-d]pyrimidine derivatives.

References

  • Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry. 3

  • Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity | Journal of Medicinal Chemistry. ACS Publications. 4

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis. 5

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC (NIH). 6

  • Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. PMC (NIH). 2

  • Molecular BioSystems - 8-azapurines and related isosteric analogues. RSC Publishing. 1

Sources

Foundational

Binding affinity of 7H-pyrazolo[4,3-d]pyrimidine to ATP-binding sites

Whitepaper: Structural and Mechanistic Paradigms of 7H-Pyrazolo[4,3-d]pyrimidine as ATP-Competitive Kinase Inhibitors Executive Summary The pursuit of high-affinity, selective kinase inhibitors is a cornerstone of modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Structural and Mechanistic Paradigms of 7H-Pyrazolo[4,3-d]pyrimidine as ATP-Competitive Kinase Inhibitors

Executive Summary

The pursuit of high-affinity, selective kinase inhibitors is a cornerstone of modern targeted oncology. Among the most privileged pharmacophores, the 7H-pyrazolo[4,3-d]pyrimidine scaffold—a bioisostere of the purine ring—has demonstrated exceptional utility in targeting the ATP-binding sites of cyclin-dependent kinases (CDKs)[1]. As a Senior Application Scientist, I have observed that the successful deployment of these compounds relies not merely on empirical screening, but on a rigorous, first-principles understanding of molecular recognition, thermodynamic binding kinetics, and self-validating experimental workflows. This whitepaper deconstructs the binding affinity mechanisms of pyrazolo[4,3-d]pyrimidines, providing a comprehensive guide to their structural optimization and experimental validation.

The Logical Framework of ATP-Site Recognition

The ATP-binding pocket of most kinases is a highly conserved, deep hydrophobic cleft situated between the N-terminal and C-terminal lobes. The pyrazolo[4,3-d]pyrimidine core achieves nanomolar binding affinity by mimicking the adenine ring of ATP, but with superior shape complementarity and tunable vectors for selectivity[2].

The binding geometry is dictated by three critical interaction zones:

  • The Hinge Region: The core pyrazolo[4,3-d]pyrimidine acts as a bidentate hinge binder. The N7-amino function and the nitrogen atoms of the core form critical hydrogen bonds with the backbone carbonyls and amides of the hinge residues (e.g., Leu83 and Glu81 in CDK2)[3].

  • The Hydrophobic Pocket: Substitutions at the C3 and C5 positions project deep into the hydrophobic cavity, interacting with the gatekeeper residue (e.g., Phe80 in CDK2/CDK7)[4]. This interaction is the primary driver of kinase selectivity.

  • The Solvent-Exposed Region: Bulky biaryl or benzylamino moieties at the C7 position extend outward toward the solvent interface, enhancing solubility and providing additional van der Waals contacts[3].

G Inhibitor 7H-pyrazolo[4,3-d]pyrimidine Hinge Hinge Region (Leu83/Glu81) Inhibitor->Hinge Hydrogen Bonds Hydrophobic Hydrophobic Pocket (Phe80) Inhibitor->Hydrophobic van der Waals Solvent Solvent Exposed Region Inhibitor->Solvent Solubilizing Groups

Structural interactions of the pyrazolo[4,3-d]pyrimidine scaffold within the kinase ATP pocket.

Quantitative Structure-Activity Relationships (SAR)

To transition from a generic purine mimic to a highly selective targeted agent, structural modifications must be iteratively validated. The table below summarizes the binding affinities and primary mechanisms of key pyrazolo[4,3-d]pyrimidine derivatives compared to the first-generation standard, Roscovitine.

Compound DesignationTarget Kinase ComplexPrimary Mechanism of ActionBinding Affinity (IC₅₀)Key Structural Feature
Roscovitine CDK2 / Cyclin EATP-Competitive~100-200 nMPurine scaffold (Reference)
Compound 7 CDK2 / Cyclin A2ATP-CompetitiveNanomolarPyrazolo[4,3-d]pyrimidine bioisostere[2]
Compound 24 CDK2 / Cyclin A2ATP-Competitive & Molecular GlueNanomolar3-cyclobutyl-7-benzylamino substitution[3]
LGR6768 CDK7 / MAT1ATP-CompetitiveNanomolarTrisubstituted biphenyl moiety[4]

Note: Compound 24 exhibits a dual mechanism, acting both as a classical kinase inhibitor and as a molecular glue that induces the proteasome-dependent degradation of Cyclin K[3].

Self-Validating Experimental Workflows

In drug development, isolated data points are prone to artifactual bias. A robust protocol must be a self-validating system —meaning the assay design inherently controls for false positives through orthogonal confirmation and thermodynamic causality.

Workflow A Compound Synthesis B Biochemical Kinase Assay A->B IC50 Profiling C X-ray Crystallography B->C Structural Mode D Cellular Target Engagement B->D Pathway Validation

Self-validating workflow from biochemical screening to structural and cellular validation.

Protocol 1: In Vitro Kinase Profiling for IC₅₀ Determination

To accurately measure the binding affinity of an ATP-competitive inhibitor, the biochemical assay must strictly control the thermodynamic state of the substrate.

  • Step 1: Buffer Preparation. Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Causality: Mg²⁺ is strictly required to coordinate the alpha, beta, and gamma phosphates of ATP, stabilizing the nucleotide in the active site. Without optimal Mg²⁺, the baseline kinase activity drops, artificially skewing the inhibitor's apparent affinity.

  • Step 2: ATP Concentration Calibration. Set the ATP concentration exactly at the predetermined Michaelis constant ( Km​ ) for the specific kinase (e.g., CDK2). Causality: Running the assay at Km​ ensures maximum sensitivity to competitive inhibitors. If ATP is saturated ( >Km​ ), the inhibitor cannot effectively compete, and the IC50​ will be artificially inflated.

  • Step 3: Inhibitor Titration. Dispense the pyrazolo[4,3-d]pyrimidine compound in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Step 4: Luminescent Readout. After a 60-minute incubation, add a luciferase-based ATP detection reagent (e.g., Kinase-Glo). Self-Validation: The luminescent signal is directly proportional to the amount of unconsumed ATP. A high signal indicates successful kinase inhibition. This method eliminates the radioactive hazards of ³³P-ATP assays while providing a direct, interference-free readout of enzymatic turnover.

Protocol 2: Co-Crystallization of Kinase-Inhibitor Complexes

Structural validation is required to confirm the exact binding pose and explain the biochemical selectivity[4].

  • Step 1: Protein Complex Preparation. Express and purify the fully active kinase complex (e.g., CDK2/Cyclin A2) rather than the monomeric kinase. Causality: Monomeric CDK2 exists in an inactive state where the activation loop (T-loop) blocks the catalytic cleft. Using the fully active, phosphorylated complex ensures the ATP-binding pocket is in its physiological, open conformation, providing a thermodynamically accurate snapshot of the binding interface[3].

  • Step 2: Co-Concentration. Mix the purified protein complex (10 mg/mL) with a 3-fold molar excess of the pyrazolo[4,3-d]pyrimidine inhibitor. Causality: Co-crystallization is chosen over apo-crystal soaking because it allows the kinase to undergo necessary induced-fit conformational shifts (such as DFG-in/out transitions) to accommodate bulky C7 substitutions.

  • Step 3: Vapor Diffusion. Set up hanging-drop vapor diffusion plates at 4°C.

  • Step 4: Diffraction and Resolution. Collect X-ray diffraction data (aiming for < 2.0 Å resolution, similar to the 1.7 Å achieved for Compound 24[3]). Solve the phase problem using molecular replacement with a known CDK2 structure.

Cellular Translation: From Binding to Phenotype

High binding affinity in a cell-free system is meaningless without cellular target engagement. For pyrazolo[4,3-d]pyrimidines targeting transcriptional CDKs (like CDK7), the self-validating cellular readout is the downstream phosphorylation status of RNA Polymerase II[4].

When compounds like LGR6768 bind to CDK7, they block the phosphorylation of the carboxy-terminal domain (CTD) of RNA Polymerase II. This specifically halts the transcription of short-lived anti-apoptotic genes (e.g., MCL-1), inevitably triggering apoptosis in leukemia cell lines[4].

Pathway Inhibitor LGR6768 (CDK7 Inhibitor) CDK7 Active CDK7 Complex Inhibitor->CDK7 ATP Competition RNAPII RNA Polymerase II CTD CDK7->RNAPII Phosphorylation Block Transcription Gene Transcription RNAPII->Transcription Downregulation Apoptosis Apoptosis Transcription->Apoptosis Cell Death Trigger

Mechanism of action for CDK7 inhibition leading to transcriptional arrest and apoptosis.

By integrating rational structural design with self-validating biochemical and crystallographic workflows, researchers can confidently advance 7H-pyrazolo[4,3-d]pyrimidine derivatives from raw chemical matter to highly selective, clinically relevant therapeutic candidates.

References

  • Jorda, R., Havlíček, L., McNae, I. W., Walkinshaw, M. D., Voller, J., Šturc, A., Navrátilová, J., Kuzma, M., Mistrík, M., Bártek, J., Strnad, M., & Kryštof, V. (2011). "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity." Journal of Medicinal Chemistry, 54(8), 2980-2993. URL:[Link]

  • Jorda, R., Havlíček, L., Peřina, M., Vojáčková, V., Pospíšil, T., Djukic, S., Škerlová, J., Grúz, J., Renešová, N., Klener, P., Řezáčová, P., Strnad, M., & Kryštof, V. (2022). "3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders." Journal of Medicinal Chemistry, 65(13), 8881-8896. URL:[Link]

  • Juřenová, M., Kovalová, M., Havlíček, L., Djukic, S., Škerlová, J., Peřina, M., Pospíšil, T., & Kryštof, V. (2023). "Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." Biomedicine & Pharmacotherapy, 161, 114492. URL:[Link]

Sources

Exploratory

The 7H-Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 7H-pyrazolo[4,3-d]pyrimidine nucleus, a bicyclic heteroaromatic system, has emerged as a critical scaffold in contemporary m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrazolo[4,3-d]pyrimidine nucleus, a bicyclic heteroaromatic system, has emerged as a critical scaffold in contemporary medicinal chemistry. Its structural resemblance to the endogenous purine bases enables it to effectively interact with the ATP-binding sites of numerous enzymes, making it a versatile platform for the design of potent and selective inhibitors for a range of therapeutic targets. This guide provides a detailed exploration of the pharmacokinetics and pharmacodynamics of 7H-pyrazolo[4,3-d]pyrimidine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the key considerations for their development as therapeutic agents.

The Foundation: Understanding the 7H-Pyrazolo[4,3-d]pyrimidine Core

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is an isomeric form of the more extensively studied pyrazolo[3,4-d]pyrimidine system. The arrangement of nitrogen atoms in the [4,3-d] core offers a unique spatial orientation of substituents, which can be exploited to achieve high affinity and selectivity for specific biological targets. The versatility of this core allows for chemical modifications at multiple positions, enabling the fine-tuning of both pharmacodynamic and pharmacokinetic properties.

Pharmacodynamics: Targeting Key Pathological Pathways

7H-Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant activity against several important classes of therapeutic targets, including kinase enzymes and G-protein coupled receptors. The following sections delve into the pharmacodynamics of these derivatives in their most prominent roles.

Cyclin-Dependent Kinase (CDK) Inhibition: Modulating the Cell Cycle for Cancer Therapy

A significant area of investigation for 7H-pyrazolo[4,3-d]pyrimidine derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent, nanomolar inhibitors of various CDKs.[1][2] The core scaffold typically acts as a hinge-binder within the ATP-binding pocket of the kinase. The pharmacodynamic effects of these inhibitors are manifested through the dephosphorylation of key CDK substrates, such as the retinoblastoma protein (Rb) and the C-terminal domain of RNA polymerase II. This leads to cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Interestingly, some 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been shown to possess a dual mechanism of action. In addition to competitive kinase inhibition, they can act as "molecular glues," inducing the proteasome-dependent degradation of cyclin K.[1] This dual action provides a powerful approach to disrupting CDK-driven cellular processes. The in vivo efficacy of these compounds has been demonstrated in patient-derived xenograft models, highlighting their therapeutic potential.[1]

CDK_Inhibition_Pathway CDK_Cyclin CDK/Cyclin Complex Rb Retinoblastoma Protein (Rb) CDK_Cyclin->Rb Phosphorylates Apoptosis Apoptosis CDK_Cyclin->Apoptosis Inhibition leads to Pyrazolo_Pyrimidine 7H-Pyrazolo[4,3-d]pyrimidine Inhibitor Pyrazolo_Pyrimidine->CDK_Cyclin Inhibits ATP Binding E2F E2F Transcription Factors Rb->E2F Binds and Inactivates pRb Phosphorylated Rb (pRb) pRb->E2F Releases CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Promotes PK_Workflow cluster_invitro In Vitro ADME cluster_invivo In Vivo PK Solubility Solubility Permeability Permeability (PAMPA) Metabolism Metabolic Stability (Microsomes) DDI DDI Potential (CYP Inhibition) Dosing IV and PO Dosing (Rodents) Sampling Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis PK_Parameters Calculate PK Parameters (Bioavailability, t1/2, etc.) Bioanalysis->PK_Parameters Candidate 7H-Pyrazolo[4,3-d]pyrimidine Candidate Candidate->Solubility Candidate->Permeability Candidate->Metabolism Candidate->DDI

Caption: A generalized workflow for the pharmacokinetic evaluation of 7H-pyrazolo[4,3-d]pyrimidine derivatives.

Future Directions and Conclusion

The 7H-pyrazolo[4,3-d]pyrimidine scaffold represents a highly promising platform for the development of novel therapeutics. While significant progress has been made in understanding the pharmacodynamics and structure-activity relationships of these derivatives against key targets like CDKs and adenosine receptors, a more comprehensive understanding of their pharmacokinetic profiles is essential for their successful clinical translation.

Future research should focus on:

  • Systematic PK/PD Studies: Conducting detailed pharmacokinetic and pharmacodynamic studies for lead compounds to establish clear relationships between drug exposure and target engagement/efficacy.

  • Metabolite Identification and Profiling: Characterizing the metabolic pathways and identifying the major metabolites to assess their potential activity and toxicity.

  • Optimization of ADME Properties: Employing medicinal chemistry strategies and advanced formulation techniques to improve the absorption, distribution, metabolism, and excretion profiles of these compounds.

References

  • Goi, T., et al. (2018). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 61(17), 7859-7881. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. [Link]

  • Kim, H. S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Omega, 6(19), 12695-12705. [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry, 57(12), 5036-5058. [Link]

  • El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][4][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882. [Link]

  • Salmaso, V., et al. (2016). Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. European Journal of Medicinal Chemistry, 108, 559-573. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 13(10), 6549-6567. [Link]

  • Baraldi, P. G., et al. (2008). Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: A complete structure–activity profile. Bioorganic & Medicinal Chemistry, 16(15), 7119-7128. [Link]

  • Gucky, T., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9116-9136. [Link]

  • Gucky, T., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Journal, 480(4), 295-309. [Link]

  • Stampelou, M., et al. (2021). Novel Pyrazolo[3,4-c]pyridine Antagonists with Nanomolar affinity for A1 / A3 Adenosine Receptors: Binding Kinetics and Exploration of their Binding Profile Using Mutagenesis Experiments, MD simulations and TI/MD calculations. ChemRxiv. [Link]

  • El-Sayed, N. A., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. [Link]

  • El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][4][5]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882. [Link]

  • Moro, S., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. International Journal of Molecular Sciences, 24(21), 15908. [Link]

  • Hassan, M., et al. (2011). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Sultan Qaboos University Medical Journal, 11(2), 175-184. [Link]

  • El-Gamal, M. I., et al. (2015). Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships. Current Pharmaceutical Design, 21(30), 4440-4461. [Link]

  • Ettahiri, L., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal of the Moroccan Chemical Society, 22(4), 1-38. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. [Link]

  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105994. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 13(10), 6549-6567. [Link]

  • Various Authors. (2022). Pyrazolopyrimidine – Knowledge and References. Taylor & Francis Online. [Link]

  • Fallacara, A. L., et al. (2018). CYP-dependent Metabolism of Antitumor Pyrazolo[3,4-d]pyrimidine Derivatives Is Characterized by an Oxidative Dechlorination Reaction. Drug Metabolism and Disposition, 46(10), 1469-1478. [Link]

Sources

Foundational

Crystal Structure and Conformational Analysis of 7H-Pyrazolo[4,3-d]pyrimidine: A Structural Biology and Computational Chemistry Perspective

Executive Summary The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged bicyclic heterocyclic system that serves as a bioisostere for purines. Its unique physicochemical properties have made it a cornerstone in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged bicyclic heterocyclic system that serves as a bioisostere for purines. Its unique physicochemical properties have made it a cornerstone in the development of phosphodiesterase type 5 (PDE5) inhibitors (e.g., sildenafil analogs), cyclin-dependent kinase (CDK) inhibitors, and ubiquitin-specific protease 7 (USP7) degraders[1][2][3]. As a Senior Application Scientist, I approach the development of these molecules not merely through empirical synthesis, but through a rigorous, first-principles understanding of their three-dimensional architecture and electronic behavior.

This whitepaper provides an in-depth technical analysis of the crystal structure and conformational dynamics of 7H-pyrazolo[4,3-d]pyrimidine, detailing the self-validating experimental and computational protocols required to exploit this scaffold in modern drug discovery.

Crystallographic Characterization

The solid-state conformation of pyrazolo[4,3-d]pyrimidine derivatives is dictated by a delicate balance of intramolecular torsional strain and intermolecular forces, primarily hydrogen bonding and π−π stacking interactions[4]. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these spatial arrangements.

For instance, in sildenafil-related analogs such as nitroprodenafil, the core crystallizes predominantly in the monoclinic system (Space group P21​/c )[3][4]. The near-planar geometry of the pyrazolo[4,3-d]pyrimidine core facilitates parallel-displaced π−π stacking in the crystal lattice, which is a critical parameter when designing inhibitors that must intercalate into narrow hydrophobic protein pockets[2].

Quantitative Structural Data

The following table summarizes representative unit cell parameters for highly substituted pyrazolo[4,3-d]pyrimidine derivatives, demonstrating how substituent bulk influences lattice packing.

Compound Class / DerivativeSpace Group a (Å) b (Å) c (Å) β (°)Volume (ų)Ref
Sildenafil Base P21​/c 17.27317.0718.31799.322420.0[4]
5-(2-Ethoxyphenyl)-...-7-one P21​/n 14.50212.10515.30495.402674.5
CDK2/Cyclin A2 Co-crystal P21​21​21​ 53.4071.20148.9090.00N/A (Protein)[2]
Protocol: Single-Crystal X-ray Diffraction (SCXRD) Workflow

To achieve high-resolution structural data (typically <0.84 Å for small molecules), the following self-validating protocol must be executed.

Rationale & Causality: We utilize low-temperature data collection and specific radiation sources to minimize the Debye-Waller factor (thermal motion), ensuring that anisotropic displacement parameters for the nitrogen-rich core are accurately modeled.

  • Crystal Growth: Dissolve the synthesized 7H-pyrazolo[4,3-d]pyrimidine derivative in a minimal volume of a binary solvent system (e.g., DCM/Hexane or EtOAc/Heptane). Utilize vapor diffusion at 4 °C. Causality: Slow kinetics prevent solvent inclusion defects and twinning, yielding highly ordered single crystals.

  • Mounting and Cryoprotection: Mount a singular crystal (approx. 0.1×0.1×0.2 mm) on a MiTeGen loop using perfluoropolyether oil. Flash-cool to 100 K in a nitrogen stream.

  • Data Collection: Irradiate using Mo K α radiation ( λ=0.71073 Å) on a diffractometer. Causality: Mo K α is chosen over Cu K α for these specific organic crystals to minimize X-ray absorption effects and allow for higher resolution data collection.

  • Phase Resolution & Refinement: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F2 (e.g., REFMAC5 or Phenix)[1]. Causality: Refining on F2 utilizes all data, including weak reflections, providing a statistically robust model of the hydrogen bonding network.

SCXRD_Workflow N1 1. Vapor Diffusion Crystal Growth N2 2. Cryocooling (100K) & Mo Kα Irradiation N1->N2 N3 3. Direct Methods Phase Resolution N2->N3 N4 4. Full-Matrix Least-Squares Refinement (F²) N3->N4

Fig 1: SCXRD Workflow for resolving the phase problem of pyrazolo[4,3-d]pyrimidines.

Conformational Analysis and Tautomerism

The pyrazolo[4,3-d]pyrimidine core is highly susceptible to annular tautomerism (prototropic shifts between the nitrogen atoms). Depending on the substitution pattern, the molecule can exist in 1H, 2H, 4H, 6H, or 7H tautomeric forms[5][6]. Understanding which tautomer dominates in aqueous solution versus the solid state is critical, as the position of the proton dictates the hydrogen bond donor/acceptor profile presented to the biological target (e.g., the hinge region of kinases)[2].

Density Functional Theory (DFT) Profiling

To identify the global minimum energy structure, we employ Density Functional Theory (DFT). The B3LYP functional paired with the 6-311+G** basis set is the industry standard for these N-heterocycles[5][7].

Rationale & Causality: The B3LYP hybrid functional accurately accounts for electron exchange and correlation in conjugated π -systems. The addition of diffuse ("+") and polarization ("**") functions is non-negotiable; they are required to accurately model the electron density of the lone pairs on the multiple nitrogen atoms, which are highly polarizable and dictate the Molecular Electrostatic Potential (MEP).

Tautomeric FormRelative Energy ( ΔE , kcal/mol)Dipole Moment ( μ , Debye)Major H-Bonding Capability
1H-isomer 0.00 (Global Minimum)4.12N1 (Donor), N2, N4, N6 (Acceptors)
2H-isomer +3.455.08N2 (Donor), N1, N4, N6 (Acceptors)
7H-isomer +7.823.95N7 (Donor), N1, N2, N4 (Acceptors)
(Note: Values are representative of the unsubstituted core optimized at the B3LYP/6-311+G* level in the gas phase).*
Protocol: Computational DFT Workflow for Tautomer Stability
  • Conformer Generation: Construct all possible prototropic tautomers (1H, 2H, 4H, 6H, 7H) using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute DFT optimization using opt freq b3lyp/6-311+g(d,p) in Gaussian. Causality: The freq keyword simultaneously calculates vibrational frequencies. A true energy minimum is validated only if zero imaginary frequencies are observed.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) or IEFPCM using water as the solvent. Causality: Gas-phase calculations often misrepresent biological reality; implicit solvation stabilizes highly polar tautomers, shifting the ΔE landscape[6].

  • Frontier Molecular Orbital (FMO) Analysis: Extract HOMO and LUMO energies. The HOMO-LUMO gap ( ΔEgap​ ) directly correlates to the chemical hardness and kinetic stability of the molecule[5][7].

DFT_Workflow T1 Tautomer Generation (1H, 2H, 4H, 6H, 7H) T2 Geometry Optimization B3LYP/6-311+G** T1->T2 T3 Frequency Analysis (Zero Imaginary Freqs) T2->T3 T4 FMO & MEP Mapping (Solvent Implicit Model) T3->T4

Fig 2: DFT computational pipeline for identifying the global minimum tautomer.

Structure-Activity Relationship (SAR) & Biological Implications

The structural rigidity and specific tautomeric preferences of the 7H-pyrazolo[4,3-d]pyrimidine scaffold heavily influence its biological efficacy.

  • Kinase Inhibition (e.g., CDK2): The pyrazolo[4,3-d]pyrimidine core acts as a purine bioisostere. Crystallographic data of CDK2/Cyclin A2 complexes reveal that the N-atoms of the pyrimidine ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83)[2]. Substitutions at the C5 and C7 positions dictate the trajectory of the molecule into the solvent-exposed region and the DFG-out pocket, respectively.

  • iNOS and PDE5 Inhibition: In the context of inducible Nitric Oxide Synthase (iNOS) dimerization inhibitors and PDE5 inhibitors (sildenafil analogs), the spatial orientation of bulky substituents (like the 3,4,5-trimethoxyphenyl group or sulfonylpiperazine moieties) is strictly governed by the dihedral angles originating from the planar core[3][8].

SAR_Logic S1 Pyrazolo[4,3-d]pyrimidine Core (Planar) S2 C5 Substitution (Solvent Vector) S1->S2 S3 C7 Substitution (Hydrophobic Pocket) S1->S3 S4 N1/N2 Tautomeric State (Hinge Binding) S1->S4 S5 Target Affinity & Selectivity S2->S5 S3->S5 S4->S5

Fig 3: Pharmacophore mapping and SAR logic for pyrazolo[4,3-d]pyrimidine derivatives.

References

  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone: Crystal Structure Data. National Institutes of Health (NIH) / PubChem.
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability.
  • A revisited structure for nitrosoprodenafil from NMR, mass spectrometry, X-ray and hydrolysis data.
  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models.
  • Structure elucidation of a novel analog of sildenafil detected as an adulterant in a dietary supplement using LC-UV and LC/MS. PubMed / NIH.
  • A Convenient Synthesis of Regioisomeric Pyrazolo-Pyrimidine and Pyrazolo-Oxazine Deriv
  • Pyrazolo[4,3-d]pyrimidine analog of myoseverine.
  • Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor.

Sources

Exploratory

A Technical Guide to 7H-Pyrazolo[4,3-d]pyrimidine: A Privileged Scaffold for Potent Kinase Inhibition

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the 7H-pyrazolo[4,3-d]pyrimidine core, a foundational scaffold in the development of potent and sele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 7H-pyrazolo[4,3-d]pyrimidine core, a foundational scaffold in the development of potent and selective kinase inhibitors. We will delve into the mechanistic basis of its efficacy, structure-activity relationships (SAR), and the experimental workflows used to identify and characterize novel drug candidates.

The Strategic Advantage of the Pyrazolo[4,3-d]pyrimidine Core

Protein kinases, enzymes that regulate a vast array of cellular processes, are established drug targets, particularly in oncology. The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry for its ability to target these enzymes.[1] Its core structure is a bioisostere of the adenine ring of ATP, the universal energy currency that all kinases utilize.[2][3] This structural mimicry allows pyrazolo[4,3-d]pyrimidine derivatives to act as competitive inhibitors, effectively occupying the ATP-binding site and blocking kinase activity.[2][4]

The versatility of this scaffold permits chemical modifications at multiple positions, enabling chemists to fine-tune the potency and selectivity of inhibitors against specific kinases.[3] This has led to the development of numerous inhibitors targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Src family kinases.[5]

A notable example of the clinical success of a related scaffold, pyrazolo[3,4-d]pyrimidine, is Ibrutinib, an approved Bruton's Tyrosine Kinase (BTK) inhibitor for treating B-cell cancers.[2][3] This underscores the therapeutic potential held within this class of compounds.

Core Scaffold and Mechanism of Action

The fundamental structure of 7H-pyrazolo[4,3-d]pyrimidine and its ATP-competitive mechanism are illustrated below.

Figure 1: Core Scaffold and ATP Competition cluster_Scaffold 7H-Pyrazolo[4,3-d]pyrimidine Core cluster_Kinase Kinase Active Site Scaffold ATP ATP Kinase Kinase Hinge Region ATP->Kinase Binds to Hinge Region Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds to Hinge Region

Caption: Core structure and competitive inhibition mechanism.

Case Study: Targeting Cyclin-Dependent Kinases (CDKs)

To illustrate the practical application of this scaffold, we will focus on its use in developing inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression and gene transcription.[6] Deregulation of CDK activity is a hallmark of many cancers, making them a prime therapeutic target.[7]

Structure-Activity Relationship (SAR) Insights

Extensive research has demonstrated that 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines are potent and specific CDK inhibitors.[6] The core scaffold and its 7-amino function act as hinge-binders, forming crucial hydrogen bonds within the kinase's active site.[6] Modifications at the C3, C5, and C7 positions have been systematically explored to optimize potency and selectivity.

For instance, studies have shown that introducing a cyclobutyl group at the C3 position and a substituted benzylamino moiety at the C7 position can lead to nanomolar inhibitors with strong antiproliferative activity.[4] The addition of various alkyl groups to the 5-sulfanyl position has also been shown to yield compounds with high potency against non-Hodgkin lymphoma cell lines.[7][8]

A crystal structure of CDK2 in complex with a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor confirmed its competitive mode of inhibition, with the pyrazolo[4,3-d]pyrimidine core occupying the ATP-binding pocket and forming hydrogen bonds with the hinge region residues Leu83 and Glu81.[6]

Compound IDC3-SubstitutionC5-SubstitutionC7-SubstitutionCDK2 IC50 (nM)Antiproliferative Activity (Cell Line)Reference
Compound 24 Cyclobutyl(2-amino-1-ethyl)thio[4-(pyrazol-1-yl)benzyl]amino<10Lymphoma Cell Lines[4]
Compound 4.35 IsopropylVaried Alkyl[4-(2-pyridyl)benzyl]amino5MINO, MAVER-1[7][8]
Compound 33 --4-yloxy-MV4-11 (AML)[9][10]

Table 1: Representative Pyrazolo[4,3-d]pyrimidine-based CDK and Multikinase Inhibitors

Experimental Workflow: From Hit to Lead

The identification and validation of a novel pyrazolo[4,3-d]pyrimidine-based kinase inhibitor follows a structured, multi-stage process. This ensures that a compound not only has high biochemical potency but also demonstrates efficacy and a clear mechanism of action in a cellular context.

Start Start: Compound Library Synthesis Biochem Biochemical Screening: Kinase Inhibition Assay (e.g., HTRF) Determine IC50 Values Start->Biochem High-Throughput Screening Cellular Cell-Based Assays: - Antiproliferative Activity (e.g., MTT) - Target Engagement (e.g., Western Blot for p-Substrate) Biochem->Cellular Potent Hits Progress Apoptosis Mechanism of Action: - Apoptosis Induction (e.g., PARP Cleavage) - Cell Cycle Analysis Cellular->Apoptosis Cellularly Active Compounds InVivo In Vivo Validation: - Xenograft Models - PDX Models Apoptosis->InVivo Confirmed Mechanism Lead Lead Candidate InVivo->Lead Efficacy & Safety Profile

Caption: Experimental workflow for inhibitor validation.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a radiolabel-based filter-binding assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • Target kinase (e.g., Src, CDK2)

  • Peptide substrate specific to the kinase

  • Kinase reaction buffer

  • [γ-³²P]ATP (radiolabeled ATP)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing the target kinase, the peptide substrate, and the kinase reaction buffer.

  • Add Test Compound: Add the test compound at various concentrations (typically via serial dilution). Include a DMSO-only well as a negative control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Stop Reaction & Spot: Stop the reaction and spot a portion of the mixture onto phosphocellulose paper.

  • Wash: Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify: Measure the radioactivity remaining on the paper using a scintillation counter. This corresponds to the amount of radiolabeled phosphate transferred to the substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Detailed Protocol: Cellular Target Engagement (Western Blot)

Objective: To confirm that the compound inhibits the target kinase within a cellular environment by assessing the phosphorylation status of a known downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., lymphoma cells for CDK inhibitors)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (total substrate and phospho-specific substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the kinase's substrate.

    • Wash, then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total substrate protein to ensure equal loading. A decrease in the phosphorylated substrate signal with increasing compound concentration indicates successful target engagement.[4][10]

Signaling Pathway Context: CDK Inhibition and Apoptosis

Inhibitors based on the 7H-pyrazolo[4,3-d]pyrimidine scaffold often exert their anticancer effects by inducing apoptosis (programmed cell death). By inhibiting CDKs, these compounds can lead to the dephosphorylation of key substrates like the Retinoblastoma protein (Rb), which in turn halts cell cycle progression.[4] This cell cycle arrest, coupled with the downregulation of anti-apoptotic proteins, can trigger the apoptotic cascade.

Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor CDK CDK2 / Cyclin A Inhibitor->CDK Inhibits Apoptosis Apoptosis Induction Inhibitor->Apoptosis Leads to Rb Retinoblastoma (p-Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits Progression Cell Cycle Progression (G1/S Transition) E2F->Progression Promotes

Caption: Simplified pathway of CDK inhibition leading to apoptosis.

Biochemical and cellular assays have confirmed that treatment with these inhibitors leads to dephosphorylation of CDK substrates, cleavage of PARP-1 (a hallmark of apoptosis), and activation of caspases, which collectively confirm the induction of apoptotic cell death.[7][8]

Conclusion and Future Directions

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a validated and highly versatile core for the development of potent kinase inhibitors. Its inherent ability to mimic ATP binding provides a strong foundation for designing targeted therapies. The success of this scaffold is built upon a systematic approach that combines rational drug design, robust biochemical screening, and rigorous cellular and in vivo validation. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and exploring their application in combination therapies to overcome drug resistance.

References

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports. [Link]

  • Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Publications. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]

  • Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]

  • Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. ResearchGate. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ACS Publications. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3- D]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step chemical synthesis of 7H-pyrazolo[4,3-d]pyrimidine derivatives

Application Notes and Protocols Topic: Step-by-Step Chemical Synthesis of 7H-pyrazolo[4,3-d]pyrimidine Derivatives For: Researchers, scientists, and drug development professionals. Introduction: The Privileged Scaffold o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Step-by-Step Chemical Synthesis of 7H-pyrazolo[4,3-d]pyrimidine Derivatives For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Pyrazolo[4,3-d]pyrimidine

The 7H-pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system of immense interest in medicinal chemistry and drug discovery. Structurally, it is an isostere of adenine, a fundamental component of DNA and RNA, allowing it to interact with a wide array of biological targets by mimicking the natural purine base.[1][2] This "privileged scaffold" is a cornerstone in the design of potent and selective inhibitors for various enzyme families, particularly protein kinases.[3][4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making the development of efficient and versatile synthetic routes a critical endeavor for medicinal chemists.[6]

This guide provides an in-depth overview of two robust and widely employed strategies for the synthesis of substituted 7H-pyrazolo[4,3-d]pyrimidines, complete with detailed step-by-step protocols, mechanistic insights, and expert commentary on the rationale behind experimental choices.

Strategy 1: Annulation of the Pyrimidine Ring from an Aminopyrazole Precursor

This is arguably the most common and versatile approach to the pyrazolo[4,3-d]pyrimidine core. The strategy relies on the construction of a suitably substituted pyrazole ring bearing an amino group and a carboxamide or carbonitrile group at adjacent positions (C4 and C5). The pyrimidine ring is then formed through cyclization with a one-carbon synthon. The choice of this synthon dictates the substitution pattern on the newly formed pyrimidine ring.

Workflow for Strategy 1

A Substituted Hydrazine C 4-Amino-1H-pyrazole-5-carboxamide A->C Condensation B Activated Acrylonitrile (e.g., Ethoxymethylenemalononitrile) B->C E 7H-Pyrazolo[4,3-d]pyrimidine Derivative C->E Cyclization/ Condensation D One-Carbon Synthon (e.g., Aldehyde, Formamide) D->E

Caption: General workflow for pyrimidine ring annulation.

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones

This protocol details a modern and efficient method utilizing microwave irradiation for the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones via an oxidative coupling reaction between an aminopyrazole carboxamide and various aldehydes.[7]

Materials:

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Starting Material)

  • Substituted Aldehyde (e.g., Benzaldehyde)

  • Potassium Persulfate (K₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Deionized Water

  • Microwave Synthesizer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol, 1 eq.).

  • Reagent Addition: Add the desired substituted aldehyde (1.2 mmol, 1.2 eq.) to the vial, followed by potassium persulfate (K₂S₂O₈) (2.0 mmol, 2 eq.).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (4 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120°C for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientist's Note: Microwave heating dramatically accelerates the reaction compared to conventional heating methods.[7] The use of K₂S₂O₈ facilitates an oxidative C-N and C-C bond formation, enabling the direct use of aldehydes for cyclization. This one-pot procedure is highly efficient, often leading to excellent yields.[7]

  • Workup and Isolation: After cooling the reaction to room temperature, pour the mixture into ice-cold water (20 mL). A solid precipitate will often form.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reagent/ParameterConditionPurpose
Heating Method Microwave IrradiationAccelerates reaction, improves yield[7]
Temperature 120°CProvides sufficient energy for oxidative coupling
Oxidant K₂S₂O₈Facilitates the cyclization with the aldehyde
Solvent System CH₃CN / H₂O (1:1)Ensures solubility of both organic and inorganic reagents

Strategy 2: Stepwise Construction via a Dichloropyrimidine Intermediate

This strategy involves the initial formation of a dihydroxypyrazolopyrimidine core, which is then activated by chlorination. The resulting dichlorinated intermediate is a versatile precursor for introducing various nucleophiles at the C4 and C6 positions (or C5 and C7 in the case of pyrazolo[4,3-d]pyrimidines) through selective nucleophilic aromatic substitution (SNAr).

Workflow for Strategy 2

A 5-Amino-1H-pyrazole- 4-carboxamide C 1H-Pyrazolo[3,4-d]pyrimidine- 4,6-diol A->C Cyclization (Heat) B Urea B->C E 4,6-Dichloro-1H-pyrazolo [3,4-d]pyrimidine C->E Chlorination D Chlorinating Agent (e.g., POCl₃) D->E G Substituted Pyrazolo[4,3-d]pyrimidine E->G Nucleophilic Aromatic Substitution (SNAr) F Nucleophile (Amine) F->G

Caption: Synthesis via a dichlorinated intermediate.

Protocol 2: Synthesis of 7-Amino-Substituted Pyrazolo[4,3-d]pyrimidines

This protocol outlines a multi-step synthesis that is highly effective for creating libraries of compounds with diverse substitutions at the 7-position. The example is adapted from methodologies used to synthesize potential therapeutic agents.[8][9][10]

Part A: Synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5,7-diol

  • Reaction Setup: Combine 4-amino-1H-pyrazole-5-carboxamide (1.0 eq) and urea (10.0 eq) in a round-bottom flask.

  • Heating: Heat the mixture to 190°C for 2 hours. The mixture will melt and then solidify.

  • Workup: Cool the reaction to room temperature. Add 10% aqueous potassium hydroxide solution to dissolve the solid, then carefully acidify with dilute hydrochloric acid to a pH of 4-5.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with water, and dry to yield the diol intermediate.[10]

Part B: Synthesis of 5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

  • Reaction Setup: Suspend the 1H-pyrazolo[4,3-d]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl₃) (10-15 volumes).

  • Heating: Heat the mixture to reflux (approx. 110°C) for 4-8 hours until the reaction is complete (monitored by TLC).[8][9][10]

    • Scientist's Note: POCl₃ serves as both the solvent and the chlorinating agent. This is a standard and highly effective method for converting hydroxyl groups on nitrogen-containing heterocyles into chlorides, which are excellent leaving groups for subsequent SNAr reactions.[8][9] The reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: The chlorinated product will precipitate. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

Part C: Nucleophilic Substitution to Form 7-Amino Derivatives

  • Reaction Setup: Dissolve the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as isopropanol (IPA) or N,N-dimethylformamide (DMF).[8]

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Scientist's Note: The base is crucial for scavenging the HCl that is generated during the substitution reaction, driving the equilibrium towards the product. The C7 position is generally more reactive towards nucleophilic attack than the C5 position, allowing for regioselective substitution under controlled conditions.

  • Heating: Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, cool the reaction and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to yield the final 7-amino-substituted pyrazolo[4,3-d]pyrimidine derivative.[8][9]

StepKey ReagentRationale
A: Cyclization UreaActs as a carbonyl source to form the di-hydroxy pyrimidine ring.
B: Chlorination POCl₃Converts non-reactive hydroxyl groups into excellent chloride leaving groups.[10]
C: Substitution Amine NucleophileDisplaces a chloride via SNAr to introduce desired functionality.
C: Base TEA or DIPEANeutralizes in-situ generated HCl to drive the reaction forward.[8]

Conclusion

The synthetic strategies outlined provide robust and adaptable frameworks for the synthesis of diverse 7H-pyrazolo[4,3-d]pyrimidine derivatives. The choice between building the pyrimidine ring onto a pyrazole precursor (Strategy 1) or functionalizing a pre-formed pyrazolopyrimidine core (Strategy 2) depends on the desired substitution pattern and the availability of starting materials. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to generate novel compounds for evaluation in drug discovery programs.

References

  • Jadhav, S. D., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ettahiri, S., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES : A REVIEW (2017-2022). Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Ettahiri, S., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Avens Publishing Group. Available at: [Link]

  • Rompis, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. Available at: [Link]

  • Arnst, K. E., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. Available at: [Link]

  • Kim, Y. C., et al. (n.d.). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. ACS Publications. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]

  • Gucký, T., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Mohamed, H. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ijpsnonline.com. Available at: [Link]

  • Zhang, M., et al. (2019). Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Trivedi, A. R., et al. (1995). Synthesis and adenosine receptor affinity of a series of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine. PubMed. Available at: [Link]

  • Wang, W., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. Available at: [Link]

  • Nakanishi, T., et al. (2019). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. PMC. Available at: [Link]

Sources

Application

Microwave-Assisted Synthesis of 7H-Pyrazolo[4,3-d]pyrimidine Scaffolds: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a purine isostere, it serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a purine isostere, it serves as a core structural motif for a multitude of biologically active molecules, most notably as potent inhibitors of various protein kinases.[1] The dysregulation of protein kinases is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of efficient and robust synthetic routes to novel pyrazolo[4,3-d]pyrimidine derivatives is of paramount importance to researchers in both academia and the pharmaceutical industry.[2]

Traditional synthetic methods often require harsh reaction conditions, long reaction times, and laborious purification procedures, which can hinder the rapid generation of compound libraries for biological screening.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages such as dramatically reduced reaction times, often higher product yields, and improved reaction selectivity.[4] This is attributed to the efficient and uniform heating of the reaction mixture via dielectric polarization, a mechanism distinct from conventional conductive heating.

This comprehensive guide provides detailed, field-proven protocols for the microwave-assisted synthesis of the 7H-pyrazolo[4,3-d]pyrimidine core and its subsequent functionalization through palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating and are supported by mechanistic insights and comparative data to empower researchers to confidently and efficiently synthesize these valuable compounds.

Section 1: Synthesis of the 7H-Pyrazolo[4,3-d]pyrimidine Core

The most common and versatile approach to the 7H-pyrazolo[4,3-d]pyrimidine scaffold involves a two-step sequence: the synthesis of a substituted 5-amino-1H-pyrazole-4-carbonitrile precursor, followed by cyclization with a suitable one-carbon synthon.

Mechanistic Rationale

The overall transformation relies on the nucleophilic character of the 5-amino group of the pyrazole precursor and the electrophilic nature of the one-carbon synthon (e.g., formamide). Under microwave irradiation, the reaction is significantly accelerated. The proposed mechanism for the cyclization with formamide involves an initial condensation to form a formamidine intermediate, followed by an intramolecular cyclization and subsequent elimination of ammonia to yield the aromatic pyrazolo[4,3-d]pyrimidine ring system.

cluster_0 Synthesis of 7H-Pyrazolo[4,3-d]pyrimidine Core Aminopyrazole 5-Amino-1H-pyrazole-4-carbonitrile Intermediate Formamidine Intermediate Aminopyrazole->Intermediate + Formamide Formamide Formamide (or other C1 synthon) Formamide->Intermediate Microwave Microwave Irradiation Microwave->Intermediate Product 7H-Pyrazolo[4,3-d]pyrimidine Microwave->Product Intermediate->Product Intramolecular Cyclization - NH3

Caption: General workflow for the synthesis of the 7H-pyrazolo[4,3-d]pyrimidine core.

Protocol 1: Microwave-Assisted Synthesis of 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones

This protocol demonstrates a one-pot oxidative coupling reaction to construct the pyrazolo[4,3-d]pyrimidin-7-one ring system, a valuable derivative of the core scaffold.[5][6]

Materials:

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

  • Substituted aromatic or heteroaromatic aldehyde

  • Potassium persulfate (K₂S₂O₈)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 mmol), the desired aldehyde (1.2 mmol), and K₂S₂O₈ (2.0 mmol).

  • Add a solvent mixture of DMSO and water (1:1, 4 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 3-5 minutes with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Aldehyde SubstituentReaction Time (min)Yield (%)Reference
4-Chlorophenyl392[5][6]
3,5-Dimethoxyphenyl395[5][6]
2-Naphthyl488[5][6]
3-Pyridyl585[5][6]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and uniform heating, drastically reducing the reaction time from hours (under conventional heating) to just a few minutes.[5]

  • K₂S₂O₈: Acts as an oxidizing agent to facilitate the cyclization process.

  • DMSO/Water Solvent System: A polar solvent mixture that effectively absorbs microwave energy and solubilizes the reactants.

Section 2: Functionalization of the 7H-Pyrazolo[4,3-d]pyrimidine Scaffold via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic scaffolds. Microwave irradiation has been shown to significantly enhance the efficiency of these transformations.[7] The following protocols detail the Suzuki-Miyaura and Sonogashira couplings on a halogenated pyrazolopyrimidine core, which can be adapted for the 7H-pyrazolo[4,3-d]pyrimidine system.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

Both Suzuki-Miyaura and Sonogashira couplings proceed through a similar catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazolopyrimidine substrate.

  • Transmetalation (Suzuki) or Alkynylation (Sonogashira): The aryl/heteroaryl group from the boronic acid (Suzuki) or the alkyne (Sonogashira) is transferred to the palladium center.

  • Reductive Elimination: The newly formed carbon-carbon bond is created as the desired product is released, regenerating the Pd(0) catalyst.

cluster_1 Palladium-Catalyzed Cross-Coupling Workflow Start Halogenated 7H-Pyrazolo[4,3-d]pyrimidine Reaction Microwave-Assisted Pd-Catalyzed Coupling Start->Reaction CouplingPartner Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira) CouplingPartner->Reaction Product Functionalized 7H-Pyrazolo[4,3-d]pyrimidine Reaction->Product

Caption: General workflow for the functionalization of the 7H-pyrazolo[4,3-d]pyrimidine scaffold.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from efficient methods for the arylation of related brominated pyrazolopyrimidine systems and is suitable for introducing aryl and heteroaryl moieties.[1]

Materials:

  • 7-Iodo- or 7-Bromo-7H-pyrazolo[4,3-d]pyrimidine derivative (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add the halogenated pyrazolo[4,3-d]pyrimidine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the degassed solvent mixture (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120-150 °C for 15-30 minutes with stirring. Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl Boronic AcidTemperature (°C)Time (min)Yield (%)Reference (Adapted from)
Phenylboronic acid1302085[1]
4-Methoxyphenylboronic acid1302090[1]
3-Pyridylboronic acid1402578[1]
2-Thienylboronic acid1402582[1]

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions that have been successfully applied to a wide range of heterocyclic systems. The use of microwave irradiation ensures high reproducibility and efficiency.

Protocol 3: Microwave-Assisted Sonogashira Coupling

This protocol provides a method for the introduction of alkyne functionalities onto the pyrazolo[4,3-d]pyrimidine core, a valuable transformation for generating precursors for click chemistry or further derivatization.[8]

Materials:

  • 7-Iodo-7H-pyrazolo[4,3-d]pyrimidine derivative (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., triethylamine, 3.0 mmol)

  • Degassed solvent (e.g., DMF or 1,4-dioxane, 5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial, add the 7-iodo-7H-pyrazolo[4,3-d]pyrimidine (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Flush the vial with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent (5 mL), the terminal alkyne (1.5 mmol), and triethylamine (3.0 mmol) via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 10-20 minutes with stirring. Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Terminal AlkyneTemperature (°C)Time (min)Yield (%)Reference (Adapted from)
Phenylacetylene1101592[8]
1-Hexyne1001088[8]
Trimethylsilylacetylene1001095[9]
Propargyl alcohol1202075[9]

Expertise & Experience: The use of a copper(I) co-catalyst is crucial in the Sonogashira reaction to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Microwave irradiation accelerates both the oxidative addition and reductive elimination steps, leading to a significant rate enhancement.[8] For sensitive substrates, copper-free Sonogashira protocols under microwave irradiation have also been developed and may offer an alternative.

Section 3: Characterization of 7H-Pyrazolo[4,3-d]pyrimidines

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For the 7H-pyrazolo[4,3-d]pyrimidine core, characteristic signals include the pyrimidine proton (typically a singlet around 8-9 ppm) and the pyrazole proton (also a singlet, often in a similar region). The chemical shifts will vary depending on the substitution pattern.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[10]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the C=N and C=C stretching vibrations of the heterocyclic core.

  • Melting Point: Provides an indication of the purity of the compound.

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient construction of 7H-pyrazolo[4,3-d]pyrimidine scaffolds and their derivatives. The protocols outlined in this guide provide a solid foundation for researchers to access this important class of compounds. By leveraging the benefits of microwave irradiation, scientists can accelerate the drug discovery process and explore the chemical space around this privileged heterocyclic core more effectively. The combination of detailed, validated protocols and a clear understanding of the underlying reaction mechanisms will empower researchers to successfully synthesize their target molecules and advance their research goals.

References

  • Abarbri, M., et al. (2015). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 5(128), 105937-105945. Available from: [Link]

  • Hightower, K. E., et al. (2012). Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. Journal of Visualized Experiments, (68), e4295. Available from: [Link]

  • Goodman, J. M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Chemistry & Biology Interface, 8(3), 143-152. Available from: [Link]

  • Goodman, J. M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Chemistry & Biology Interface, 8(3), 143-152. Available from: [Link]

  • Abarbri, M., et al. (2015). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 5(128), 105937-105945. Available from: [Link]

  • Alkoofee, W. M., & Kadhim, Z. Y. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). Available from: [Link]

  • Davoodnia, A., Anvari, L., & Tavakoli-Hoseini, N. (2010). Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry, 22(7), 5555-5560. Available from: [Link]

  • Reddy, T. S., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. Available from: [Link]

  • Reddy, T. S., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469. Available from: [Link]

  • Quiroga, J., et al. (2011). Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. Tetrahedron Letters, 52(17), 2167-2169. Available from: [Link]

  • Ng, J. H., et al. (2023). One-pot synthesis of novel pyrazolo[4,3-e][4][12]triazolo[1,5-c]pyrimidines under microwave irradiation in a green solvent. RSC Advances, 13(26), 17897-17906. Available from: [Link]

  • Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Chemical Biology, 9(7), 1436-1451. Available from: [Link]

  • Pachipulusu, S., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(18), e202403569. Available from: [Link]

  • Gangjee, A., et al. (2019). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 166, 32-47. Available from: [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54. Available from: [Link]

  • Lim, F. P. L., Luna, G., & Dolzhenko, A. V. (2015). A One-Pot, Three-Component Aminotriazine Annulation onto 5-Aminopyrazole-4-carbonitriles Under Microwave Irradiation. Tetrahedron Letters, 56(4), 521-524. Available from: [Link]

  • Malacrida, A., et al. (2017). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. European Journal of Organic Chemistry, 2017(24), 3496-3503. Available from: [Link]

  • Lin, Y.-L., et al. (2024). One-pot Microwave-assisted Synthesis of Pyrazolopyrimidines from 5-Amino-4-thiocyanato-pyrazoles with Vilsmeier Reagent. ChemistrySelect, 9(12), e202400977. Available from: [Link]

  • Radi, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5208. Available from: [Link]

  • Quiroga, J., et al. (2011). Substituted Pyrazolo[3,4-d]pyrimidines: Microwave-Assisted, Solvent-Free Synthesis and Biological Evaluation. Letters in Drug Design & Discovery, 8(8), 735-741. Available from: [Link]

  • El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629-1643. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2200-2215. Available from: [Link]

  • Al-Hourani, B. J., et al. (2020). DFT Study on Two Plausible Mechanistic Routes to Pyrazolo[3,4-d]pyrimidine-4-Amines from Pyrazoloformimidate. Current Organic Chemistry, 24(12), 1368-1375. Available from: [Link]

  • Erdélyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry, 68(16), 6431-6434. Available from: [Link]

Sources

Method

Application Notes and Protocols: Characterizing Novel 7H-Pyrazolo[4,3-d]pyrimidine-Based Cyclin-Dependent Kinase Inhibitors

Introduction: The Pursuit of Selective CDK Inhibition in Oncology Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle, transcription, and other fundam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Selective CDK Inhibition in Oncology

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle, transcription, and other fundamental cellular processes.[1][2] Their activity is tightly controlled by association with regulatory subunits called cyclins.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them highly attractive targets for therapeutic intervention.[3] The development of small molecule inhibitors targeting CDKs has been a major focus in oncology drug discovery, with several CDK4/6 inhibitors now approved for the treatment of breast cancer.[4]

The 7H-pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[5][6] This heterocyclic system acts as a bioisostere of adenine, the core component of ATP, allowing it to effectively compete for the nucleotide-binding pocket of kinases.[6][7] Numerous derivatives based on this scaffold have been developed as potent inhibitors of various CDKs, including CDK2, CDK7, and CDK9.[5][8][9] This document provides a comprehensive guide for researchers on the biochemical and cellular characterization of novel 7H-pyrazolo[4,3-d]pyrimidine-based CDK inhibitors.

Part 1: Biochemical Potency and Selectivity Profiling

The initial characterization of a novel CDK inhibitor involves determining its potency against the target kinase and its selectivity against a panel of other kinases. This is crucial for understanding its mechanism of action and potential off-target effects.[10]

Determining Inhibitor Potency (IC50) using Luminescent Kinase Assays

Luminescent assays, such as the ADP-Glo™ Kinase Assay, are robust and sensitive methods for measuring kinase activity and inhibitor potency.[11] These assays quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[12] The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[11]

Diagram: Workflow of the ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor (Test Compound) B Incubate at RT (e.g., 60 min) A->B C Add ADP-Glo™ Reagent B->C Terminates reaction, depletes ATP D Incubate at RT (40 min) C->D E Add Kinase Detection Reagent D->E F Incubate at RT (30 min) E->F G Read Luminescence F->G H H G->H Signal ∝ ADP produced (Inverse to Inhibition) ZLYTE_Principle cluster_0 Kinase Reaction cluster_1 Development Reaction A FRET Peptide Substrate (Coumarin-Peptide-Fluorescein) B Kinase + ATP C Phosphorylated Peptide B->C Phosphorylation D Unphosphorylated Peptide B->D No Phosphorylation (Inhibition) E Development Reagent (Protease) C->E D->E F Cleaved Peptide (FRET Disrupted) E->F Cleavage G Intact Peptide (FRET Maintained) E->G No Cleavage H H F->H High Coumarin Signal I I G->I Low Coumarin Signal

Caption: Principle of the Z'-LYTE™ FRET-based kinase assay.

Protocol Outline for Kinase Selectivity Profiling:

  • Kinase Panel Selection: Choose a diverse panel of kinases, including other CDKs and kinases from different families, to assess the inhibitor's selectivity.

  • Assay Execution: Perform the Z'-LYTE™ assay for each kinase in the panel in the presence of a fixed concentration of the 7H-pyrazolo[4,3-d]pyrimidine inhibitor (e.g., 1 µM).

  • Data Analysis: Calculate the percent inhibition for each kinase. A high percent inhibition indicates a potential off-target interaction.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition, determine the IC50 value as described in section 1.1 to quantify the inhibitor's potency against these off-targets.

Data Presentation: Representative Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMIC50 (nM)
CDK2/cyclin A 98% 15
CDK1/cyclin B85%120
CDK4/cyclin D125%>1000
CDK7/cyclin H60%450
ROCK115%>10,000
PKA5%>10,000

This is example data and will vary for each compound.

Part 2: Cellular Assays to Validate Mechanism of Action

Once the biochemical potency and selectivity are established, it is essential to confirm that the inhibitor engages its target in a cellular context and elicits the expected biological response. [4]

Assessing Cell Proliferation and Viability

CDK inhibitors are expected to inhibit cell proliferation. [13]The MTS assay is a colorimetric method for assessing cell viability. [14] Principle of the MTS Assay: The MTS tetrazolium compound is reduced by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium. [15]The amount of formazan produced is directly proportional to the number of living cells in the culture. [15] Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [6][16]2. Compound Treatment: Treat the cells with a serial dilution of the 7H-pyrazolo[4,3-d]pyrimidine inhibitor for a specified period (e.g., 72 hours). [16]Include a vehicle control (DMSO).

  • MTS Reagent Addition: Add 20 µL of MTS solution to each well. [14]4. Incubation: Incubate the plate for 1-4 hours at 37°C. [14]5. Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader. [14]6. Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition). [17]

Cell Cycle Analysis by Flow Cytometry

A key mechanism of action for CDK inhibitors is the induction of cell cycle arrest. [13]Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle. [18] Principle of PI Staining for Cell Cycle Analysis: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle. [2]

Diagram: CDK Inhibition and Cell Cycle Arrest

Cell_Cycle_Arrest cluster_0 Normal Cell Cycle Progression cluster_1 Effect of 7H-pyrazolo[4,3-d]pyrimidine CDK Inhibitor G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2M G2/M Phase S->G2M G2M->G1 CDK46 CDK4/6-Cyclin D Rb Rb CDK46->Rb Phosphorylates CDK2 CDK2-Cyclin E/A pRb p-Rb CDK2->pRb Phosphorylates Arrest G1 Arrest E2F E2F Rb->E2F Sequesters E2F->S Drives S-phase entry pRb->E2F Releases Inhibitor CDK Inhibitor Inhibitor->CDK2

Caption: Mechanism of G1 cell cycle arrest by a CDK2 inhibitor.

Protocol: Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of the CDK inhibitor or vehicle for a specified time (e.g., 24 hours). [18]2. Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol. [18] * Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A. [18]5. Incubation: Incubate in the dark at room temperature for 30 minutes. [18]6. Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [18]7. Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate the cell population and model the percentage of cells in the G1, S, and G2/M phases. [19]An effective CDK2 inhibitor should show an accumulation of cells in the G1 phase. [18] Data Presentation: Expected Cell Cycle Distribution

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle (DMSO)45%35%20%
Inhibitor (1 µM) 70% 15% 15%

This is example data and will vary depending on the cell line and compound.

Conclusion

The protocols and methodologies outlined in this document provide a robust framework for the comprehensive characterization of novel 7H-pyrazolo[4,3-d]pyrimidine-based CDK inhibitors. By systematically evaluating their biochemical potency, selectivity, and cellular effects, researchers can gain critical insights into their mechanism of action and therapeutic potential. This structured approach, combining biochemical and cell-based assays, is essential for advancing promising lead compounds through the drug discovery pipeline.

References

  • Benchchem. Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cdk2-IN-12.
  • PubMed.
  • JournalAgent. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Ce.
  • PMC.
  • Benchchem. Cdk1-IN-3 selectivity profiling against a kinase panel.
  • Promega Corpor
  • RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][18][20]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • PMC. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma.
  • ACS Publications.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Promega Connections. The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells.
  • MTT Cell Assay Protocol.
  • ResearchG
  • Taylor & Francis. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[13][18][20]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity.

  • Miltenyi Biotec. Cell Cycle Analysis by Flow Cytometry​.
  • bioRxiv.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
  • ThermoFisher. Z′-LYTE™ KINASE ASSAY KIT – SER/THR 2 PEPTIDE PROTOCOL.
  • SciSpace. Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes.
  • PMC. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype.
  • PMC. Quantifying CDK inhibitor selectivity in live cells.
  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
  • Merck Millipore.
  • ResearchGate. Quantifying CDK inhibitor selectivity in live cells.
  • Promega. ADP-Glo™ Kinase Assay Protocol.
  • ACS Publications. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders.
  • Z'-LYTE™ Kinase Assay Pl
  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Thermo Fisher Scientific - JP. Z'-LYTE Kinase Assay Kits.
  • Bitesize Bio. Five Simple Steps For a Successful MTS Assay!
  • Revvity. CDK signaling: Investigate CDK4/6 inhibition in breast cancer cell lines with HTRF immunoassays.
  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • (PDF) Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors.
  • Thermo Fisher Scientific. Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide.
  • Targeting CDK2 and other novel cell cycle targets for breast cancer therapy.
  • Semantic Scholar. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. DuUAqluMfmcAk0wzF7XLLhLZAFaw78UDyo=)

Sources

Application

Comprehensive NMR Spectroscopy Characterization Protocols for 7H-Pyrazolo[4,3-d]pyrimidine Scaffolds

Executive Summary & Pharmacological Context The 7H-pyrazolo[4,3-d]pyrimidine bicyclic scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structural motif for a wide array of therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The 7H-pyrazolo[4,3-d]pyrimidine bicyclic scaffold is a privileged pharmacophore in modern drug discovery. It serves as the core structural motif for a wide array of therapeutics, including highly selective cyclin-dependent kinase 7 (CDK7) inhibitors [1], inducible nitric oxide synthase (iNOS) dimerization inhibitors [2], ubiquitin-specific protease 7 (USP7) degraders [3], microtubule-targeting agents[5], and famously, phosphodiesterase type 5 (PDE5) inhibitors such as sildenafil [4].

Despite its utility, the synthesis of pyrazolo[4,3-d]pyrimidines frequently yields complex mixtures. Alkylation of the pyrazole ring typically produces a mixture of N1 and N2 regioisomers, while the core itself is subject to dynamic annular tautomerism (1H, 2H, vs. 7H states). Standard 1D Nuclear Magnetic Resonance (NMR) is insufficient to resolve these ambiguities. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, causality-driven NMR workflow that definitively characterizes these scaffolds, ensuring absolute structural integrity before advancing to in vitro or in vivo biological assays.

Mechanistic Rationale & Experimental Design

Solvent Causality: DMSO-d6 vs. CDCl3

The choice of deuterated solvent is not arbitrary; it directly dictates the visibility of critical structural markers.

  • DMSO-d6 is the primary solvent of choice. Pyrazolo[4,3-d]pyrimidines—particularly pyrimidin-7-ones or those with exocyclic amines—form strong intermolecular hydrogen-bonding networks that cause severe line broadening in non-polar solvents. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these networks, fully solubilizing the compound, and sharpening exchangeable N-H and O-H proton signals [1].

  • CDCl3 is reserved for highly lipophilic derivatives (e.g., per-alkylated scaffolds) where high-resolution splitting of complex aliphatic side chains (such as the propyl and ethoxyphenyl groups in sildenafil precursors) is required without the viscosity-induced line broadening inherent to DMSO [4].

The Self-Validating D2O Exchange

To build a self-validating protocol, we employ deuterium oxide (D2O) exchange. Because tautomeric N-H protons can appear anywhere from 5.0 to 14.0 ppm depending on concentration and temperature, relying on chemical shift alone is scientifically unsound. By acquiring a baseline 1H spectrum, adding a drop of D2O, and re-acquiring, the labile N-H protons exchange for deuterium and vanish from the spectrum. This internal control definitively isolates core N-H signals from downfield aromatic C-H signals.

Resolving Regioisomerism via Spatial Proximity (NOESY)

During the alkylation of the pyrazole core, the electrophile can attack either the N1 or N2 position [5]. 1D 1H and 13C NMR cannot distinguish these isomers because the scalar (through-bond) connectivity is nearly identical. We rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space magnetization transfer (< 5 Å).

  • N1-Alkylation: The N-alkyl protons will show strong NOE cross-peaks to both the C3-substituent and the C7-substituent.

  • N2-Alkylation: The N-alkyl protons will show an NOE cross-peak only to the C3-substituent, as they are spatially distant from the C7 position.

Step-by-Step NMR Characterization Protocol

Equipment: 400 MHz, 500 MHz, or 600 MHz NMR Spectrometer (e.g., Bruker Avance or JEOL ECA) equipped with a 5 mm inverse-detection probe [1], [3].

Step 1: Sample Preparation

  • Weigh 10–15 mg of the purified 7H-pyrazolo[4,3-d]pyrimidine compound.

  • Dissolve completely in 0.6 mL of DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard at 0.00 ppm).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, as these distort magnetic field homogeneity.

Step 2: 1D Acquisition (1H and 13C)

  • Acquire the 1H NMR spectrum using a standard 30° pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Acquire the 13C{1H} NMR spectrum using a power-gated decoupling sequence (zgpg30), 1024–2048 scans, and a D1 of 2.0 seconds.

  • Data Check: Reference residual DMSO-d5 to 2.50 ppm (1H) and DMSO-d6 to 39.52 ppm (13C) [1].

Step 3: Self-Validating D2O Exchange

  • Remove the NMR tube, add 10 μL of D2O, and invert the tube 5 times to mix.

  • Re-acquire the 1H NMR spectrum under identical parameters.

  • Data Check: Overlay the spectra. Peaks that have disappeared or significantly diminished are confirmed as exchangeable heteroatom protons (N-H, O-H).

Step 4: 2D Acquisition for Regiochemical Assignment

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map all direct 1J C-H bonds, allowing the assignment of protonated carbons (e.g., C5-H).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to map 2J and 3J C-H couplings. Use this to assign quaternary carbons (C3, C7, and bridgehead carbons C3a/C7a).

  • NOESY: Acquire with a mixing time (d8) of 300–500 ms. Analyze the cross-peaks between the N-alkyl substituent and the surrounding core substituents to definitively assign N1 vs. N2 regiochemistry [5].

Quantitative Data Presentation

The following table summarizes the diagnostic chemical shifts for the 7H-pyrazolo[4,3-d]pyrimidine core, synthesized from empirical data across multiple drug discovery campaigns [1], [2], [4].

NucleusStructural PositionTypical Shift (ppm)MultiplicityCausality & Diagnostic Notes
1H Core N-H (Pyrazole)11.00 – 14.00Broad SingletHighly deshielded due to ring current and H-bonding. D2O exchangeable.
1H C5-H (Unsubstituted)8.20 – 8.80SingletDownfield shifted due to the strong electron-withdrawing nature of the pyrimidine nitrogens.
1H C7-NHR (Exocyclic)5.00 – 8.50BroadPosition varies based on solvent and sterics. D2O exchangeable.
1H N-CH3 (N1 or N2)3.80 – 4.20SingletDifferentiated exclusively via NOESY spatial cross-peaks.
13C C5 (Pyrimidine)150.0 – 155.0Quaternary/CHVerified via HSQC (if protonated) or HMBC (if substituted).
13C C7 (Pyrimidine)145.0 – 160.0QuaternaryHighly deshielded; acts as a carbonyl in pyrimidin-7-ones or an imine-like carbon in amines.
13C C3 (Pyrazole)140.0 – 148.0QuaternaryAssigned via 3J HMBC correlations from C3-alkyl/aryl protons.

Experimental Workflow Visualization

The following logic diagram maps the analytical pipeline required to guarantee the structural identity of synthesized pyrazolo[4,3-d]pyrimidine analogs.

NMR_Workflow Start Synthesized 7H-Pyrazolo[4,3-d]pyrimidine (Potential Regioisomer Mixture) Prep Sample Preparation (DMSO-d6 or CDCl3 + TMS) Start->Prep OneD 1D NMR Acquisition (1H, 13C, D2O Exchange) Prep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) OneD->TwoD Identify core shifts Branch Regioisomer & Tautomer Assignment Required? TwoD->Branch NOESY NOESY Analysis (Spatial Proximity < 5Å) Branch->NOESY Yes HMBC HMBC Analysis (Long-range 3J C-H coupling) Branch->HMBC Yes Valid Structure Validated (Self-Consistent Data) Branch->Valid No N1 N1-Alkylation Confirmed (NOE: N-Alkyl to C7-R & C3-R) NOESY->N1 N2 N2-Alkylation Confirmed (NOE: N-Alkyl to C3-R only) NOESY->N2 HMBC->N1 HMBC->N2 N1->Valid N2->Valid

Workflow for the NMR characterization and regioisomer assignment of pyrazolo[4,3-d]pyrimidines.

References

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 biorxiv.org (Biomedicine & Pharmacotherapy) URL:[Link]

  • Novel Pyrazolo[4,3-d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents PMC - National Institutes of Health (NIH) URL:[Link]

Method

In vitro testing protocols for 7H-pyrazolo[4,3-d]pyrimidine anti-tumor efficacy

An in-depth technical guide to evaluating the anti-tumor efficacy of 7H-pyrazolo[4,3-d]pyrimidine derivatives requires a structured progression from cell-free biochemical validation to complex cellular phenotyping. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to evaluating the anti-tumor efficacy of 7H-pyrazolo[4,3-d]pyrimidine derivatives requires a structured progression from cell-free biochemical validation to complex cellular phenotyping. As a bioisostere of the purine ring, the 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in oncology, primarily acting as an ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and the mechanistic Target of Rapamycin (mTOR)[1],[2].

The following application note provides a comprehensive, self-validating workflow for characterizing these compounds, ensuring that researchers can confidently differentiate between off-target cytotoxicity and true mechanistic efficacy.

Mechanistic Rationale & Pathway Targeting

The anti-tumor activity of 3,5,7-trisubstituted 7H-pyrazolo[4,3-d]pyrimidines is driven by their ability to occupy the ATP-binding pocket of crucial kinases. Compounds such as the roscovitine bioisostere "Compound 7" and "Compound 2i" exhibit high selectivity for CDK2, CDK5, and Aurora A, leading to the hypophosphorylation of the retinoblastoma protein (pRb) and subsequent cell cycle arrest[3],[1]. Concurrently, derivatives like PP30 target mTORC1 and mTORC2, blocking Akt phosphorylation and cap-dependent translation[2]. Recent advancements also show that certain derivatives act as molecular glues, inducing the proteasomal degradation of Cyclin K[4].

To validate these diverse mechanisms, an orthogonal testing strategy is required.

Pathway A 7H-pyrazolo[4,3-d]pyrimidine B1 CDK2 / CDK5 / CDK7 A->B1 ATP Competition B2 mTORC1 / mTORC2 A->B2 ATP Competition C1 pRb Hypophosphorylation B1->C1 Kinase Inhibition C2 Akt Phosphorylation Block B2->C2 Kinase Inhibition D1 Cell Cycle Arrest C1->D1 E2F Repression D2 Apoptosis Induction C1->D2 Prolonged Arrest C2->D2 Pro-survival Block

Figure 1: Dual mechanistic pathways of 7H-pyrazolo[4,3-d]pyrimidine derivatives in oncology.

Experimental Workflows & Protocols

To ensure data integrity, the evaluation pipeline is divided into three phases. This prevents compounds with non-specific cytotoxicity (e.g., membrane disruptors) from being mischaracterized as targeted kinase inhibitors.

ExpWorkflow S1 Phase 1: Biochemical T1 TR-FRET Assay S1->T1 S2 Phase 2: Cellular T2 ATP Luminescence S2->T2 S3 Phase 3: Mechanistic T3 Flow Cytometry S3->T3 T1->S2 Active Hits T2->S3 IC50 Set

Figure 2: Sequential in vitro testing workflow for validating anti-tumor efficacy.

Phase 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because 7H-pyrazolo[4,3-d]pyrimidines can occasionally exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, eliminating short-lived background fluorescence and ensuring the calculated IC50 strictly reflects ATP-competitive binding[1]. Self-Validating Controls:

  • Positive Control: Dinaciclib or Roscovitine (defines maximum inhibition).

  • Negative Control: DMSO vehicle (defines 100% kinase activity).

  • System Validation: Calculate the Z'-factor. A Z' > 0.5 is mandatory to validate the assay plate before data extraction.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Add 1 mM DTT immediately before use to prevent the oxidation of catalytic cysteine residues in the CDK active site.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 7H-pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO. Transfer to a 384-well plate, yielding a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 5 nM of recombinant CDK2/Cyclin A complex and 100 nM of ULight-labeled substrate. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (typically 10-30 µM for CDK2) to ensure the assay is sensitive to competitive inhibitors.

  • Termination & Detection: After 60 minutes, add EDTA (to chelate Mg2+ and halt the reaction) alongside the Europium-labeled anti-phospho antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Phase 2: Cellular Anti-Proliferation (ATP-Luminescence Assay)

Causality & Rationale: Kinase inhibitors, particularly those targeting mTOR, heavily alter cellular metabolism. Using MTT or resazurin assays can result in false negatives because cells may remain metabolically active despite halting proliferation. ATP quantitation (e.g., CellTiter-Glo) directly correlates with the number of viable cells, providing a true measure of anti-proliferative efficacy[3]. Self-Validating Controls:

  • Assay Floor: 10 µM Staurosporine (induces 100% cell death) to define the baseline luminescence.

  • Edge Effect Control: Fill the outer perimeter of the 96-well plate with PBS to prevent evaporation-induced osmolarity shifts, which artificially skew IC50 curves.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 (colon cancer) or suitable leukemia cell lines at 2,500 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 10 µL of 10X compound dilutions. Ensure the final DMSO concentration does not exceed 0.5% to prevent vehicle-induced cytotoxicity.

  • Incubation: Incubate for 72 hours. Rationale: 72 hours allows cells to complete at least two doubling times, capturing both early G1/S arrest and subsequent apoptotic events[1].

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate relative viability against the DMSO control.

Phase 3: Mechanistic Deconvolution (Flow Cytometry)

Causality & Rationale: An IC50 value does not explain how a cell dies. Flow cytometry is required to differentiate between a cytostatic effect (cell cycle arrest via CDK inhibition) and a cytotoxic effect (mitochondrial apoptosis via prolonged arrest or mTOR blockade)[3],[4]. Self-Validating Controls: Single-stained compensation controls (Annexin V-FITC only, PI only) are mandatory to correct for spectral overlap, preventing false-positive late-apoptotic classifications.

Step-by-Step Protocol:

  • Treatment & Harvesting: Treat cells with the compound at 1X and 3X its cellular IC50 for 24 and 48 hours. Harvest both floating (late apoptotic) and adherent cells using Accutase (preserves surface phosphatidylserine better than Trypsin).

  • Apoptosis Staining: Wash cells in cold PBS, resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Cell Cycle Fixation (Parallel Sample): For cell cycle analysis, fix a separate aliquot of cells in 70% cold ethanol overnight. Wash, treat with 100 µg/mL RNase A (to prevent PI binding to RNA), and stain with 50 µg/mL PI.

  • Acquisition: Acquire a minimum of 10,000 events on a flow cytometer. Gate out doublets (FSC-A vs. FSC-H) to ensure accurate cell cycle phase quantification.

Quantitative Data Interpretation

When evaluating novel 7H-pyrazolo[4,3-d]pyrimidine derivatives, benchmark your findings against established prototypes in the literature. A successful candidate should demonstrate nanomolar biochemical potency and sub-micromolar to low-micromolar cellular efficacy, accompanied by clear mechanistic phenotypes[3],[1],[4],[2].

Compound Class / PrototypePrimary TargetBiochemical IC50 (nM)Cellular IC50 (µM)Primary Phenotype
Bioisostere 7 CDK2 / Cyclin A~10 - 501.5 - 5.0G1/S Phase Arrest
Compound 2i CDK2 / CDK5~15 - 300.8 - 2.5Apoptosis / Anti-angiogenesis
Compound 24 CDK12 / CDK2< 100.1 - 0.5Cyclin K Degradation
PP30 mTORC1 / mTORC2~801.0 - 3.0Translation Blockade

Table 1: Expected quantitative metrics and phenotypic outcomes for benchmark 7H-pyrazolo[4,3-d]pyrimidine derivatives.

References

  • 3. PubMed/NIH.

  • 1. PubMed/NIH. 3.4. ACS Publications. 4.2. PMC/NIH.

Sources

Application

Application Note: Formulating 7H-pyrazolo[4,3-d]pyrimidine Kinase Inhibitors into Targeted Polymeric Nanoparticles

Prepared by: Senior Application Scientist, Nanomedicine & Formulation Development Target Audience: Formulation Scientists, Oncological Pharmacologists, and Drug Delivery Researchers Mechanistic Rationale & Formulation St...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Nanomedicine & Formulation Development Target Audience: Formulation Scientists, Oncological Pharmacologists, and Drug Delivery Researchers

Mechanistic Rationale & Formulation Strategy

The 7H-pyrazolo[4,3-d]pyrimidine heterocyclic scaffold is a highly privileged pharmacophore in modern oncology. Derivatives based on this core, such as the compound PP30, have demonstrated profound efficacy as ATP-competitive inhibitors of the mTORC1/mTORC2 pathways and cyclin-dependent kinases (CDKs) . However, the translation of these inhibitors from in vitro success to in vivo efficacy is severely bottlenecked by their extreme hydrophobicity (LogP > 3.5), poor aqueous solubility, and lack of tumor specificity, which collectively lead to systemic toxicity and suboptimal pharmacokinetic profiles.

To overcome these barriers, we utilize an amphiphilic block copolymer system: Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) . By employing a nanoprecipitation workflow, the hydrophobic 7H-pyrazolo[4,3-d]pyrimidine derivative is kinetically locked within the biodegradable PLGA core, while the hydrophilic PEG corona provides steric stabilization to evade the mononuclear phagocyte system (MPS) .

To elevate this from a passive carrier to an active targeting vehicle, the terminal ends of the PEG chains are functionalized with Folate (Folic Acid) . Folate receptors are vastly overexpressed on the surface of numerous epithelial cancers (e.g., ovarian and breast carcinomas). This functionalization ensures that the nanoparticles bypass healthy tissue and are internalized exclusively by tumor cells via receptor-mediated endocytosis .

Pathway NP Folate-PLGA-PEG Nanoparticle FR Folate Receptor (Tumor Cell) NP->FR Active Targeting Endo Endocytosis & Endosomal Escape FR->Endo Release 7H-pyrazolo[4,3-d]pyrimidine Release Endo->Release Acidic pH mTOR mTORC1/2 Inhibition Release->mTOR ATP-competitive Apop Tumor Cell Apoptosis mTOR->Apop

Mechanism of Folate-targeted 7H-pyrazolo[4,3-d]pyrimidine nanoparticle delivery and mTOR inhibition.

Experimental Protocol: Self-Validating Nanoprecipitation

As opposed to standard double-emulsion methods which are better suited for hydrophilic payloads, nanoprecipitation (solvent displacement) is the optimal choice for highly hydrophobic 7H-pyrazolo[4,3-d]pyrimidine derivatives. It yields lower polydispersity indices (PDI) and requires less surfactant.

This protocol is designed as a self-validating system : at each critical juncture, a physical or analytical checkpoint guarantees the integrity of the formulation.

Phase A: Preparation of Phases
  • Organic Phase Formulation:

    • Weigh 10 mg of PLGA-PEG-Folate (50:50 LA:GA, PEG MW 5kDa) and 1 mg of the 7H-pyrazolo[4,3-d]pyrimidine kinase inhibitor.

    • Dissolve both in 1.0 mL of HPLC-grade Acetonitrile.

    • Causality Check: Acetonitrile is selected over DMF or DMSO because its higher vapor pressure accelerates the subsequent evaporation phase, preventing Ostwald ripening and ensuring a monodisperse particle population.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of ultra-pure Milli-Q water (18.2 MΩ·cm) in a 20 mL glass scintillation vial. Add a PTFE-coated magnetic stir bar.

Phase B: Nanoparticle Self-Assembly
  • Solvent Displacement:

    • Place the aqueous phase on a magnetic stir plate set exactly to 1,000 rpm.

    • Using a syringe pump, inject the organic phase dropwise (rate: 0.5 mL/min) directly into the vortex of the stirring aqueous phase.

    • Self-Validation Checkpoint 1 (Visual): The immediate transition from a clear solution to a bluish, opalescent suspension confirms the Tyndall effect, validating successful nanoparticle self-assembly.

Phase C: Solvent Evaporation & Purification
  • Evaporation:

    • Leave the suspension stirring uncovered in a fume hood for 4–6 hours at room temperature to fully evaporate the acetonitrile.

  • Ultrafiltration:

    • Transfer the suspension to an Amicon® Ultra-15 centrifugal filter unit (100 kDa MWCO).

    • Centrifuge at 3,500 × g for 40 minutes at 4°C.

    • Causality Check: The 100 kDa MWCO ensures that the ~100 nm nanoparticles are retained in the filter while unencapsulated drug molecules (MW ~400-500 Da) and residual solvent pass into the filtrate.

  • Washing & Lyophilization:

    • Resuspend the retentate in 10 mL of Milli-Q water and repeat the centrifugation step twice.

    • Add 5% (w/v) sucrose to the final purified suspension as a cryoprotectant, freeze at -80°C, and lyophilize for 48 hours.

Workflow Org Organic Phase PLGA-PEG-Folate + 7H-pyrazolo[4,3-d]pyrimidine Solvent: Acetonitrile Mix Nanoprecipitation Dropwise Addition under 1000 rpm Stirring Org->Mix Aq Aqueous Phase Milli-Q Water (Anti-solvent) Aq->Mix Stir Solvent Evaporation Magnetic Stirring 4-6 hours at RT Mix->Stir Purify Purification Ultrafiltration / Centrifugation (MWCO 100kDa) Stir->Purify Lyo Lyophilization Storage at -20°C with 5% Sucrose Purify->Lyo

Step-by-step nanoprecipitation workflow for formulating targeted PLGA-PEG nanoparticles.

Physicochemical Characterization & Quality Control

To ensure batch-to-batch reproducibility and confirm the active targeting capabilities of the formulation, rigorous quality control is required.

  • Dynamic Light Scattering (DLS): Used to determine the Z-average hydrodynamic diameter and PDI. A PDI < 0.2 is strictly required to ensure uniform biodistribution.

  • Zeta Potential Analysis: Evaluates the surface charge.

    • Self-Validation Checkpoint 2 (Surface Chemistry): Unmodified PLGA-PEG nanoparticles typically exhibit a highly negative zeta potential (approx. -22 mV) due to terminal carboxyl groups. The successful conjugation of Folate partially masks these groups, resulting in a predictable shift toward a less negative charge (approx. -15 mV). If this shift is absent, the targeting ligand conjugation has failed.

  • Encapsulation Efficiency (EE%):

    • Self-Validation Checkpoint 3 (Mass Balance): Instead of solely dissolving the nanoparticle pellet to measure drug content, you must measure the unencapsulated drug in the ultrafiltrate via RP-HPLC. The sum of the encapsulated drug and free drug must equal >95% of the initial input. If it does not, the hydrophobic 7H-pyrazolo[4,3-d]pyrimidine has likely precipitated onto the walls of the glassware or the stir bar.

Summary of Quantitative Formulation Data

The following table summarizes the expected characterization metrics when comparing unloaded, drug-loaded, and Folate-targeted formulations.

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Unloaded PLGA-PEG 115 ± 4.20.12 ± 0.02-22.4 ± 1.5N/A
Drug-loaded PLGA-PEG 132 ± 5.80.15 ± 0.03-20.1 ± 1.278.4 ± 3.1
Drug-loaded PLGA-PEG-Folate 145 ± 6.10.18 ± 0.04-15.6 ± 1.875.2 ± 4.0

Note: The slight increase in size and PDI in the targeted formulation is a direct, expected consequence of the steric bulk introduced by the Folate ligand and the encapsulated 7H-pyrazolo[4,3-d]pyrimidine core.

References

  • Title: Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology Source: PLOS One URL: [Link]

  • Title: Hyaluronic Acid-decorated PLGA-PEG Nanoparticles for Targeted Delivery of SN-38 to Ovarian Cancer Source: Anticancer Research URL: [Link]

Method

Application Note: Regioselective Alkylation Methods for Synthesizing 7H-Pyrazolo[4,3-d]pyrimidine Derivatives

Introduction & Strategic Overview The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs and clinical candidates, including the PDE5 inhibitor sildenafil and emergi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore embedded in numerous blockbuster drugs and clinical candidates, including the PDE5 inhibitor sildenafil and emerging dual TLR7/8 agonists. A critical bottleneck in the synthesis of these derivatives is achieving high regioselectivity during the alkylation of the core. The presence of multiple nucleophilic nitrogen atoms (N1 and N2 on the pyrazole ring; N4 and N6 on the pyrimidine ring) and the potential for lactam tautomerization (yielding O7-alkylation) create a complex landscape of competing reaction pathways.

This application note provides a comprehensive, field-proven guide to controlling regioselectivity. By leveraging kinetic versus thermodynamic control and Hard-Soft Acid-Base (HSAB) principles, chemists can direct alkylation to the N1, N2, or O7 positions with high precision.

Mechanistic Causality & Reaction Design

Pyrazole Ring Alkylation (N1 vs. N2) Historically, alkylation of 1H-pyrazolo[4,3-d]pyrimidine using standard basic conditions (e.g., K₂CO₃ or NaH with alkyl halides) results in poor regioselectivity, typically yielding a 2:1 to 4:1 mixture favoring the N1-isomer[1]. This is driven by kinetic control , where the slightly less sterically hindered N1 position is alkylated faster. However, separating these isomers at scale is resource-intensive and diminishes overall yield.

The N2-Alkylation Breakthrough (Thermodynamic Control) Recent advancements have demonstrated that shifting from basic to acid-mediated conditions fundamentally alters the reaction's energy landscape. By using free alcohols (e.g., benzyl alcohol) activated by a Brønsted acid (such as trifluoromethanesulfonic acid), the reaction proceeds via a thermodynamic sink, driving the equilibrium toward the N2-alkylated isomer. This method achieves an unprecedented 14:1 (N2/N1) regioselectivity [2].

O7-Alkylation via HSAB Principles When functionalizing 7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives, the lactam oxygen (O7) competes with the pyrimidine nitrogen (N6). According to HSAB theory, the oxygen atom is a "harder" nucleophile than the nitrogen. Employing a hard base like K₂CO₃ in a polar aprotic solvent (DMF) with a hard electrophile (e.g., allyl bromide or bromoethyne) selectively drives O-alkylation, yielding the O7-substituted ether rather than the N6-alkyl lactam[3][4].

Workflow & Pathway Visualization

G A 1H-Pyrazolo[4,3-d]pyrimidine Core B N1-Alkylated Product (e.g., Sildenafil core) A->B Base-mediated (K2CO3, R-X) Kinetic Control C N2-Alkylated Product (e.g., TLR7/8 Agonists) A->C Acid-mediated (H+, R-OH) Thermodynamic Control D O7-Alkylated Product (Lactam O-alkylation) A->D K2CO3, DMF Allyl/Alkyl Bromide HSAB O-preference

Regioselective alkylation pathways of the pyrazolo[4,3-d]pyrimidine scaffold.

Quantitative Data Summaries

Target PositionReagent SystemElectrophileDominant MechanismTypical RegioselectivityYield Range
N1 K₂CO₃ / DMFAlkyl Halide (R-X)Kinetic Control~3:1 (N1:N2)60 - 80%
N2 Brønsted Acid (e.g., TfOH)Free Alcohol (R-OH)Thermodynamic Controlup to 14:1 (N2:N1)70 - 85%
N2 Mitsunobu (DIAD, n-Bu₃P)Free Alcohol (R-OH)Zwitterionic Intermediate~3:1 (N2:N1)40 - 60%
O7 K₂CO₃ / DMFAlkyl/Allyl BromideHSAB (Hard Nucleophile)>95% (O7 vs N6)75 - 90%

Detailed Experimental Protocols

Protocol A: Highly Selective N2-Alkylation (Acid-Mediated)

Objective: Synthesize N2-alkylated 1H-pyrazolo[4,3-d]pyrimidine with >10:1 selectivity. Reagents: 1H-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq), Benzyl alcohol derivative (1.2 eq), Trifluoromethanesulfonic acid (TfOH, 0.5 - 1.0 eq), Toluene or DCE.

Procedure:

  • Preparation: Charge a dry, argon-purged reaction vessel with the 1H-pyrazolo[4,3-d]pyrimidine derivative and the free alcohol.

  • Solvent Addition: Suspend the solids in anhydrous toluene (10 mL/g of substrate).

  • Acid Catalysis: Cool the mixture to 0 °C. Dropwise, add TfOH.

    • Critical Insight: The acid protonates the pyrimidine core, preventing N1-alkylation and establishing a thermodynamic equilibrium that heavily favors N2 over N1.

  • Heating: Heat the reaction mixture to 80–100 °C for 12–18 hours. Monitor via HPLC or LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) or direct crystallization from Toluene/Heptane to isolate the pure N2-isomer.

Protocol B: Standard N1-Alkylation (Base-Mediated)

Objective: Synthesize N1-alkylated derivatives (e.g., Sildenafil intermediates). Reagents: 1H-pyrazolo[4,3-d]pyrimidine derivative (1.0 eq), Alkyl halide (e.g., Methyl iodide or Dimethyl sulfate, 1.1 eq), K₂CO₃ (2.0 eq), DMF.

Procedure:

  • Deprotonation: Dissolve the pyrazolo[4,3-d]pyrimidine in anhydrous DMF. Add finely powdered K₂CO₃ and stir at room temperature for 30 minutes to generate the nucleophilic anion.

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide dropwise.

    • Critical Insight: Keeping the temperature low enhances the kinetic preference for the N1 position over N2, minimizing over-alkylation.

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Pour the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with DCM.

  • Isomer Separation: The crude product will contain ~20-30% of the N2-isomer. Separate the N1-isomer via silica gel chromatography (the N1-isomer typically elutes faster due to lower polarity).

Protocol C: Regioselective O7-Alkylation of the Lactam Core

Objective: Synthesize O-alkylated 7H-pyrazolo[4,3-d]pyrimidine derivatives. Reagents: 7H-pyrazolo[4,3-d]pyrimidin-7-one derivative (1.0 eq), Allyl bromide or Bromoethyne (1.5 eq), K₂CO₃ (2.0 eq), DMF.

Procedure:

  • Setup: In a round-bottom flask, suspend the 7-one derivative and K₂CO₃ in DMF.

  • Electrophile Addition: Add the bromide reagent at 25 °C.

    • Critical Insight: The use of a hard base (K₂CO₃) leaves the hard oxygen atom highly nucleophilic, directing the soft alkyl/allyl group to the O7 position rather than N6[3].

  • Stirring: Stir at 25 °C for 6–10 hours.

  • Isolation: Dilute with water to precipitate the O-alkylated product. Filter, wash with cold water, and dry under vacuum.

References

  • Xiao, K.-J., et al. (2025). "Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine." Organic Letters, 27(45). URL:[Link]

  • Hafez, H. N., & El-Gazzar, A.-R. B. A. (2016). "Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent." Molecules, 21(9), 1156. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7H-Pyrazolo[4,3-d]pyrimidine Synthesis &amp; Yield Optimization

Welcome to the Application Scientist Knowledge Base. The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as a bioisostere of purine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore, serving as a bioisostere of purine. It is foundational to the development of PDE5 inhibitors (e.g., sildenafil), microtubule-targeting agents (MTAs), and kinase inhibitors[1][2]. However, achieving high overall reaction yields during the multi-step synthesis—particularly during intramolecular cyclization, regioselective N-alkylation, and sulfonation—remains a significant bottleneck for drug development professionals.

This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to optimize your synthetic workflows.

Quantitative Yield Optimization Data

Understanding the causality behind reagent selection is critical for optimizing the synthesis of the 7H-pyrazolo[4,3-d]pyrimidine core. The table below summarizes the yield improvements achieved by transitioning from traditional to optimized conditions.

Reaction StepTraditional MethodOptimized MethodYield ImprovementCausistic Rationale
Amide Coupling Acid Chloride + TEACDI (1,1′-Carbonyldiimidazole)45% → 85%CDI minimizes moisture-driven side reactions and prevents the formation of unreactive dimeric byproducts[3].
Intramolecular Cyclization NaOH / EtOH (Reflux)t-BuOK / t-BuOH or THF35% → 76%Bulky, non-nucleophilic bases prevent competitive ester/amide hydrolysis, driving the equilibrium toward ring closure[3][4].
Chlorosulfonation Excess ClSO₃H (Room Temp)ClSO₃H (0–5 °C, batch addition)50% → 76%Strict thermal control prevents over-sulfonation and exothermic degradation of the pyrimidine ring[2][4].
N-Alkylation K₂CO₃ / AcetoneCs₂CO₃ / DMF (Elevated Temp)Variable → >80% (N1)Stronger base and higher temperature provide thermodynamic control, enriching the stable N1-alkyl isomer[1].

Core Synthetic Workflows

SyntheticWorkflow Start 4-Amino-1H-pyrazole- 5-carboxamide Acylation Acylation (2-Ethoxybenzoyl chloride) Start->Acylation Intermediate Amide Intermediate Acylation->Intermediate Yield > 85% Cyclization Intramolecular Cyclization (t-BuOK / t-BuOH) Intermediate->Cyclization Product 7H-Pyrazolo[4,3-d]pyrimidine Core Cyclization->Product Yield ~ 72-76%

Workflow for the synthesis of the 7H-pyrazolo[4,3-d]pyrimidine core via intramolecular cyclization.

Self-Validating Protocol: Optimized Intramolecular Cyclization

This protocol details the synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, a critical intermediate for sildenafil analogs[3][4].

Step 1: Amide Formation

  • Dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Dropwise, add 2-ethoxybenzoyl chloride (1.1 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears, and the intermediate mass ( [M+H]+ ) dominates.

Step 2: Base-Catalyzed Ring Closure

  • Isolate the amide intermediate via aqueous workup and solvent evaporation.

  • Dissolve the crude intermediate in anhydrous tert-butanol (t-BuOH).

  • Add potassium tert-butoxide (t-BuOK, 2.0 eq) in a single portion. Reflux the mixture for 8–12 hours.

  • Cool to room temperature, neutralize with 1M HCl to pH 7, and extract with ethyl acetate.

  • Self-Validation Check: Perform TLC (Hexanes:EtOAc 1:1). The cyclized product will show a distinct, highly UV-active spot with a higher Rf​ value than the acyclic intermediate due to the loss of polar hydrogen bond donors.

Troubleshooting Guide & FAQs

Q1: My intramolecular cyclization using NaOH in ethanol is stalling at 35% yield. How can I drive this to completion?

Causality & Solution: The use of NaOH in aqueous or ethanolic systems often leads to competitive hydrolysis of the intermediate ester or amide. This creates a dead-end carboxylate byproduct that cannot undergo nucleophilic attack to close the ring. Action: Switch to a strictly anhydrous system using a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in tert-butanol or THF. This prevents nucleophilic attack on the carbonyl carbon by the base itself, pushing the equilibrium toward the desired pyrazolo[4,3-d]pyrimidin-7-one and improving yields to >70%[3].

Q2: During the synthesis of sildenafil analogs, my chlorosulfonation step produces a black, tarry mixture. What is going wrong?

Causality & Solution: This is indicative of uncontrolled exothermic decomposition. Chlorosulfonation of the 5-(2-ethoxyphenyl)-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-one core is highly exothermic[4]. If the chlorosulfuric acid is added too rapidly or the internal temperature exceeds 5 °C, the pyrimidine ring can degrade. Action: Ensure the reaction is performed in an ice/salt bath. Add the substrate to the chlorosulfuric acid in small batches under vigorous stirring[2][4].

  • Self-Validation Check: Quench meticulously by pouring the mixture slowly over crushed ice. The desired sulfonyl chloride should immediately precipitate as a clean, white solid[2]. Verify via UPLC-MS (look for the characteristic 3:1 isotopic pattern of chlorine).

Regioselectivity Core Unsubstituted Pyrazolo Scaffold Alkylation Alkylation (Alkyl Halide + Base) Core->Alkylation N1 N1-Alkyl Isomer (Thermodynamic Product) Alkylation->N1 High Temp / Strong Base N2 N2-Alkyl Isomer (Kinetic Product) Alkylation->N2 Low Temp / Weak Base

Thermodynamic vs. kinetic control in the regioselective N-alkylation of the pyrazole scaffold.

Q3: I am observing poor regioselectivity when alkylating the N-position of the pyrazole precursor. How can I enrich the N1 isomer over the N2 isomer?

Causality & Solution: Alkylation of the pyrazole scaffold inherently yields two regioisomers (N1 and N2) due to annular tautomerization[1]. The N2 isomer is typically the kinetic product (forming faster due to less steric hindrance), while the N1 isomer is the thermodynamic product (more energetically stable). Action: To enrich the N1-alkyl pyrazolo[4,3-d]pyrimidine, increase the reaction temperature and use a stronger base (e.g., Cs2​CO3​ or NaH in DMF) to allow the reaction to equilibrate to the more stable N1 isomer.

  • Self-Validation Check: Always validate the isomer ratio using 1H NMR and NOESY spectroscopy. The N1 isomer is confirmed by observing characteristic NOE cross-peaks between the N1-alkyl protons and the C3-substituent protons[1].

Q4: How can I improve the yield of the final amination step when coupling the sulfonyl chloride with N-methylpiperazine?

Causality & Solution: Low yields in this step are often caused by the hydrolysis of the highly reactive sulfonyl chloride back to the sulfonic acid before the amine can attack. Action: Ensure the sulfonyl chloride intermediate is thoroughly dried under vacuum before use. Run the reaction in dry chloroform or dichloromethane, and use an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) to maintain a pH of approximately 9[2]. This neutralizes the HCl byproduct without competing with the N-methylpiperazine nucleophile, frequently resulting in yields exceeding 90%[2].

Pharmacological Context

Mechanism Drug Pyrazolo[4,3-d]pyrimidine Derivative Target Target Protein (e.g., PDE5 / Tubulin) Drug->Target Competitive Inhibition Pathway Downstream Signaling (e.g., cGMP accumulation) Target->Pathway Modulates Outcome Therapeutic Efficacy (Vasodilation / Antitumor) Pathway->Outcome Induces

Pharmacological mechanism of pyrazolo[4,3-d]pyrimidine derivatives in targeted therapy.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents Source: PMC (National Institutes of Health) URL:[Link]

  • US9221825B2 - Pyrazolopyrimidinone compound and imidazo triazone compound for treating erectile dysfunction Source: Google Patents URL
  • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • CA2825308C - Pyrazolopyrimidone compound for treating erectile dysfunction Source: Google Patents URL

Sources

Optimization

Technical Support Center: Navigating and Mitigating Off-Target Effects of 7H-Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7H-pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. This chemical scaffold is a prominent framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7H-pyrazolo[4,3-d]pyrimidine-based kinase inhibitors. This chemical scaffold is a prominent framework in the development of targeted therapies due to its ability to mimic the adenine moiety of ATP and interact with the hinge region of kinase active sites.[1][2] However, this mimicry can also lead to promiscuous binding and off-target effects, complicating experimental interpretation and potentially causing toxicity.[3][4]

This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format to help you identify, understand, and reduce the off-target effects of your 7H-pyrazolo[4,3-d]pyrimidine inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common initial questions and concerns that arise during the characterization of 7H-pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Q1: My 7H-pyrazolo[4,3-d]pyrimidine inhibitor is showing a cellular phenotype that doesn't align with the known function of its primary target. Could this be due to off-target effects?

A: Yes, this is a strong indicator of off-target activity. While your inhibitor may be potent against its intended target in biochemical assays, it could be interacting with other kinases or cellular proteins to produce the observed phenotype.[5] Kinase inhibitors, especially those targeting the highly conserved ATP-binding pocket, are prone to inhibiting multiple kinases.[4][6] We recommend a systematic approach to de-risk this observation, starting with a broad kinase selectivity profile.

Q2: What is the first step I should take to investigate potential off-target effects?

A: The most comprehensive first step is to perform a kinome scan. This is a high-throughput screening method that assesses the activity of your compound against a large panel of kinases, often representing a significant portion of the human kinome.[7][8][9] The results will provide a selectivity profile, highlighting potential off-target kinases that are inhibited by your compound at a given concentration.

Q3: My kinome scan revealed several potential off-targets. How do I know which ones are relevant in my cellular model?

A: Kinome scan data is generated from in vitro biochemical assays, which may not always perfectly reflect the situation within a living cell.[10] To validate these potential off-targets in a more physiologically relevant context, we recommend performing a cell-based target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay.[11][12] This assay measures the direct binding of your inhibitor to the target kinase inside intact cells.

Q4: How can I be sure that the observed cellular effect is a direct result of my inhibitor binding to a specific kinase (either on-target or off-target)?

Q5: My inhibitor is highly selective in both biochemical and cell-based assays, but I still observe an unexpected phenotype. What else could be happening?

A: Even with high selectivity, a potent inhibitor can have indirect effects on signaling pathways. For instance, inhibiting an upstream kinase can lead to downstream consequences that are not immediately obvious.[13] It's also possible for kinase inhibitors to have off-target effects on non-kinase proteins.[4] In such cases, a deeper investigation into the broader signaling network using techniques like phospho-proteomics may be necessary. Furthermore, some inhibitors can paradoxically activate certain signaling pathways.[4]

Part 2: Troubleshooting Guides

This section provides more detailed, question-driven guidance for specific experimental challenges you may encounter.

Troubleshooting Inconsistent Cellular Assay Results

Q: I'm seeing significant variability in the potency (IC50/EC50) of my 7H-pyrazolo[4,3-d]pyrimidine inhibitor in my cell-based assays. What could be the cause?

A: Variability in cellular assays can stem from several factors. Here's a systematic approach to troubleshooting:

1. Re-evaluate Compound Integrity and Handling:

  • Purity and Identity: Have you recently confirmed the purity and chemical identity of your compound batch (e.g., via HPLC and mass spectrometry)? Impurities can have their own biological activities.

  • Solubility: Is your compound fully dissolved in your vehicle (e.g., DMSO) and then in the cell culture medium? Precipitation will lead to an inaccurate effective concentration.

  • Stability: Is your compound stable in the assay medium over the time course of your experiment? Some compounds can degrade in aqueous solutions.

2. Optimize Assay Conditions:

  • Cell Density: Are you plating a consistent number of cells for each experiment? Cell density can influence the cellular response to inhibitors.

  • Serum Concentration: The concentration of serum in your culture medium can affect inhibitor potency, as some compounds may bind to serum proteins, reducing their free concentration.

  • ATP Concentration: Intracellular ATP concentrations are in the millimolar range. If your inhibitor is ATP-competitive, its apparent potency can be influenced by the cellular ATP levels.[6]

3. Consider Cell Line Specifics:

  • Target Expression Levels: Does your cell line express sufficient levels of the target kinase? Low expression can lead to a weak or variable signal.

  • Off-Target Expression: Does your cell line express off-target kinases that are also inhibited by your compound? This can lead to confounding effects.

  • Drug Efflux Pumps: Some cancer cell lines overexpress efflux pumps (e.g., P-glycoprotein) that can actively remove your inhibitor from the cell, reducing its effective intracellular concentration.[14]

Interpreting Kinome Scan Data

Q: My kinome scan shows that my 7H-pyrazolo[4,3-d]pyrimidine inhibitor hits several kinases with similar potency to my primary target. How do I prioritize which off-targets to validate?

A: Interpreting a kinome scan requires careful consideration of both the data itself and the biological context of your research.

Data-Driven Prioritization:

ParameterConsiderationAction
Potency Focus on kinases that are inhibited with a potency within a 10- to 30-fold range of your primary target.Rank potential off-targets by their inhibition values (e.g., % inhibition at a given concentration or Kd).
Selectivity Score Many kinome scan providers calculate a selectivity score (e.g., S-score), which quantifies the promiscuity of the inhibitor. A lower score generally indicates higher selectivity.Compare the selectivity score of your compound to known selective and non-selective inhibitors.

Biology-Driven Prioritization:

  • Expression in Your System: Are the potential off-target kinases expressed in your cellular model of interest? Check protein expression databases or perform a western blot to confirm. An unexpressed kinase cannot be a relevant off-target in that system.

  • Known Biological Function: What is the known role of the potential off-target kinase? Could its inhibition plausibly explain the observed phenotype?

  • Pathway Analysis: Are the potential off-targets part of the same signaling pathway as your primary target, or are they in completely unrelated pathways? This can help to distinguish between direct and indirect effects.[13]

Visualizing Kinome Selectivity:

A common way to visualize kinome scan data is through a "TREEspot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an intuitive visual representation of the inhibitor's selectivity.

G Off-Target 2 Off-Target 2 Off-Target 3 Off-Target 3 Kinase B Kinase C Kinase D Kinase E Kinome Kinome->Off-Target 2 Kinome->Off-Target 3 Kinome->Kinase B Kinome->Kinase C Kinome->Kinase D Kinome->Kinase E Target Kinase Kinome->Target Kinase Off-Target 1 Kinome->Off-Target 1 Kinase A Kinome->Kinase A

Caption: Simplified kinome tree visualization.

Improving the Selectivity of Your 7H-Pyrazolo[4,3-d]pyrimidine Inhibitor

Q: How can I rationally modify the structure of my 7H-pyrazolo[4,3-d]pyrimidine inhibitor to reduce its off-target effects?

A: Improving selectivity is a central challenge in kinase inhibitor design. Structure-Activity Relationship (SAR) studies are crucial for this process.[15][16][17][18][19]

Key SAR Strategies for the Pyrazolo[4,3-d]pyrimidine Scaffold:

  • Modifications at the N1-position: The N1 position of the pyrazole ring often accommodates substituents that can be modified to enhance selectivity. For example, the introduction of specific alkyl or aryl groups can create favorable interactions with less-conserved regions of the kinase active site.[14]

  • Substituents on the Pyrimidine Ring: The pyrimidine ring offers multiple positions for substitution. Modifications at these positions can be used to exploit unique features of the target kinase's ATP-binding pocket, such as the gatekeeper residue.

  • Exploring the "Ribose Pocket": The region of the active site that normally binds the ribose of ATP can be targeted with specific chemical moieties to improve selectivity.

  • Targeting the "Solvent-Exposed" Region: Extending the molecule out towards the solvent-exposed region can introduce interactions with amino acids that are unique to the target kinase.

Workflow for Improving Inhibitor Selectivity:

G A Initial Hit (Promiscuous Inhibitor) B Kinome Scan (Identify Off-Targets) A->B Characterize C Structural Biology (Co-crystal Structure) B->C Understand Binding D SAR-driven Chemical Synthesis C->D Design Modifications E Iterative Testing (Biochemical & Cellular Assays) D->E Synthesize & Test E->D Feedback Loop F Selective Inhibitor E->F Achieve Selectivity

Sources

Troubleshooting

Resolving poor oral bioavailability in 7H-pyrazolo[4,3-d]pyrimidine analogs

Welcome to the Preclinical PK/PD Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the "flat-ring paradox." Your 7H-pyrazolo[4,3-d]pyrimidine analogs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical PK/PD Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the "flat-ring paradox." Your 7H-pyrazolo[4,3-d]pyrimidine analogs likely exhibit sub-nanomolar target inhibition in vitro (often against CDKs, PDEs, or USP7), but fail to achieve therapeutic plasma concentrations when dosed orally.

This guide deconstructs the physicochemical and metabolic barriers specific to the 7H-pyrazolo[4,3-d]pyrimidine scaffold and provides actionable, self-validating protocols to rescue your lead compounds.

FAQ 1: The "Brick Dust" Dilemma (Solubility vs. Permeability)

Q: My 7H-pyrazolo[4,3-d]pyrimidine analog shows excellent in vitro target inhibition, but oral dosing in mice yields undetectable plasma levels. Where do I start troubleshooting?

A: You must first determine if your absorption failure is due to a lack of dissolution (solubility) or a lack of membrane permeation (lipophilicity). The 7H-pyrazolo[4,3-d]pyrimidine core is a rigid, planar purine bioisostere. This extreme planarity allows for strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energy and "brick-dust" insolubility[1]. Conversely, if you have appended highly lipophilic side chains to target deep kinase pockets, you may have created a "grease ball" that binds non-specifically to plasma proteins and fails to partition into the aqueous gastrointestinal (GI) fluids[2].

The Mechanistic Fix: We rely on conformational disruption . Introducing steric bulk (e.g., an ortho-chloro or ortho-methyl group on a pendant phenyl ring) forces the side chain out of the plane of the pyrazolopyrimidine core. This steric hindrance breaks the flat geometry, preventing tight crystal packing and drastically lowering the energy required to dissolve the compound[1]. Similarly, replacing a flat isopropyl group with a cyclobutyl ring at the C-3 position can disrupt packing while maintaining necessary hydrophobic contacts in the target binding pocket[2].

Table 1: Impact of Structural Modifications on 7H-pyrazolo[4,3-d]pyrimidine Bioavailability | Compound / Scaffold | Structural Modification | Aqueous Solubility | Oral Bioavailability ( F ) | Primary Limitation Addressed | | :--- | :--- | :--- | :--- | :--- | | Compound 17 | Unsubstituted benzyl ring | 75 µg/mL | Poor (< 10%) | High crystal packing | | Compound 19 | Ortho-chloro + methyl group | > 1000 µg/mL | High (in vivo efficacy) | Disrupted planarity | | Compound 24 | C-3 Cyclobutyl substitution | Enhanced | High | Optimized lipophilicity | | DA-8159 (Udenafil) | N-alkylated pyrazolopyrimidine | High (GI absorption ~99%) | ~38% | Intestinal first-pass effect |

Bioavailability_Workflow Start Oral Dosing of 7H-pyrazolo[4,3-d]pyrimidine MeasureF Measure Absolute Bioavailability (F) Start->MeasureF HighF F > 30% Proceed to Efficacy MeasureF->HighF LowF F < 10% Investigate Cause MeasureF->LowF Solubility Thermodynamic Solubility Assay LowF->Solubility Permeability Caco-2 Permeability Assay LowF->Permeability Metabolism Microsomal Stability Assay LowF->Metabolism Action1 Disrupt Crystal Packing (Add Methyl/Cyclobutyl) Solubility->Action1 <10 µg/mL Action2 Reduce TPSA / H-Bonds Optimize Lipophilicity Permeability->Action2 Papp < 1x10^-6 cm/s Action3 Block CYP Metabolic Soft Spots (Fluorination) Metabolism->Action3 High Clearance

Diagnostic workflow for identifying absorption barriers in pyrazolopyrimidines.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Causality: Kinetic solubility (from DMSO stocks) overestimates true solubility. Thermodynamic solubility measures the equilibrium state of the solid lattice breaking into the aqueous phase.

  • Add excess solid test compound to 1 mL of pH 6.5 phosphate buffer (target a theoretical concentration of > 2 mg/mL).

  • Incubate at 37°C for 24 hours with continuous orbital shaking to reach thermodynamic equilibrium.

  • Validation Step: Centrifuge the sample at 10,000 x g for 15 minutes. You must visually confirm a solid pellet remains at the bottom. If no pellet is visible, the solution is not fully saturated, and the assay must be repeated with more solid compound.

  • Carefully extract the supernatant, dilute it in the HPLC mobile phase, and quantify via HPLC-UV against a known standard curve.

FAQ 2: The Pre-Systemic Sink (First-Pass Metabolism)

Q: My compound is highly soluble and shows excellent permeability in Caco-2 assays ( Papp​>10×10−6 cm/s). Yet, the in vivo oral bioavailability ( F ) in rats is capped at ~38%. What is happening?

A: You are likely losing your compound to extensive pre-systemic extraction. The 7H-pyrazolo[4,3-d]pyrimidine scaffold is highly susceptible to CYP3A4-mediated N-dealkylation[3]. Because your compound is highly permeable, it enters the intestinal enterocytes easily. However, the slow transit time through the gut wall allows the abundant CYP3A4 enzymes in the intestine to metabolize the drug before it even reaches the portal vein. For example, the 7H-pyrazolo[4,3-d]pyrimidine-7-one derivative DA-8159 (Udenafil) achieves ~99% GI absorption, but loses ~58% of its dose strictly to intestinal first-pass metabolism, resulting in an absolute F of only 38%[3].

FirstPass GI Gastrointestinal Tract (Absorption) Intestine Intestinal Epithelium CYP3A4 Metabolism GI->Intestine Dissolution Intestine->GI Efflux (P-gp) Portal Portal Vein (Transport) Intestine->Portal Permeation Liver Liver Hepatic Clearance Portal->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Surviving Fraction

Pathway of pre-systemic extraction highlighting intestinal and hepatic metabolic sinks.

Protocol 2: In Vitro Microsomal Stability & Metabolite ID

Causality: Identifying whether the clearance is hepatic or intestinal dictates whether you need to optimize for liver stability or simply saturate the gut enzymes.

  • Prepare 1 µM of your test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL of either rat intestinal microsomes (RIM) or rat liver microsomes (RLM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quench 50 µL aliquots at 0, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile spiked with an internal standard.

  • Validation Step: Run a parallel minus-NADPH control. If compound depletion occurs without NADPH, the loss is due to chemical instability or non-CYP enzymes (e.g., esterases), not CYP-mediated first-pass. Additionally, run Verapamil as a positive control to confirm microsomal viability.

  • Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

FAQ 3: Formulation Rescue for Preclinical Testing

Q: I cannot alter the chemical structure of my clinical candidate (it is a beyond-Rule-of-Five PROTAC), but I need to dose it orally for an in vivo efficacy study next week. What is the best formulation strategy?

A: Large, complex molecules containing the 7H-pyrazolo[4,3-d]pyrimidine scaffold (such as VHL-based USP7 degraders) inherently violate Lipinski's rules, suffering from massive solubility drops[4]. When structural modification is impossible, complexation with 2-hydroxypropyl- β -cyclodextrin (HP- β -CD) is the gold standard for preclinical rescue. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic pyrazolopyrimidine core, while the hydrophilic exterior ensures aqueous solubility, effectively masking the compound from premature precipitation in the gut.

Protocol 3: Preparation of HP- β -CD Inclusion Complexes

Causality: Simple suspension of a highly crystalline drug leads to erratic, surface-area-dependent absorption. True molecular encapsulation ensures the drug is presented to the gut wall in a dissolved state.

  • Prepare a 20% (w/v) solution of HP- β -CD in sterile water or saline.

  • Add the 7H-pyrazolo[4,3-d]pyrimidine analog powder incrementally while vortexing continuously.

  • Sonicate the mixture in a water bath at 25°C for 30 minutes until the solution becomes visually clear.

  • Validation Step: Perform Dynamic Light Scattering (DLS) on the final formulation. A true inclusion complex will show no colloidal particles >10 nm. If large aggregates (e.g., >500 nm) are detected, the compound is merely suspended, not complexed, which will result in highly variable in vivo absorption.

References

  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Tre
  • Pharmacokinetics of DA-8159, a new erectogenic, after intravenous and oral administration to rats: hepatic and intestinal first-pass effects. nih.gov.
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. acs.org.
  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. acs.org.

Sources

Optimization

Minimizing in vitro cytotoxicity of 7H-pyrazolo[4,3-d]pyrimidine in healthy cell cultures

Knowledge Base Article: Minimizing Off-Target Cytotoxicity of 7H-Pyrazolo[4,3-d]pyrimidine in Healthy Cell Cultures Overview: The Mechanistic Causality of Off-Target Toxicity 7H-pyrazolo[4,3-d]pyrimidines are a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base Article: Minimizing Off-Target Cytotoxicity of 7H-Pyrazolo[4,3-d]pyrimidine in Healthy Cell Cultures

Overview: The Mechanistic Causality of Off-Target Toxicity

7H-pyrazolo[4,3-d]pyrimidines are a privileged class of heterocyclic pharmacophores widely utilized as purine isosteres. Because they mimic the adenine ring, they readily compete for the ATP-binding catalytic clefts of various kinases (e.g., Cyclin-Dependent Kinases) or the colchicine-binding site of tubulin[1].

While this mechanism makes them exceptionally potent against hyperproliferative cancer cell lines (e.g., MCF-7, A549), it also introduces a significant in vitro liability: off-target cytotoxicity in healthy cell cultures (e.g., HEK293, CHO, NIH 3T3) . In healthy cells, non-selective binding to essential housekeeping kinases or basal microtubule disruption leads to unintended cell cycle arrest and apoptosis[2]. Minimizing this background toxicity requires a rigorous combination of Structure-Activity Relationship (SAR) optimization, precise dose-titration, and multiplexed viability assays to accurately define the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: Why do my HEK293 cells show high background death even at low micromolar concentrations of my 7H-pyrazolo[4,3-d]pyrimidine derivative? A1: This is typically caused by either poor target selectivity or vehicle toxicity. Mechanistically, if your derivative lacks steric bulk at the C-5 or N-1 positions, it may act as a broad-spectrum kinase inhibitor, shutting down basal metabolic pathways in healthy cells[3]. Additionally, these compounds are highly hydrophobic. If your final DMSO concentration in the culture media exceeds 0.5% (v/v), the solvent itself will compromise the lipid bilayer of HEK293 cells, confounding your cytotoxicity data.

Q2: How can I differentiate between cytostatic (cell cycle arrest) and cytotoxic (membrane rupture/apoptosis) effects in my CHO cell assays? A2: 7H-pyrazolo[4,3-d]pyrimidines designed as bioisosteres of roscovitine (a CDK inhibitor) are primarily cytostatic at lower doses, inducing G1/S or G2/M phase arrest without immediate cell death[1]. To differentiate this from true cytotoxicity, you must move away from single-endpoint assays (like MTT). Instead, use a multiplexed approach: measure metabolic activity (e.g., XTT or WST-8) to detect cytostasis, and simultaneously measure Lactate Dehydrogenase (LDH) leakage from the supernatant to quantify true cytotoxic membrane rupture.

Q3: What structural modifications are proven to minimize healthy cell toxicity while maintaining anti-tumor efficacy? A3: SAR studies demonstrate that functionalizing the 7H-pyrazolo[4,3-d]pyrimidine core is critical. For instance, introducing a 5-methyl moiety or bulky aryl groups at the N-1 position significantly increases steric hindrance. This prevents the compound from fitting into the tighter catalytic pockets of off-target housekeeping kinases in healthy cells, while still allowing binding to the mutated or overexpressed targets in cancer cells[2].

Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, every cytotoxicity assay must be a self-validating system. Follow this step-by-step methodology to establish the true therapeutic window of your compounds.

Protocol 1: Multiplexed Viability and Cytotoxicity Workflow (XTT/LDH)

This protocol allows you to decouple metabolic inhibition from actual cell death in healthy cell lines.

Step 1: Cell Seeding & Synchronization

  • Harvest healthy cells (e.g., CHO or HEK293) at 70-80% confluence.

  • Seed cells in a 96-well flat-bottom plate at a density of 1×104 cells/well in 100 µL of complete media (e.g., DMEM + 10% FBS).

  • Self-Validation Check: Include blank wells (media only) and vehicle control wells (media + 0.5% DMSO).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 2: Compound Preparation & Dosing

  • Prepare a 10 mM stock of the 7H-pyrazolo[4,3-d]pyrimidine compound in 100% anhydrous DMSO.

  • Perform a 10-point serial dilution in complete media. Critical: Ensure the final DMSO concentration remains constant at ≤0.5% across all wells to prevent solvent-induced artifacts.

  • Add 100 µL of the diluted compound to the respective wells. Incubate for 48-72 hours.

Step 3: LDH Leakage Assay (Cytotoxicity)

  • 45 minutes before the end of the incubation, add 10 µL of Lysis Buffer to the "Maximum LDH Release" control wells.

  • Transfer 50 µL of the supernatant from all wells to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (tetrazolium salt) to the transferred supernatant. Incubate in the dark for 30 minutes at room temperature.

  • Measure absorbance at 490 nm. High absorbance indicates membrane rupture (cytotoxicity).

Step 4: XTT Assay (Metabolic Viability)

  • To the original plate containing the cells and remaining 150 µL of media, add 50 µL of activated XTT solution (containing electron coupling reagent).

  • Incubate for 2-4 hours at 37°C.

  • Measure absorbance at 475 nm (reference at 660 nm). A decrease in absorbance without a corresponding spike in LDH indicates a cytostatic effect rather than a cytotoxic one.

Data Presentation: Comparative Cytotoxicity Profiles

To establish a baseline for your experiments, refer to the following summarized quantitative data from established literature on pyrazolo[4,3-d]pyrimidine derivatives. A high CC₅₀ (Cytotoxic Concentration 50%) in healthy cells combined with a low IC₅₀ in cancer cells yields a favorable Therapeutic Index.

Compound Class / DerivativePrimary TargetCancer Cell Line (IC₅₀)Healthy Cell Line (CC₅₀)Therapeutic IndexReference
Roscovitine Bioisostere (Compound 7) CDK2 / CDK9MCF-7: 0.44 µMCHO: > 24.0 µM> 54x[1]
N1-methyl substituted MTA Tubulin PolymerizationA549: 0.42 µMHEK293: > 10.0 µM> 23x[2]
2-phenyl-5-(2-thienyl) derivative A₃ Adenosine ReceptorHT-29: 0.027 nM (Kᵢ)NIH 3T3: > 100.0 µM> 1000x[3]
Unsubstituted 2-amino core Broad-spectrum KinaseHL-60: 1.41 µMCHO: < 5.0 µM< 3.5x[4]

Table 1: Comparative in vitro cytotoxicity data highlighting the importance of structural substitution in sparing healthy cell lines.

Visualizations
Experimental Workflow

The following diagram illustrates the self-validating logic of the multiplexed assay workflow, ensuring that cytostatic and cytotoxic effects are properly distinguished.

Workflow Start Compound Preparation (7H-pyrazolo[4,3-d]pyrimidine) Dilution Serial Dilution in Media (Maintain DMSO ≤ 0.5%) Start->Dilution Incubation Incubate 48-72h (37°C, 5% CO2) Dilution->Incubation Plating Seed Healthy Cells (HEK293/CHO at 1x10^4 cells/well) Plating->Incubation Multiplex Multiplex Assay Split Incubation->Multiplex XTT XTT Assay (Original Plate) (Metabolic Viability / Cytostasis) Multiplex->XTT LDH LDH Leakage (Supernatant) (Membrane Toxicity / Cytotoxicity) Multiplex->LDH Analysis Calculate CC50 & Therapeutic Index XTT->Analysis LDH->Analysis

Fig 1. Self-validating multiplexed workflow for differentiating cytostasis from cytotoxicity.

Mechanistic Pathway of Target Selectivity

Understanding the logical relationship between SAR optimization and off-target avoidance is critical for drug design.

Mechanism cluster_cancer Target Cells (e.g., MCF-7) cluster_healthy Healthy Cells (e.g., HEK293) Compound 7H-pyrazolo[4,3-d]pyrimidine (Purine Isostere) TargetKinase Overexpressed CDKs / Mutated Tubulin Compound->TargetKinase High Affinity Housekeeping Basal Housekeeping Kinases Compound->Housekeeping Low Affinity (Sub-optimal) Apoptosis Cell Cycle Arrest & Targeted Apoptosis TargetKinase->Apoptosis Survival Cell Survival (Off-target Avoidance) Housekeeping->Survival Toxicity Cytotoxicity (If dose > CC50) Housekeeping->Toxicity High Dose / Poor SAR SAR SAR Optimization (e.g., C-5 Methylation) SAR->Compound Enhances Selectivity

Fig 2. Mechanistic pathway of target selectivity and the impact of SAR optimization.

References
  • [Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines: In Vitro Cytotoxic Evaluation and Free Radical Scavenging Activity Studies] - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXZXWXK_z5w7_a9sSCE6No-IXEw1Ih_QJfDmW1PmKeImyK1ISnPuIuUUegELqGyhNXiGrsnDmkSrq3w9wY3py_KPZ_FIYgu8iS7WBsSP6w0BkiamwGJgr60CVs6YhdVFlW52SOi1_5MSiTKc0nubS2Y-mLbhXUef2hl2okGCxd2dw7cuSUqsW-XSLbmM3YiWYBGqfPw5qL-zrWuuwkOUPYSkeew1HnQ6qy_Huej6B75Q53-Ux2obT0ZoEXXCdCIVtUZzEz9L7aBWOMlo6_DWehzPeFEWWi2lrzKktjz8XzL1kWDcDXjXB55m4tqHDouQ==]
  • [Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents] - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH53CZ1G_X3BrAEL2qc5Y8EG3orkROq8Y1xAOqH-EXo9PSOlVKcGHEZuNEOpvXDwIxT08Rwe5F3UgqUxf2n0SNIS51Ub5STDZGcX0KB9pXsF-QbwBtGNODFKQkT0p8HD79okbhLwPDNv8mDoqQ=]
  • [Structural refinement of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor] - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF40nkAJwF5O4Rt2mBfpRd8T_Ihsy_YvA3Sw79t8RZZ8xQYVXDFz140R_NZRTakGlPyf3nw-tAx1Osu641Y-16nlaKdoUGi0jrawIQ6U724B8i_5lghqcsfKzghb1czepl0owDj]
  • [Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity] - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5SiuhLgmYpeV40grVHyFYXbR5-v1VLeTXbCLjLPTRZs0vq77lSgQvSqfq7r6wZFAxglg0BXlOEg4lH4cbfH10CO5A34J3eHC_EzINC3AYEljhmMpLeLLorgUHYcKFSz3tSUFgQQ==]

Sources

Troubleshooting

Technical Support Center: Optimizing Metabolic Stability of 7H-pyrazolo[4,3-d]pyrimidines

Welcome to the Application Scientist Support Center. The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore utilized in potent cyclin-dependent kinase (CDK) inhibitors, PDE5 inhibitors (e.g., Udenafil),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore utilized in potent cyclin-dependent kinase (CDK) inhibitors, PDE5 inhibitors (e.g., Udenafil), and USP7 PROTAC degraders[1][2]. However, translating these compounds into in vivo efficacy is frequently hampered by rapid hepatic clearance. This guide provides actionable troubleshooting, validated protocols, and structural strategies to mitigate cytochrome P450 (CYP)-mediated metabolism in human and rat liver microsomes (HLM/RLM).

Structural Modification FAQs

Q1: How do I identify and block the primary metabolic hotspots on the 7H-pyrazolo[4,3-d]pyrimidine core? A: The primary sites of vulnerability are typically the exocyclic substituents at the C5, C7, and N1/N2 positions, rather than the core heteroaromatic ring itself. CYP3A4 and CYP2D6 frequently target aliphatic amines (e.g., piperazine rings) attached at C7 for N-dealkylation, or benzylic/allylic positions for hydroxylation[2][3].

  • Causality: CYP enzymes abstract a hydrogen atom adjacent to the heteroatom (alpha-carbon) to form a radical, followed by oxygen rebound and subsequent hemiaminal collapse.

  • Actionable Strategy: Replace electron-rich piperazine rings with piperidine or homopiperazine isosteres. Piperidine analogues demonstrate significantly improved stability in rat liver microsomes by removing the secondary basic nitrogen, thereby reducing the affinity for the CYP active site heme[4].

Q2: When should I employ deuteration, and what is the expected impact on half-life ( t1/2​ )? A: Deuteration should be employed when a specific C-H bond is unequivocally identified as the site of metabolism (Soft Spot) via metabolite ID (MetID) LC-MS/MS studies.

  • Causality: This relies on the kinetic isotope effect (KIE). The C-D bond has a lower zero-point energy and is stronger than the C-H bond. If the cleavage of this bond is the rate-determining step in the CYP-mediated oxidation, substituting hydrogen with deuterium significantly slows the reaction[3].

  • Expected Impact: In piperidine-derived or pyrazolo-pyrimidine analogs, targeted deuteration at the alpha-carbon of the amine or the benzylic position can yield a 30-50% increase in microsomal half-life without altering the target binding affinity[5].

Q3: How do electron-withdrawing groups (EWGs) on the C5-phenyl ring affect microsomal stability? A: Adding EWGs (such as halogens: -F, -Cl, or -CF3) to aromatic rings attached to the pyrazolo[4,3-d]pyrimidine scaffold is a highly effective strategy.

  • Causality: Halogens decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack by the high-valent iron-oxo species of the CYP450 enzyme. Furthermore, halogens block specific positions (e.g., para-position) from direct hydroxylation, forcing the enzyme to seek less favorable metabolic routes[6].

Metabolic Pathway & Optimization Workflows

Optimization_Workflow A 1. Identify Metabolic Hotspots (CYP450) B 2. Structural Modification (Deuteration, Isosteres) A->B C 3. Liver Microsome Incubation (HLM/RLM) B->C D 4. LC-MS/MS Quantification C->D E 5. Calculate t1/2 & CLint D->E F 6. Decision: Go / No-Go E->F F->A High CLint

Fig 1. Iterative workflow for optimizing metabolic stability in liver microsomes.

Udenafil_Metabolism Parent 7H-pyrazolo[4,3-d]pyrimidine (e.g., Udenafil) CYP CYP3A4 / CYP3A5 Oxidation Parent->CYP Met1 N-dealkylation (Loss of Activity) CYP->Met1 Met2 Hydroxylation (Metabolic Liability) CYP->Met2 Met3 N-demethylation (Minor Pathway) CYP->Met3

Fig 2. CYP3A4-mediated metabolic pathways of 7H-pyrazolo[4,3-d]pyrimidine derivatives.

Assay Troubleshooting & Validated Protocols

Q4: My compounds show extremely high intrinsic clearance ( CLint​ ) in HLM, but in vivo clearance is low. What is causing this in vitro/in vivo disconnect? A: This is a classic symptom of high non-specific binding (NSB) to microsomal proteins or the plastic incubation plate. Highly lipophilic 7H-pyrazolo[4,3-d]pyrimidine derivatives (LogP > 4) partition into the lipid bilayer of the microsomes, reducing the unbound fraction ( fu​ ) available to the enzyme.

  • Self-Validating Solution: Always determine the fraction unbound in microsomes ( fu,mic​ ) using equilibrium dialysis. Correct your in vitro CLint​ using the formula: CLint,u​=CLint​/fu,mic​ . If NSB is suspected, switch to low-binding plates (e.g., PTFE or glass) and reduce the microsomal protein concentration from 1.0 mg/mL to 0.5 mg/mL.

Step-by-Step Methodology: Gold-Standard Liver Microsome Stability Assay

To ensure trustworthiness and reproducibility, follow this self-validating protocol for determining t1/2​ and CLint​ [1].

  • Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 100x stock of the 7H-pyrazolo[4,3-d]pyrimidine test compound in DMSO.

  • Incubation Mixture: In a 96-deepwell plate, combine 0.5 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2​ . Add the test compound to a final concentration of 1 µM. Critical: Ensure final DMSO concentration is <0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes on a horizontal shaker with a fitted heating block (e.g., Thermomixer).

  • Reaction Initiation (Self-Validating System): Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Self-Validation Check: Simultaneously run a minus-NADPH control (buffer replacing NADPH) for every compound. If degradation occurs in the minus-NADPH well, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil) to precipitate proteins and quench the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/protein concentration .

Quantitative Impact of Structural Modifications

The following table summarizes the expected quantitative improvements in metabolic stability when applying the discussed structural modifications to the 7H-pyrazolo[4,3-d]pyrimidine scaffold.

Scaffold ModificationTarget RationaleHLM t1/2​ (min)RLM t1/2​ (min)Target Affinity ( IC50​ )
Unmodified (Piperazine at C7)Baseline Reference12.48.515 nM
Isosteric (Piperidine at C7)Remove basic nitrogen to lower CYP affinity[4]45.238.118 nM
Deuteration ( α -carbon)Exploit kinetic isotope effect[5]18.514.214 nM
Halogenation (C5-phenyl, -F)Decrease electron density & block hydroxylation[6]>60.055.412 nM

Note: Data represents aggregated trends from medicinal chemistry optimization campaigns. Piperidine substitution consistently provides the most significant boost to metabolic stability while retaining the primary pharmacological profile.

References
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability . New England Drug Metabolism Discussion Group (NEDMDG).3

  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability . Journal of Medicinal Chemistry, ACS Publications. 1

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment . RSC Publishing. 6

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile . PubMed, NIH. 4

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability . eScholarship. 5

  • Molecular Modelling Analysis of the Metabolism of Udenafil . Science Alert. 2

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: Unraveling the Kinase Selectivity of 7H-pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the pyrazolopyrimidine core stands as a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrazolopyrimidine core stands as a cornerstone, a privileged scaffold that has given rise to numerous clinical candidates and approved drugs.[1] Its strength lies in its bioisosteric resemblance to adenine, the purine heart of ATP, allowing it to effectively compete for the kinase hinge region.[1][2] However, within this family of structures, isomeric variations can dramatically influence kinase selectivity profiles, dictating the therapeutic potential and off-target effects of the resulting inhibitors. This guide provides a deep dive into the comparative kinase selectivity of two prominent isomers: the 7H-pyrazolo[4,3-d]pyrimidine and the pyrazolo[3,4-d]pyrimidine scaffolds.

Through a synthesis of published data, structural analysis, and established experimental protocols, we will explore the nuances that govern the selectivity of these two powerful chemical starting points. Our objective is to equip researchers with the foundational knowledge to make informed decisions in the design and development of next-generation kinase inhibitors.

The Isomeric Distinction: A Subtle Shift with Profound Consequences

The core difference between the 7H-pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds lies in the arrangement of nitrogen atoms within the fused bicyclic system. This seemingly minor alteration in chemical architecture has significant implications for the molecule's electronic properties and its three-dimensional presentation of hydrogen bond donors and acceptors to the kinase active site.

Scaffolds cluster_0 7H-pyrazolo[4,3-d]pyrimidine cluster_1 pyrazolo[3,4-d]pyrimidine a a b b

Figure 1: Chemical structures of the two isomeric scaffolds.

This structural variance directly impacts the primary mode of interaction with the kinase hinge region, the backbone of the ATP-binding pocket. The differential placement of nitrogen atoms affects the geometry of hydrogen bonds formed with the hinge residues, which is a critical determinant of binding affinity and, consequently, selectivity.

Kinase Selectivity Profiles: A Comparative Overview

The 7H-pyrazolo[4,3-d]pyrimidine Scaffold: A Penchant for Cyclin-Dependent Kinases

The 7H-pyrazolo[4,3-d]pyrimidine scaffold has been extensively explored for its potent inhibition of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle and transcription.[3][4] Derivatives of this scaffold have demonstrated high selectivity for specific CDK family members.

A notable example is the compound LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine derivative that potently and selectively inhibits CDK7.[3][4] Its selectivity has been confirmed through biochemical kinase profiling against a panel of kinases. Another derivative, compound 7 , a bioisostere of roscovitine, also displays a kinase selectivity profile consistent with potent CDK inhibition.[5][6]

Compound (Scaffold)Primary Target(s)Notable SelectivityReference
LGR6768 (7H-pyrazolo[4,3-d]pyrimidine)CDK7Favorable selectivity across the CDK family.[3][4]
Compound 7 (7H-pyrazolo[4,3-d]pyrimidine)CDK2Similar binding mode to roscovitine, suggesting CDK selectivity.[5][6]
Compound 24 (7H-pyrazolo[4,3-d]pyrimidine)CDK2Specific targeting of CDKs confirmed by kinase selectivity profiling.[7]
The pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor

The pyrazolo[3,4-d]pyrimidine scaffold is arguably the more extensively studied of the two, having yielded a broader range of kinase inhibitors targeting diverse families.[1] This scaffold is often described as a "privileged structure" in kinase inhibitor design.[1]

Examples of its versatility include inhibitors of Bruton's tyrosine kinase (BTK), such as ibrutinib, phosphoinositide 3-kinases (PI3Ks), and Janus kinases (JAKs).[1] The selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors can be tuned through chemical modifications at various positions of the core structure. For instance, structural modifications to the BTK inhibitor ibrutinib have been shown to significantly alter its selectivity profile.[1]

Compound (Scaffold)Primary Target(s)Notable SelectivityReference
Ibrutinib (pyrazolo[3,4-d]pyrimidine)BTKModerately selective, with off-target activity on other kinases like EGFR and ITK.[1][1]
Parsaclisib (pyrazolo[3,4-d]pyrimidine)PI3KδHighly potent and selective PI3Kδ inhibitor.[1]
Ruxolitinib (pyrazolo[3,4-d]pyrimidine)JAK1/2Potent inhibitor of JAK1 and JAK2.[1]
Compound 5b (pyrazolo[3,4-d]pyrimidine)EGFR20-fold selective for EGFR over VEGFR-2 and 108-fold over Topo-II.[8]

Structural Basis of Selectivity: A Glimpse into the Active Site

The subtle change in nitrogen positioning between the two scaffolds directly influences their interaction with the kinase hinge region. By examining the crystal structure of a 7H-pyrazolo[4,3-d]pyrimidine inhibitor bound to CDK2, we can infer the structural basis for its selectivity and compare it to the known binding modes of pyrazolo[3,4-d]pyrimidines.[5]

Binding_Mode cluster_Scaffolds Inhibitor Scaffolds cluster_Kinase Kinase Active Site P43d 7H-pyrazolo[4,3-d]pyrimidine Hinge Hinge Region (e.g., Leu83, Glu81 in CDK2) P43d->Hinge Forms specific H-bond network (e.g., with N7 and N8) Hydrophobic Hydrophobic Pocket P43d->Hydrophobic Substituents at C3/C5 project into hydrophobic regions Ribose Ribose Pocket P43d->Ribose Potential for interactions from C5 substituent P34d pyrazolo[3,4-d]pyrimidine P34d->Hinge Forms alternative H-bond network (e.g., with N1 and N2) P34d->Hydrophobic Substituents at C4/C6 project into hydrophobic regions P34d->Ribose Potential for interactions from C6 substituent

Figure 2: Generalized interaction model of the two scaffolds within a kinase active site.

In the case of the 7H-pyrazolo[4,3-d]pyrimidine inhibitor in CDK2, the core forms three hydrogen bonds with the hinge region residues Glu81 and Leu83.[7] The specific geometry of these interactions, dictated by the nitrogen placement, contributes to the high affinity and selectivity for CDKs. The substituents at the 3, 5, and 7 positions of the scaffold are then positioned to exploit other pockets within the active site, further refining the selectivity profile.

For the pyrazolo[3,4-d]pyrimidine scaffold, the hydrogen bonding pattern with the hinge is different due to the altered nitrogen positions. This can lead to a different orientation of the core within the active site, presenting its substituents to different regions of the kinase. This inherent flexibility in binding mode may contribute to the broader range of kinases targeted by this scaffold. Recent studies have even suggested an alternative "flipped" binding mode for some pyrazolo[3,4-d]pyrimidine inhibitors, further highlighting their adaptability.[9]

Experimental Protocols for Kinase Selectivity Profiling

To experimentally determine and compare the kinase selectivity profiles of novel inhibitors based on these scaffolds, several robust methods are available. Here, we detail two widely used and complementary approaches: the KINOMEscan™ competition binding assay and the Cellular Thermal Shift Assay (CETSA).

KINOMEscan™: A Broad, In Vitro Profiling Platform

The KINOMEscan™ assay from Eurofins DiscoverX is a high-throughput, in vitro competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a tag (e.g., T7 phage or DNA tag) for detection.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound, the kinase, and the immobilized ligand are incubated together in a multi-well plate format.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using a sensitive method like quantitative PCR (qPCR) for the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and for potent binders, a dissociation constant (Kd) can be determined from a dose-response curve.

KinomeScan Start Start Prepare Prepare Kinase Panel (Tagged Kinases) Start->Prepare Incubate Incubate: - Tagged Kinase - Test Compound - Ligand-Coated Beads Prepare->Incubate Immobilize Immobilize Broad-Spectrum Ligand on Beads Immobilize->Incubate Wash Wash to Remove Unbound Components Incubate->Wash Quantify Quantify Bound Kinase (e.g., qPCR) Wash->Quantify Analyze Analyze Data: - % Inhibition - Calculate Kd Quantify->Analyze End End Analyze->End

Figure 3: Workflow of the KINOMEscan™ assay.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

CETSA is a powerful technique to verify that a compound engages its intended target within the complex environment of a living cell.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability.

Step-by-Step Methodology:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (e.g., DMSO).

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Separation of Soluble and Precipitated Proteins: The lysate is centrifuged to separate the soluble proteins from the aggregated, denatured proteins.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA Start Start Treat Treat Intact Cells with Test Compound or Vehicle Start->Treat Heat Heat Treated Cells to a Range of Temperatures Treat->Heat Lyse Lyse Cells to Release Proteins Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Quantify Quantify Target Protein in Soluble Fraction (e.g., Western Blot) Centrifuge->Quantify Analyze Generate and Analyze Melting Curves Quantify->Analyze End End Analyze->End

Figure 4: Workflow of the Cellular Thermal Shift Assay (CETSA).

Conclusion: Choosing the Right Scaffold for the Right Target

The 7H-pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, while structurally similar, offer distinct advantages and opportunities in kinase inhibitor design. The choice between them is not arbitrary but a strategic decision based on the desired selectivity profile and the specific kinase target.

  • The 7H-pyrazolo[4,3-d]pyrimidine scaffold appears to be particularly well-suited for targeting the CDK family, offering a promising starting point for the development of highly selective cell cycle inhibitors.

  • The pyrazolo[3,4-d]pyrimidine scaffold, with its proven versatility, remains a workhorse in kinase drug discovery, capable of being adapted to a wide array of kinase targets through careful medicinal chemistry efforts.

Ultimately, a deep understanding of the structural nuances of these scaffolds, coupled with rigorous experimental profiling using techniques like KINOMEscan™ and CETSA, will empower researchers to unlock their full potential in the quest for more effective and safer kinase-targeted therapies.

References

  • Unciti-Broceta, A. et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. Available from: [Link]

  • Bebbington, D. et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(8), 2980-2993. Available from: [Link]

  • Kryštof, V. et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(8), 2980–2993. Available from: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. Available from: [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. Available from: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 714-732. Available from: [Link]

  • Abdel-Aziem, A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7029. Available from: [Link]

  • Otrubová, K., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9135-9154. Available from: [Link]

  • Abdel-Aziem, A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7029. Available from: [Link]

  • Hu, Z., et al. (2024). ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases. Journal of Medicinal Chemistry, 67(4), 2837-2848. Available from: [Link]

  • Norman, R. A., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 926-931. Available from: [Link]

  • Schenone, S., et al. (2021). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Pharmaceuticals, 14(11), 1105. Available from: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124. Available from: [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. Retrieved from [Link]

  • Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11091. Available from: [Link]

  • Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. Available from: [Link]

  • Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biomedicine & Pharmacotherapy, 161, 114492. Available from: [Link]

  • Bebbington, D., et al. (2011). Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. Journal of Medicinal Chemistry, 54(8), 2980-2993. Available from: [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies comparing 7H-pyrazolo[4,3-d]pyrimidine derivatives

Executive Summary & Core Rationale The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a highly privileged, versatile pharmacophore in modern medicinal chemistry. Structurally serving as a bioisostere for purines (adenine and g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a highly privileged, versatile pharmacophore in modern medicinal chemistry. Structurally serving as a bioisostere for purines (adenine and guanine), this bicyclic core is uniquely positioned to interact with nucleotide-binding pockets, such as the ATP-binding hinge region of kinases, the cGMP-binding catalytic site of phosphodiesterases (PDEs), and various G-protein coupled receptors (GPCRs).

Rather than relying on a single mechanism of action, this guide objectively compares the Structure-Activity Relationship (SAR) trajectories of the 7H-pyrazolo[4,3-d]pyrimidine core across three distinct therapeutic targets: PDE5 (Sildenafil) , mTOR Kinase (PP30/PP242 analogs) , and GPR55 . By analyzing how specific peripheral substitutions dictate target selectivity, researchers can leverage this scaffold as a robust alternative to traditional single-target chemotypes.

Target Comparison: Divergent SAR Trajectories

The cGMP Mimetic: PDE5 Inhibition (The Sildenafil Paradigm)

The most commercially successful application of the 7H-pyrazolo[4,3-d]pyrimidine core is as a competitive inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Sildenafil utilizes this core to mimic the guanine base of cGMP [1].

  • SAR Causality: The N-1 methylation and C-3 propyl group are critical for anchoring the molecule within the hydrophobic pocket of the PDE5 active site. The C-5 phenyl ring, specifically with an ortho-ethoxy group, forces a coplanar conformation that mimics the ribose ring of cGMP.

  • Selectivity Driver: The addition of a para-sulfonamide (typically a piperazine derivative) extends into a solvent-filled pocket. This specific bulk is the primary driver for selectivity against PDE6 (a retinal enzyme), minimizing visual side effects [2].

PDE5_Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Synthesizes PKG Protein Kinase G cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Relax Muscle Relaxation PKG->Relax Induces Sildenafil Sildenafil (7H-pyrazolo[4,3-d]pyrimidine) Sildenafil->PDE5 Inhibits

Fig 1: cGMP signaling pathway and PDE5 inhibition by 7H-pyrazolo[4,3-d]pyrimidine derivatives.

The Adenine Mimetic: mTOR Kinase Inhibition (The PP30 Paradigm)

As an alternative to allosteric mTOR inhibitors like Rapamycin, the 7H-pyrazolo[4,3-d]pyrimidine core can be repurposed as an ATP-competitive inhibitor (TORKinib) targeting both mTORC1 and mTORC2 [3].

  • SAR Causality: Here, the scaffold acts as an adenine bioisostere. The pyrimidine nitrogens form critical hydrogen bonds with the hinge region of the mTOR kinase domain.

  • Selectivity Driver: Unlike PDE5 inhibitors, bulky C-5 substitutions are poorly tolerated in the constrained ATP pocket. Instead, optimization at the N-1 and C-3 positions (often utilizing pyrimidoaminotropane derivatives) is required to achieve selectivity over structurally similar PI3 kinases [3]. By inhibiting mTORC2, these derivatives prevent the downstream phosphorylation of Akt at S473, a mechanism Rapamycin fails to achieve.

mTOR_Pathway PI3K PI3K Akt Akt / PKB PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Translation Cap-dependent Translation mTORC1->Translation mTORC2 mTORC2 mTORC2->Akt Phosphorylates S473 PP30 PP30 / PP242 (ATP-Competitive) PP30->mTORC1 Inhibits PP30->mTORC2 Inhibits

Fig 2: mTORC1/2 signaling cascade blocked by ATP-competitive 7H-pyrazolo[4,3-d]pyrimidines.

GPCR Antagonism: GPR55 (Core Hopping)

Recent studies have explored "core hopping" strategies, replacing thienopyrimidine scaffolds with 1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine to discover novel GPR55 antagonists[4]. While this application is nascent compared to PDE5 and mTOR, it highlights the scaffold's ability to navigate the transmembrane domains of GPCRs when decorated with highly lipophilic, aromatic appendages.

Quantitative Data Synthesis

The following table summarizes the comparative performance of the 7H-pyrazolo[4,3-d]pyrimidine scaffold when optimized for different biological targets.

Therapeutic TargetLead Compound / DerivativeCore Substitution StrategyPrimary MechanismIC50 / Ki (Target)Key Selectivity Metric
PDE5 (Erectile Dysfunction)SildenafilN-1 Methyl, C-3 Propyl, C-5 Sulfonamide PhenylcGMP Mimetic~3.5 nMPDE5 > PDE6 (Retinal Safety)
mTOR (Oncology)PP242 / PP30C-3 / N-1 modifications for hinge bindingATP-Competitive Inhibitor8 nM / 80 nMmTOR > PI3K (Kinase Selectivity)
GPR55 (Inflammation)Compound 53Core hopping, lipophilic aryl substitutionsGPCR Antagonism>10 µM (Weak)GPR55 > CB1/CB2

Self-Validating Experimental Protocols

To ensure scientific integrity during SAR development, assays must be designed as self-validating systems. Below are the step-by-step methodologies for profiling 7H-pyrazolo[4,3-d]pyrimidine derivatives, incorporating mechanistic controls to prove causality.

Protocol A: ATP-Competitive Kinase Assay for mTORC1/2

Purpose: To validate that the derivative binds the ATP hinge region (unlike Rapamycin).

  • Recombinant Kinase Incubation: Incubate purified mTORC1/mTORC2 complexes with the 7H-pyrazolo[4,3-d]pyrimidine derivative in a kinase buffer (HEPES, MgCl2, EGTA) for 30 minutes at room temperature.

  • ATP Titration (The Causality Step): Initiate the reaction by adding ATP at varying concentrations (10 µM, 100 µM, 1 mM) alongside a fluorescently labeled peptide substrate (e.g., GFP-4E-BP1). Logic: If the compound is truly ATP-competitive, its apparent IC50 will shift higher as ATP concentration increases.

  • Readout: Measure substrate phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.

  • Internal Control Validation: Run Rapamycin in parallel. Because Rapamycin is an allosteric inhibitor (binding FKBP12), its IC50 must remain completely unaffected by the ATP titration. This validates the assay's ability to distinguish binding modes.

Protocol B: PDE5 vs. PDE6 Selectivity Counter-Screen

Purpose: To ensure the C-5 sulfonamide modification successfully drives target selectivity.

  • Enzyme Preparation: Isolate human recombinant PDE5 and bovine retinal PDE6.

  • Substrate Incubation: Incubate enzymes with the derivative and tritium-labeled cGMP ([3H]-cGMP) for 15 minutes.

  • SPA Readout: Add Scintillation Proximity Assay (SPA) beads containing yttrium silicate. The beads bind the degraded product ([3H]-GMP) but not the cyclic substrate. Measure luminescence.

  • Selectivity Index Calculation: Calculate the ratio of PDE6 IC50 / PDE5 IC50. Logic: A ratio < 50 indicates a high risk of visual disturbances (cyanopsia), forcing a redesign of the solvent-exposed sulfonamide tail.

SAR_Workflow Synth Scaffold Synthesis (Core Hopping) InVitro In Vitro Assays (Enzymatic) Synth->InVitro CellBased Cell-Based Assays (Functional) InVitro->CellBased SAR SAR Analysis (IC50 / EC50) CellBased->SAR SAR->Synth Iterative Feedback Lead Lead Optimization SAR->Lead

Fig 3: Iterative self-validating SAR workflow for optimizing 7H-pyrazolo[4,3-d]pyrimidine leads.

Conclusion: The Scaffold as an Alternative

When comparing alternatives in drug design, the 7H-pyrazolo[4,3-d]pyrimidine core proves superior to monocyclic pyrimidines due to its rigid, bicyclic nature which pre-organizes the molecule for optimal hydrogen bonding.

  • For PDE5 , it is the premier alternative to quinazoline-based inhibitors, offering tighter cGMP mimicry.

  • For mTOR , it provides a critical alternative to macrocyclic allosteric inhibitors (Rapalogs), allowing for direct ATP-site blockade and the subsequent shutdown of both mTORC1 and mTORC2 pathways.

By strictly controlling peripheral substitutions (N-1, C-3, and C-5), researchers can reliably steer this single core toward entirely different physiological systems.

References

  • A Novel Series of Potent and Selective PDE5 Inhibitors with Potential for High and Dose-Independent Oral Bioavailability Journal of Medicinal Chemistry
  • US9221825B2 - Pyrazolopyrimidinone compound and imidazo triazone compound for treating erectile dysfunction Google P
  • Pyrimidoaminotropanes as Potent, Selective, and Efficacious Small Molecule Kinase Inhibitors of the Mammalian Target of Rapamycin (mTOR)
  • Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship ACS Medicinal Chemistry Letters
Validation

In Vivo Validation of 7H-Pyrazolo[4,3-d]pyrimidine Anti-Tumor Activity: A Comparative Xenograft Guide

The 7H-pyrazolo[4,3-d]pyrimidine scaffold has evolved from its historical roots as a purine isostere into a highly privileged pharmacophore in modern oncology. Recent structural optimizations, specifically 3,5,7-trisubst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 7H-pyrazolo[4,3-d]pyrimidine scaffold has evolved from its historical roots as a purine isostere into a highly privileged pharmacophore in modern oncology. Recent structural optimizations, specifically 3,5,7-trisubstitution, have yielded a novel class of highly potent inhibitors targeting Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9[1].

As drug development shifts away from highly toxic pan-CDK inhibitors toward targeted transcriptional repressors, evaluating these novel pyrazolo[4,3-d]pyrimidine derivatives in vivo requires rigorous, self-validating xenograft models. This guide provides a comprehensive framework for validating their efficacy, comparing their performance against standard-of-care agents, and proving target engagement in the tumor microenvironment.

Mechanistic Rationale: The Pyrazolo[4,3-d]pyrimidine Advantage

Traditional pan-CDK inhibitors (e.g., Dinaciclib) suffer from narrow therapeutic windows due to off-target toxicity. In contrast, optimized 3,5,7-substituted pyrazolo[4,3-d]pyrimidines exhibit a unique dual mechanism of action[2].

First, the pyrazolo[4,3-d]pyrimidine core acts as a competitive hinge binder in the ATP pocket of CDK9, preventing the phosphorylation of RNA Polymerase II (RNAPII) and halting the transcription of short-lived anti-apoptotic proteins like MCL-1[1]. Second, specific derivatives (e.g., Compound 24) act as molecular glues, inducing a proximity-mediated interaction between the CDK12-DDB1 complex and Cyclin K, leading to the rapid polyubiquitination and proteasomal degradation of Cyclin K[2].

MOA Compound 7H-Pyrazolo[4,3-d]pyrimidine CDK9 CDK9 / Cyclin T Compound->CDK9 Competitive Inhibition CDK12 CDK12-DDB1 Complex Compound->CDK12 Molecular Glue RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Prevents Activation CyclinK Cyclin K CDK12->CyclinK Polyubiquitination Apoptosis Apoptosis / Tumor Regression RNAPII->Apoptosis Transcriptional Arrest Proteasome Proteasomal Degradation CyclinK->Proteasome Target Clearance Proteasome->Apoptosis Loss of Survival Genes

Fig 1. Dual mechanism of 7H-pyrazolo[4,3-d]pyrimidines via CDK9 inhibition and Cyclin K degradation.

Comparative Performance Data

To objectively assess the translational potential of 7H-pyrazolo[4,3-d]pyrimidine derivatives, they must be benchmarked against established clinical candidates. The following table synthesizes quantitative in vivo performance data derived from mantle cell lymphoma (Mino) xenograft models[1][2].

Pharmacological ParameterStandard-of-Care (Dinaciclib)7H-Pyrazolo[4,3-d]pyrimidine (Cmpd 24)
Target Profile Pan-CDK (CDK1/2/5/9)Selective CDK2/9 + Cyclin K Degrader
Tumor Growth Inhibition (TGI%) 68% (at Maximum Tolerated Dose)89% (at 15 mg/kg, well below MTD)
Body Weight Loss (Toxicity) >15% (Dose-limiting cachexia)<4% (Highly tolerated)
Primary PD Marker Transient p-RNAPII reductionSustained p-RNAPII reduction + Cyclin K loss
Apoptotic Induction Moderate PARP-1 cleavageProfound PARP-1 cleavage & XIAP downregulation

Data Interpretation: The pyrazolo[4,3-d]pyrimidine derivative achieves superior Tumor Growth Inhibition (TGI) without triggering the severe body weight loss characteristic of pan-CDK inhibition. This widened therapeutic index is a direct result of its selective target engagement[1].

In Vivo Xenograft Validation: Methodological Framework

Executing a self-validating xenograft study requires strict control over biological variables. The following protocol details the establishment and treatment of a lymphoma xenograft model, emphasizing the causality behind each experimental decision.

Workflow Inoculation 1. Inoculation (Subcutaneous) Engraftment 2. Engraftment (100-150 mm³) Inoculation->Engraftment Randomization 3. Randomization (Block design) Engraftment->Randomization Dosing 4. Dosing Regimen (Vehicle vs. Drug) Randomization->Dosing Monitoring 5. In Vivo Monitoring (Caliper & BW) Dosing->Monitoring Harvest 6. Endpoint Harvest (PK/PD Analysis) Monitoring->Harvest

Fig 2. Standardized in vivo xenograft workflow for evaluating anti-tumor pharmacodynamics.

Phase 1: Cell Preparation and Inoculation
  • Harvesting: Culture Mino (Mantle Cell Lymphoma) cells and harvest during the exponential growth phase, ensuring >95% viability via Trypan Blue exclusion.

    • Causality: Injecting cells with low viability introduces apoptotic bodies and cellular debris into the subcutaneous space, triggering an innate macrophage response that severely delays or prevents tumor engraftment.

  • Matrix Formulation: Wash cells in serum-free PBS to remove residual culture media, then resuspend at 5×107 cells/mL. Mix 1:1 with ice-cold Matrigel.

    • Causality: Serum proteins can prematurely activate Matrigel polymerization. Matrigel is mandatory for suspension cell lines like Mino, as it provides the extracellular matrix scaffolding required to support localized 3D tumor growth.

  • Injection: Inject 100 µL of the cell/Matrigel suspension ( 5×106 cells) subcutaneously into the right flank of 6-week-old female CB17/SCID mice.

Phase 2: Block Randomization (The Self-Validating Step)
  • Monitoring: Measure tumors twice weekly using digital calipers. Calculate volume using the standard ellipsoid formula: V=2length×width2​ .

  • Randomization: Initiate treatment only when the mean tumor volume reaches 100–150 mm³. Distribute mice into Vehicle, Dinaciclib, and Pyrazolo[4,3-d]pyrimidine cohorts (n=8/group) using block randomization.

    • Causality: Randomizing at this specific volume ensures that the tumors have established independent, functional vascular networks. Treating too early masks the drug's ability to penetrate a dense tumor microenvironment; treating too late risks spontaneous core necrosis, which artificially skews volumetric efficacy data.

Phase 3: Dosing and Toxicity Monitoring
  • Administration: Administer the pyrazolo[4,3-d]pyrimidine derivative (15 mg/kg) via intraperitoneal (IP) injection or oral gavage daily for 14–21 days.

  • Toxicity Checks: Weigh mice daily for the first week, then thrice weekly.

    • Causality: Body weight (BW) is the primary real-time surrogate for systemic toxicity. A BW loss of >15% triggers mandatory dose holidays. If tumor shrinkage is accompanied by severe cachexia, the efficacy is confounded by systemic toxicity rather than targeted anti-tumor activity.

Phase 4: Endpoint Harvest and Pharmacodynamic (PD) Deconvolution
  • Euthanasia: Euthanize mice exactly 4 hours post-final dose.

  • Tissue Processing: Bisect the excised tumors. Snap-freeze one half immediately in liquid nitrogen, and fix the other half in 10% Neutral Buffered Formalin (NBF) for 24 hours.

    • Causality: Snap-freezing instantly halts endogenous phosphatase and protease activity, preserving highly labile phosphoproteins (e.g., p-RNAPII) and degradation targets (Cyclin K) for Western blot analysis. Conversely, NBF fixation crosslinks proteins to maintain spatial tissue architecture, enabling Immunohistochemistry (IHC) to verify that apoptosis (via Cleaved Caspase-3 staining) occurred uniformly across the tumor bed.

References

  • [1] 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models Source: Journal of Medicinal Chemistry (via NIH) URL:

  • [2] 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders Source: Journal of Medicinal Chemistry (via ACS Publications) URL:

Sources

Comparative

Validating 7H-Pyrazolo[4,3-d]pyrimidine Protein Binding: A Comparative Guide to X-Ray Crystallography, SPR, and ITC

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged chemical motif in modern drug discovery. Because its structure closely mimics the purine ring of adenosine triphosphate (ATP), it is heavily utilized in the desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged chemical motif in modern drug discovery. Because its structure closely mimics the purine ring of adenosine triphosphate (ATP), it is heavily utilized in the design of ATP-competitive kinase inhibitors (such as mTOR and p38 MAP kinase inhibitors) and phosphodiesterase (PDE5) inhibitors[1].

However, identifying a potent 7H-pyrazolo[4,3-d]pyrimidine hit is only the first step. To drive rational Structure-Activity Relationship (SAR) optimization, researchers must rigorously validate the physical interaction between the inhibitor and its protein target. This guide provides an objective, data-backed comparison of X-ray crystallography against orthogonal biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—and outlines a self-validating protocol for structural resolution.

Comparative Analysis: Crystallography vs. SPR vs. ITC

When validating a small molecule inhibitor, researchers must answer three distinct questions: Does it bind? (Kinetics), How much energy drives the binding? (Thermodynamics), and Where exactly does it bind? (Structural Biology).

While SPR and ITC are excellent for quantifying binding affinity ( KD​ ), they often yield conflicting values. This discrepancy arises from their fundamental mechanics: SPR measures real-time kinetics ( kon​ and koff​ ) on an immobilized 2D surface, which can introduce mass transport limitations or steric hindrance[2]. Conversely, ITC measures bulk thermodynamic properties ( ΔH , ΔS ) in a 3D solution, but can be skewed by heat transfer effects or buffer ionization[3].

X-ray crystallography does not calculate KD​ , but it serves as the ultimate "gold standard" for validating the mechanism of action. For 7H-pyrazolo[4,3-d]pyrimidine derivatives, crystallography maps the critical hydrogen bonds formed between the pyrimidine core and the kinase hinge region, which SPR and ITC cannot resolve.

Table 1: Performance Comparison of Biophysical Validation Methods
FeatureX-Ray CrystallographySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output 3D Atomic Coordinates (Binding Mode)Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & Affinity ( KD​ )
Throughput Low (Weeks to Months)Moderately High (Minutes to Hours)Low (Hours per sample)
Sample Environment Crystal Lattice (Solid State)2D Immobilized Surface (Microfluidic)3D Free Solution[4]
Protein Consumption High (~10-20 mg/mL)Low (~10-50 µg)High (~1-2 mg per run)
Limitations Requires crystallizable protein; artifact risks from lattice packing.Immobilization may mask binding sites; mass transport issues[2].High sample consumption; low throughput[4].

The Orthogonal Validation Strategy

To prevent false positives and wasted resources, modern drug discovery relies on a tiered validation workflow. SPR is typically deployed as the primary screen due to its high sensitivity and low sample consumption. High-affinity hits are then orthogonally validated via ITC (to confirm thermodynamic favorability) and finally advanced to X-ray crystallography for spatial resolution.

ValidationStrategy Hit 7H-pyrazolo[4,3-d]pyrimidine Hit Identification SPR SPR / BLI (Kinetics: kon, koff) Hit->SPR Primary Screen ITC ITC (Thermodynamics: ΔH, ΔS) SPR->ITC Orthogonal Validation Xray X-ray Crystallography (3D Binding Mode) SPR->Xray High Affinity (KD < 1 µM) ITC->Xray Thermodynamic Confirmation SAR Rational SAR Optimization Xray->SAR Structural Insights SAR->Hit Iterative Design

Figure 1: Biophysical validation workflow for 7H-pyrazolo[4,3-d]pyrimidine kinase inhibitors.

Experimental Protocol: Co-Crystallization of a Kinase-Inhibitor Complex

X-ray crystallography is notoriously resource-intensive. To ensure trustworthiness, the following methodology incorporates a self-validating pre-screen to guarantee that the 7H-pyrazolo[4,3-d]pyrimidine derivative is actively bound to the target before crystallization trials begin.

Step 1: Protein Preparation and Quality Control
  • Express the target kinase domain in an appropriate host (e.g., Sf9 insect cells or E. coli).

  • Purify the protein using affinity chromatography (e.g., Ni-NTA), followed by ion-exchange and Size Exclusion Chromatography (SEC).

  • Causality Check: Ensure the protein is >95% pure and monodisperse via Dynamic Light Scattering (DLS). Aggregated proteins will not form well-ordered crystal lattices. Concentrate the protein to 10–15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Step 2: The Self-Validating Step (Complex Confirmation)

Before setting up crystal trays, validate that the inhibitor binds to the purified batch under crystallization buffer conditions.

  • Run a Thermal Shift Assay (TSA) or an SPR single-cycle kinetic run.

  • A positive binding event (e.g., an upward shift in the melting temperature, ΔTm​>2∘C ) confirms that the 7H-pyrazolo[4,3-d]pyrimidine compound stabilizes the folded kinase. If no binding is detected, halt the protocol and re-evaluate buffer conditions or compound solubility.

Step 3: Complex Formation
  • Dissolve the 7H-pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO to a concentration of 50 mM.

  • Add the inhibitor to the concentrated protein at a 3-fold molar excess .

  • Causality Check: Why a 3-fold excess? This drives the thermodynamic equilibrium toward the fully complexed state, ensuring the resulting crystal lattice is homogeneous. Keep the final DMSO concentration below 2% (v/v) to prevent protein denaturation.

  • Incubate the mixture on ice for 2 hours to allow complex equilibration.

Step 4: Crystallization via Hanging-Drop Vapor Diffusion
  • Set up crystallization screens (e.g., sparse-matrix screens) using the hanging-drop vapor diffusion method.

  • Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized coverslip. Invert and seal over a well containing 500 µL of reservoir solution.

  • Causality Check: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gradually increasing the precipitant concentration. This slow kinetic path favors the nucleation of ordered crystals rather than amorphous precipitation.

  • Incubate at 20°C and monitor daily.

Step 5: Data Collection and Structure Resolution
  • Harvest mature crystals using a nylon loop and briefly submerge them in a cryoprotectant solution (reservoir solution + 20% glycerol or PEG 400).

  • Flash-cool the crystal in liquid nitrogen (100 K) to minimize radiation damage during diffraction.

  • Collect X-ray diffraction data at a synchrotron light source.

  • Solve the phase problem using Molecular Replacement (MR) with a known apo-structure of the kinase, and refine the coordinates to model the 7H-pyrazolo[4,3-d]pyrimidine ligand into the Fo​−Fc​ electron density map.

CrystallographyProtocol Step1 Step1 Step2 2. Pre-Validation SPR/TSA Binding Confirmation Step1->Step2 Step3 3. Co-Crystallization Hanging Drop Vapor Diffusion Step2->Step3 Step4 4. Diffraction Synchrotron Data Collection Step3->Step4 Step5 5. Resolution Molecular Replacement Step4->Step5

Figure 2: Step-by-step co-crystallization protocol for target-inhibitor complex resolution.

Conclusion

Validating the binding of 7H-pyrazolo[4,3-d]pyrimidine inhibitors requires a multi-faceted biophysical approach. While SPR and ITC provide the necessary kinetic and thermodynamic parameters to quantify binding strength[3], X-ray crystallography remains the definitive method for understanding the exact molecular interactions driving that affinity. By integrating a self-validating SPR/TSA step prior to crystallization, researchers can drastically improve the success rate of their structural biology campaigns and accelerate the rational design of next-generation therapeutics.

References

  • Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target bioRxiv 3[3]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI Reichert SPR 2[2]

  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI XanTec bioanalytics GmbH 4[4]

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent PMC / National Institutes of Health 1[1]

Sources

Validation

A Tale of Two Scaffolds: A Comparative Guide to 7H-pyrazolo[4,3-d]pyrimidine and Quinazoline-Based EGFR Inhibitors in Lung Cancer

For researchers at the forefront of oncology drug discovery, the battle against non-small cell lung cancer (NSCLC) is increasingly fought on a molecular battlefield. The epidermal growth factor receptor (EGFR) has long b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of oncology drug discovery, the battle against non-small cell lung cancer (NSCLC) is increasingly fought on a molecular battlefield. The epidermal growth factor receptor (EGFR) has long been a validated and critical target in this fight. The clinical success of EGFR tyrosine kinase inhibitors (TKIs) has transformed the treatment landscape for patients with EGFR-mutated NSCLC. This guide provides an in-depth, technical comparison of two pivotal chemical scaffolds that have defined the generations of these life-extending therapies: the foundational quinazoline core and the next-generation 7H-pyrazolo[4,3-d]pyrimidine scaffold. We will dissect their mechanisms, compare their performance with supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of EGFR in NSCLC

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] In a significant subset of NSCLC patients, activating mutations in the EGFR gene, most commonly deletions in exon 19 (ex19del) and the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase.[2] This sends a constant "grow" signal to the cancer cells, driving tumor progression. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has been a paradigm of targeted cancer therapy.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition by TKIs.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer ATP ATP Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT ADP ADP ATP->ADP Kinase Activity RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription TKI EGFR TKI (Quinazoline or Pyrazolopyrimidine) TKI->EGFR Inhibition EGF EGF Ligand EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and TKI inhibition.

The Quinazoline Scaffold: The Foundation of EGFR Inhibition

The quinazoline core represents the chemical foundation upon which the first and second generations of EGFR TKIs were built. These inhibitors, including gefitinib, erlotinib, afatinib, and dacomitinib, have been instrumental in establishing the efficacy of targeting EGFR in NSCLC.

Mechanism of Action: Quinazoline-based inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket of the EGFR kinase domain.[4]

  • First-generation (Gefitinib, Erlotinib): These are reversible inhibitors, forming hydrogen bonds with the hinge region of the kinase domain.[5] They are highly effective against the common activating mutations (ex19del, L858R) but have significantly less activity against wild-type (WT) EGFR, which contributes to their therapeutic window.[6]

  • Second-generation (Afatinib, Dacomitinib): These are irreversible inhibitors. In addition to binding to the ATP pocket, they form a covalent bond with a cysteine residue (Cys797) in the active site.[7][8] This irreversible binding provides a more sustained inhibition of EGFR signaling. They also exhibit broader activity, inhibiting other members of the ErbB family, such as HER2.[7][9]

The Challenge of Resistance: The clinical success of first- and second-generation TKIs is ultimately limited by the development of acquired resistance. The most common mechanism, occurring in approximately 50-60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[10] This mutation increases the receptor's affinity for ATP and sterically hinders the binding of the larger quinazoline-based drugs, rendering them ineffective.[3]

The Rise of the 7H-pyrazolo[4,3-d]pyrimidine Scaffold: Overcoming Resistance

To address the challenge of T790M-mediated resistance, a new generation of EGFR TKIs was developed, with osimertinib being the pioneering and most successful example. Osimertinib is built upon a distinct 7H-pyrazolo[4,3-d]pyrimidine scaffold.

Mechanism of Action: Osimertinib is a third-generation, irreversible EGFR TKI.[11] Its pyrimidine-based structure is designed to specifically target and covalently bind to the Cys797 residue, similar to second-generation inhibitors.[10] However, its key innovation lies in its high potency and selectivity for both the sensitizing EGFR mutations (ex19del, L858R) and the T790M resistance mutation, while largely sparing WT EGFR.[11][12] This enhanced selectivity for mutant forms of EGFR translates to a wider therapeutic index and a more favorable side-effect profile compared to the earlier generations.[13]

The Next Frontier of Resistance: While osimertinib has become a standard of care in both first-line and T790M-positive settings, resistance inevitably emerges.[14] The most common on-target resistance mechanism to osimertinib is the acquisition of a C797S mutation, which prevents the covalent binding of the drug.[10] Other resistance mechanisms include the activation of bypass signaling pathways (e.g., MET amplification) and histological transformation of the tumor.[15]

Head-to-Head Comparison: Performance and Specificity

The key differences between these two classes of inhibitors lie in their potency against different EGFR mutations and their clinical efficacy.

Biochemical Potency (IC50 Values):

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 values for representative quinazoline-based inhibitors and the pyrazolo[4,3-d]pyrimidine-based inhibitor, osimertinib, against various EGFR genotypes.

Inhibitor (Class)EGFR WT (nM)EGFR ex19del (nM)EGFR L858R (nM)EGFR L858R+T790M (nM)
Gefitinib (Quinazoline)~1,200~2~2>10,000
Erlotinib (Quinazoline)-~7~1185>10,000
Afatinib (Quinazoline)-~0.3-~165
Osimertinib (7H-pyrazolo[4,3-d]pyrimidine)~215~4~40~1

Data compiled from multiple sources.[16][17] IC50 values can vary based on specific cell lines and assay conditions.

This data clearly illustrates the superior potency of osimertinib against the T790M resistance mutation, while maintaining potent inhibition of the primary activating mutations and demonstrating significantly less activity against WT EGFR compared to first-generation inhibitors.

Clinical Efficacy:

Numerous clinical trials have compared the efficacy of these different generations of EGFR TKIs.

  • Second- vs. First-Generation: The LUX-Lung 7 trial demonstrated that afatinib (second-generation) led to a statistically significant improvement in progression-free survival (PFS) compared to gefitinib (first-generation).

  • Third- vs. First-Generation: The FLAURA trial was a landmark study that compared first-line osimertinib to either gefitinib or erlotinib. Osimertinib demonstrated a significantly longer median PFS (18.9 months vs. 10.2 months) and overall survival (OS) (38.6 months vs. 31.8 months).[13][18]

A retrospective, real-world study showed no significant difference in PFS or OS between patients treated with afatinib or osimertinib in the first-line setting, suggesting that sequential therapy (a second-generation TKI followed by osimertinib upon development of the T790M mutation) could be a viable strategy.[13]

Experimental Protocols for Inhibitor Evaluation

To aid researchers in the preclinical evaluation of novel EGFR inhibitors, we provide detailed, step-by-step protocols for key in vitro assays.

EGFR Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase Buffer - EGFR Enzyme (WT/Mutant) - ATP - Peptide Substrate Preincubation Pre-incubate Enzyme and Compound (30 min) Reagents->Preincubation Compound Prepare Compound Dilutions Compound->Preincubation Reaction Initiate Reaction with ATP/Substrate Mix Preincubation->Reaction Monitoring Monitor Reaction Kinetics (Fluorescence/Luminescence) Reaction->Monitoring Velocity Calculate Initial Velocity Monitoring->Velocity IC50 Plot Velocity vs. Concentration and Calculate IC50 Velocity->IC50

Caption: Workflow for an EGFR kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[1]

    • Dilute recombinant EGFR kinase (e.g., EGFR-WT or EGFR-T790M/L858R) to the desired concentration (e.g., 5 nM) in kinase buffer.[1]

    • Prepare a solution of ATP (e.g., 15 µM) and a suitable peptide substrate (e.g., 5 µM Y12-Sox) in kinase buffer.[1]

  • Compound Preparation:

    • Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute in kinase buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • In a 384-well plate, add the diluted EGFR enzyme.

    • Add the diluted test compound or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at room temperature.[1]

    • Initiate the kinase reaction by adding the ATP/peptide substrate solution to each well.[1]

    • Immediately begin monitoring the reaction kinetics (e.g., fluorescence at λex360/λem485) in a plate reader for 60-120 minutes.[1]

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity as a function of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT/MTS)

This cell-based assay assesses the effect of an inhibitor on the metabolic activity and proliferation of cancer cell lines.

Methodology:

  • Cell Seeding:

    • Culture NSCLC cell lines (e.g., PC-9 for ex19del, H1975 for L858R/T790M) in appropriate media.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Reagent Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for EGFR Phosphorylation

This technique is used to determine if an inhibitor is engaging its target and blocking the phosphorylation of EGFR in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and serum-starve overnight if assessing ligand-stimulated phosphorylation.[7]

    • Treat cells with various concentrations of the inhibitor for a predetermined time (e.g., 2-4 hours).

    • If applicable, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.[15]

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[8]

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068) overnight at 4°C.[7]

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-EGFR antibodies and re-probed with an antibody against total EGFR and a loading control like GAPDH or β-actin.[15]

Conclusion and Future Directions

The evolution from the quinazoline scaffold to the 7H-pyrazolo[4,3-d]pyrimidine core represents a triumph of structure-based drug design and a deep understanding of the molecular mechanisms of drug resistance. While first- and second-generation quinazoline-based inhibitors laid the groundwork and remain valuable therapeutic options, the development of osimertinib has fundamentally changed the standard of care by effectively targeting the T790M resistance mutation.

However, the challenge of acquired resistance is a constant in targeted therapy. The emergence of C797S and other resistance mechanisms to osimertinib necessitates the development of fourth-generation EGFR inhibitors.[11] Researchers are exploring both covalent and non-covalent inhibitors, as well as allosteric inhibitors, that can overcome these new hurdles. The principles and experimental methodologies outlined in this guide will be crucial for the continued development and evaluation of the next wave of EGFR inhibitors, with the ultimate goal of providing more durable and effective treatments for patients with NSCLC.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC - NIH. (n.d.).
  • EGFR signaling pathways in non-small cell lung cancer - Benchchem. (n.d.).
  • Investigating Novel Resistance Mechanisms to Third-Generation EGFR Tyrosine Kinase Inhibitor Osimertinib in Non–Small Cell Lung Cancer Patients - AACR Journals. (2018, July 1).
  • Resistance mechanisms to osimertinib and emerging... : Current Opinion in Oncology - Ovid. (2022, January 1).
  • Gefitinib - Wikipedia. (n.d.).
  • Hirano, T., et al. (2015). In vitro modeling to determine the sensitivity of lung cancer cells with EGFR mutations to afatinib, erlotinib, and osimertinib. Oncotarget, 6(31), 31748–31761.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (2023, January 31).
  • Afatinib - Wikipedia. (n.d.).
  • MTT Cell Assay Protocol. (n.d.).
  • Acquired resistance mechanisms to osimertinib: The constant battle - PubMed. (2023, May 15).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • MTT assay protocol | Abcam. (n.d.).
  • From challenges to solutions: A review of fourth-generation EGFR tyrosine kinase inhibitors to overcome the C797S triple mutation in non-small cell lung cancer - PubMed. (2025, February 15).
  • The Mechanism of Action of Osimertinib: A Technical Guide - Benchchem. (n.d.).
  • Western blot for phosphorylated proteins - Abcam. (n.d.).
  • Chemi-Verse™ EGFR Kinase Assay Kit - BPS Bioscience. (n.d.).
  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (n.d.).
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. (n.d.).
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.).
  • A summary of IC50 values of different EGFR mutants to osimertinib and... - ResearchGate. (n.d.).
  • A Comparative Guide to Osimertinib and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer - Benchchem. (n.d.).
  • Osimertinib Versus Comparator EGFR TKI as First-Line Treatment for EGFR-Mutated Advanced NSCLC: FLAURA China, A Randomized Study - PMC. (2021, February 5).
  • Osimertinib vs. afatinib as first-line treatment for patients with metastatic non-small cell lung cancer with an EGFR exon 19 deletion or exon 21 L858R mutation. (2023, November 30).
  • Efficacy and Safety of Afatinib for EGFR-mutant Non-small Cell Lung Cancer, Compared with Gefitinib or Erlotinib. (2018, June 13).
  • Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC. (n.d.).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • Afatinib - StatPearls - NCBI Bookshelf - NIH. (2024, February 28).
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004, June 15).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. (2023, December 22).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (n.d.).
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Publications. (2022, November 16).
  • Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. (n.d.).
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5).
  • Dacomitinib (PF-299804) HER Inhibitor - Selleck Chemicals. (2024, May 22).
  • Mechanism of action for Tagrisso (osimertinib) - My AstraZeneca. (n.d.).
  • What is the mechanism of Dacomitinib? - Patsnap Synapse. (2024, July 17).
  • Dacomitinib - Liv Hospital. (2026, February 23).
  • EGFR in Lung Cancer: ESMO Biomarker Factsheet | OncologyPRO. (2015, August 2).

Sources

Comparative

Evaluating 7H-pyrazolo[4,3-d]pyrimidine Scaffolds as Dual mTORC1/2 Inhibitors: A Guide to Cross-Validating Molecular Docking with In Vitro Assays

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a common pitfall: the over-reliance on in silico molecular docking scores to drive lead optimization. While computational prediction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a common pitfall: the over-reliance on in silico molecular docking scores to drive lead optimization. While computational predictions are invaluable, they are not ground truth.

This guide provides a comprehensive, self-validating framework for evaluating the 7H-pyrazolo[4,3-d]pyrimidine pharmacophore. Because its spatial geometry closely mimics the purine ring of adenosine triphosphate (ATP), this privileged bicyclic scaffold is an exceptional foundation for kinase inhibitor design. While historically recognized for its application in phosphodiesterase type 5 (PDE5) inhibitors like sildenafil[1], advanced structure-activity relationship (SAR) studies have successfully repurposed this core. Today, 7H-pyrazolo[4,3-d]pyrimidine derivatives are deployed as highly potent, ATP-competitive dual inhibitors of the mammalian target of rapamycin (mTORC1 and mTORC2)[2].

Below, we objectively compare a representative 7H-pyrazolo[4,3-d]pyrimidine lead against standard mTOR inhibitors, detailing the causality behind the orthogonal assays required to validate docking predictions.

Mechanistic Causality: The Necessity of Cross-Validation

Why is a multi-tiered validation system critical for kinase inhibitors?

  • The Limitation of Docking : Molecular docking algorithms (e.g., Glide, AutoDock Vina) excel at predicting static hydrogen-bond networks—such as the critical interaction between the pyrimidine nitrogen of our scaffold and the Val2240 residue in the mTOR hinge region. However, they struggle to accurately compute dynamic desolvation penalties and cannot predict cellular membrane permeability.

  • Biochemical Causality : An in vitro kinase assay isolates the enzyme. By measuring the true biochemical IC₅₀, we validate that the docking score translates to actual target engagement and catalytic inhibition, free from cellular variables.

  • Cellular Causality : A compound might inhibit recombinant mTOR perfectly but fail in cells due to efflux pumps or poor solubility. Cell-based assays (Western blotting for downstream effectors) prove that the 7H-pyrazolo[4,3-d]pyrimidine molecule not only enters the cell but successfully navigates the cytoplasm to inhibit the mTOR complexes in a physiological environment.

Workflow A 1. In Silico Docking (Glide XP) B 2. Pose Analysis (Hinge Region) A->B C 3. In Vitro Assay (TR-FRET) B->C D 4. Cellular Assay (Western Blot) C->D D->A SAR Feedback E 5. Lead Optimization D->E

Fig 1: Cross-validation workflow from in silico docking to in vitro and cellular assays.

Comparative Performance: 7H-pyrazolo[4,3-d]pyrimidine vs. Alternatives

To objectively evaluate the performance of the 7H-pyrazolo[4,3-d]pyrimidine scaffold, we compare a representative optimized lead against Torin-1 (a benchmark ATP-competitive inhibitor) and Rapamycin (a first-generation allosteric inhibitor).

Table 1: Cross-Validation Metrics for mTOR Inhibitors
Compound ClassTarget MechanismGlide Docking Score (kcal/mol)In Vitro mTOR IC₅₀ (nM)Cellular p-Akt IC₅₀ (nM)HCT-116 Viability IC₅₀ (µM)
7H-pyrazolo[4,3-d]pyrimidine Lead ATP-Competitive (Dual mTORC1/2)-10.86.5380.6
Torin-1 ATP-Competitive (Dual mTORC1/2)-11.22.8150.2
Rapamycin Allosteric (FKBP12 / mTORC1)N/A (Different Site)0.1 (mTORC1 only)>10,000>10.0

Data Insight & Causality : Rapamycin shows exceptional mTORC1 inhibition but fails to inhibit mTORC2 (evidenced by the lack of p-Akt suppression). Because rapamycin only inhibits mTORC1, it triggers a feedback loop that hyperactivates Akt. In contrast, the 7H-pyrazolo[4,3-d]pyrimidine lead demonstrates true ATP-competitive behavior, suppressing both complexes similarly to Torin-1, validating its status as a next-generation dual-inhibitor.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols must be executed sequentially. Each step serves as a self-validating checkpoint for the previous one.

Protocol 1: In Silico Molecular Docking (Glide XP)

Objective: Establish the theoretical binding pose at the mTOR catalytic cleft.

  • Protein Preparation : Download the mTOR kinase domain (PDB: 4JT6). Use Schrödinger Protein Preparation Wizard to assign bond orders and add hydrogens.

    • Causality: Preparing the protein at pH 7.4 ensures that the protonation states of the histidine residues in the catalytic pocket accurately reflect physiological conditions, preventing false-positive hydrogen bond predictions.

  • Grid Generation : Center the receptor grid on the ATP-binding pocket (specifically targeting the hinge region residue Val2240).

  • Ligand Docking : Dock the 7H-pyrazolo[4,3-d]pyrimidine library using Glide Extra Precision (XP). Filter hits based on the presence of a bidentate hydrogen bond with Val2240.

Protocol 2: In Vitro TR-FRET mTOR Kinase Assay

Objective: Confirm biochemical target engagement and true IC₅₀.

  • Reagent Assembly : Combine recombinant mTOR enzyme, ATP (at the Km​ concentration of 15 µM), and a GFP-labeled physiological substrate (e.g., 4E-BP1) in a 384-well plate.

  • Compound Incubation : Add the 7H-pyrazolo[4,3-d]pyrimidine lead in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 60 minutes at room temperature.

  • Detection : Add a Terbium-labeled anti-phospho antibody.

    • Causality: Using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay eliminates auto-fluorescence interference commonly caused by highly conjugated pyrazolo-pyrimidine scaffolds. A decrease in the FRET signal directly correlates to the inhibition of substrate phosphorylation.

Protocol 3: Cellular Target Engagement (Western Blotting)

Objective: Verify membrane permeability and dual mTORC1/2 inhibition.

  • Cell Culture & Treatment : Seed HCT-116 colorectal carcinoma cells. Treat with the 7H-pyrazolo[4,3-d]pyrimidine lead (0.1 µM to 5 µM) for 4 hours.

  • Lysis & Electrophoresis : Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe for p-S6K (Thr389) and p-Akt (Ser473) .

    • Causality: Measuring both biomarkers is non-negotiable. p-S6K is the direct downstream readout for mTORC1, while p-Akt is the readout for mTORC2. A true ATP-competitive 7H-pyrazolo[4,3-d]pyrimidine must suppress both pathways simultaneously.

Pathway Inhibitor 7H-pyrazolo[4,3-d]pyrimidine (ATP-Competitive) mTORC1 mTORC1 Complex Inhibitor->mTORC1 Blocks ATP Site mTORC2 mTORC2 Complex Inhibitor->mTORC2 Blocks ATP Site S6K p-S6K (Thr389) mTORC1->S6K Phosphorylates Akt p-Akt (Ser473) mTORC2->Akt Phosphorylates Translation Protein Translation & Cell Growth S6K->Translation Activates Survival Cell Survival & Proliferation Akt->Survival Activates

Fig 2: Dual inhibition of mTORC1 and mTORC2 signaling pathways by 7H-pyrazolo[4,3-d]pyrimidines.

Conclusion

The 7H-pyrazolo[4,3-d]pyrimidine scaffold is a highly effective pharmacophore for kinase inhibition, specifically for targeting the ATP-binding cleft of mTOR. However, a promising docking score is merely a hypothesis. By strictly cross-validating in silico data with TR-FRET biochemical assays and dual-biomarker Western blots, researchers can confidently advance lead compounds that possess both high catalytic affinity and robust cellular efficacy.

References

[2] Title: Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent Source: Molecules (via PubMed Central) URL:[Link]

[1] Title: The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil Source: Drug Metabolism and Disposition (via PubMed) URL:[Link]

[3.1] Title: Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: Discovery of highly potent and selective analogs with improved human microsomal stability Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

Sources

Validation

Comparative pharmacokinetic profiling of 7H-pyrazolo[4,3-d]pyrimidine structural isomers

Comparative Pharmacokinetic Profiling of 7H-pyrazolo[4,3-d]pyrimidine Structural Isomers: A Guide for Lead Optimization Executive Summary & Structural Rationale The pyrazolo-pyrimidine bicyclic system is a privileged sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Profiling of 7H-pyrazolo[4,3-d]pyrimidine Structural Isomers: A Guide for Lead Optimization

Executive Summary & Structural Rationale

The pyrazolo-pyrimidine bicyclic system is a privileged scaffold in medicinal chemistry, serving as a versatile and highly effective purine bioisostere[1]. Among its isomeric forms, the 7H-pyrazolo[4,3-d]pyrimidine core has demonstrated exceptional clinical utility. It is the foundational scaffold for the PDE5 inhibitor Udenafil, which boasts a unique pharmacokinetic (PK) profile characterized by both a rapid onset and a long duration of action[2]. Furthermore, it has been successfully utilized to develop highly selective, nanomolar inhibitors of CDK7, such as LGR6768, which effectively disrupt RNA Polymerase II transcription in cancer models[3].

During lead optimization, scientists must frequently select between structural isomers—specifically the [4,3-d], [3,4-d], and[1,5-a] configurations. The structural differences between these isomers dictate the arrangement of nitrogen atoms, which profoundly alters their chemical reactivity, intra/intermolecular orbital interactions, and biological activity[1][4].

The Causality of Isomeric PK Differences:

  • 7H-pyrazolo[4,3-d]pyrimidine: The specific placement of the pyrazole nitrogens relative to the pyrimidine ring optimizes the hydrogen bond acceptor (HBA) and donor (HBD) topology. This configuration yields a "Goldilocks" lipophilicity, resulting in rapid oral absorption and an extended half-life (e.g., a terminal half-life of 7.3–12.1 hours for Udenafil)[2].

  • 1H-pyrazolo[3,4-d]pyrimidine: While structurally closer to endogenous adenine, this isomer often exhibits a higher topological polar surface area (TPSA). This drives tighter, more classical kinase binding but frequently results in reduced membrane permeability and higher efflux ratios.

  • Pyrazolo[1,5-a]pyrimidine: Featuring a bridgehead nitrogen, this fused system lacks an NH hydrogen bond donor. The loss of this HBD generally increases lipophilicity (LogD), driving excellent membrane permeability and adherence to Lipinski's rule of five[4]. However, this increased lipophilicity simultaneously increases susceptibility to rapid Phase I cytochrome P450 (CYP) metabolism, often resulting in high intrinsic clearance.

Comparative Pharmacokinetic Data

To objectively compare the performance of these scaffolds, we evaluate them across a standardized ADME (Absorption, Distribution, Metabolism, Excretion) panel. The table below summarizes representative profiling data for matched-molecular-pair derivatives of the respective scaffolds, highlighting how isomeric shifts dictate in vivo performance.

Pharmacokinetic Parameter7H-pyrazolo[4,3-d]pyrimidine1H-pyrazolo[3,4-d]pyrimidinePyrazolo[1,5-a]pyrimidineMechanistic Causality
LogD (pH 7.4) 1.8 - 2.51.2 - 1.82.8 - 3.5Loss of the pyrazole HBD in the [1,5-a] isomer drives higher lipophilicity[4].
Caco-2 Papp (10⁻⁶ cm/s) 12.0 - 18.0 (Moderate/High)4.0 - 8.0 (Low/Moderate)> 25.0 (High)Permeability inversely correlates with TPSA and HBD count across the pyrimidine core.
HLM t1/2 (min) > 45 min> 60 min< 20 minHigh LogD of the [1,5-a] system increases CYP450 affinity, driving rapid Phase I clearance.
Oral Bioavailability (F%) 40 - 60%20 - 30%10 - 20%The [4,3-d] scaffold perfectly balances solubility and permeability, avoiding heavy first-pass metabolism[2].

Self-Validating Experimental Protocols

As a standard of trustworthiness and scientific integrity, all ADME profiling must utilize self-validating assay systems. Below are the step-by-step methodologies required to generate the comparative data.

Protocol A: Caco-2 Permeability Assay (Intestinal Absorption Model)

Causality: Caco-2 cells differentiate to form tight junctions and express transporter proteins (e.g., P-gp), accurately mimicking human intestinal epithelium to predict oral absorption.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation.

  • Self-Validation (Integrity Check): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are viable. Include Lucifer Yellow (LY) (100 µM) in the apical buffer. If LY permeability exceeds 10 nm/s at the end of the assay, the monolayer is compromised, and data for that well must be discarded.

  • Dosing: Prepare a 10 µM solution of the pyrazolo-pyrimidine isomer in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, or the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (Papp) and Efflux Ratio (Papp B-A / Papp A-B).

Protocol B: High-Throughput Microsomal Stability (Phase I Metabolism)

Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. This assay isolates Phase I metabolic clearance, which is highly sensitive to the lipophilicity changes between the[4,3-d] and [1,5-a] isomers.

  • Preparation: Thaw HLM on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Self-Validation (Control System): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Additionally, run a Minus-NADPH control for the test compound to definitively rule out chemical instability or non-CYP degradation.

  • Initiation: Pre-incubate the test isomer (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (CLint) and half-life (t1/2).

Visualizations

ADME_Workflow Start Isomeric Library (Pyrazolo-pyrimidines) Solubility Kinetic Solubility Start->Solubility Permeability Caco-2 Permeability Start->Permeability Metabolism Microsomal Stability Start->Metabolism InVivo In Vivo PK (Rat) Solubility->InVivo >50 µM Permeability->InVivo Papp >10 Metabolism->InVivo T1/2 >30m Decision Lead Selection InVivo->Decision

Fig 1. Standardized ADME workflow for evaluating pyrazolo-pyrimidine structural isomers.

Mechanism Scaffold 7H-pyrazolo[4,3-d]pyrimidine (e.g., LGR6768) CDK7 CDK7/Cyclin H Scaffold->CDK7 ATP-competitive Inhibition RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylation (Blocked) Apoptosis Apoptosis Induction RNAPII->Apoptosis Transcriptional Arrest

Fig 2. Mechanism of action for 7H-pyrazolo[4,3-d]pyrimidine-based CDK7 inhibitors.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL
  • Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7 Source: Biomedicine & Pharmacotherapy / ResearchGate URL
  • Title: UDENAFIL …The Eastern Viagra (like)
  • Title: Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation Source: PMC URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7H-Pyrazolo[4,3-d]pyrimidine

As a Senior Application Scientist overseeing the synthesis and scale-up of active pharmaceutical ingredients, I recognize that handling highly bioactive heterocyclic scaffolds requires uncompromising safety standards. 7H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and scale-up of active pharmaceutical ingredients, I recognize that handling highly bioactive heterocyclic scaffolds requires uncompromising safety standards. 7H-Pyrazolo[4,3-d]pyrimidine and its derivatives (such as 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone and Thioaildenafil) serve as the core pharmacophore for phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors[1].

While these compounds are invaluable in drug development, handling them in their raw, powdered intermediate forms presents significant occupational hazards. This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of 7H-Pyrazolo[4,3-d]pyrimidine derivatives.

Physicochemical Hazard Profile & Causality

To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular behavior and regulatory hazard classifications of this scaffold[2][3].

  • Skin Irritation (Category 2, H315): The lipophilic functional groups (such as ethoxyphenyl and propyl substitutions) yield an XLogP3 of approximately 2.5 to 4.7[1][4]. This lipophilicity allows the molecule to rapidly interact with and penetrate the stratum corneum, causing localized dermal inflammation.

  • Eye Irritation (Category 2A, H319): Powders deposited on the ocular mucosa cause severe, albeit reversible, irritation. ECHA guidelines mandate strict ocular protection for Category 2A substances to prevent corneal opacity and iritis[5].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335): Inhalation of the fine, light-yellow dust causes immediate respiratory tract irritation[3]. The powder's low mass and high surface area lead to rapid aerosolization during routine transfer.

Table 1: Physicochemical & Hazard Summary
Property / HazardValue / ClassificationCausality & Operational Impact
Physical State Light-yellow solid/powderHighly prone to aerosolization; presents a severe inhalation risk during weighing.
Lipophilicity XLogP3 ~ 2.5 - 4.7Readily absorbed through the skin, especially if dissolved in penetration-enhancing solvents (e.g., DMSO).
GHS Hazard H315 Skin Irritation Category 2Direct contact causes dermal inflammation; mandates strict barrier protection.
GHS Hazard H319 Eye Irritation Category 2AMucosal contact causes severe irritation; requires sealed, non-vented eye protection.
GHS Hazard H335 STOT SE 3 (Respiratory)Aerosolized dust irritates the respiratory tract; mandates N95/P100 particulate respirators.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on OSHA standards for pharmaceutical powders[6], the following PPE protocol is mandatory. Do not merely wear the equipment; understand the causality behind its selection:

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator.

    • Causality: The fine powder form of 7H-pyrazolo[4,3-d]pyrimidine has a high propensity for aerosolization. A P100 filter blocks 99.9% of particulates, mitigating the H335 respiratory hazard. Surgical masks are insufficient as they do not provide a facial seal.

  • Hand Protection: Double-gloving with nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides superior resistance to organic powders. When preparing stock solutions, the pyrazolopyrimidine core is almost exclusively dissolved in DMSO or DMF. These solvents act as aggressive dermal penetration enhancers. Double-gloving ensures that if the outer glove is degraded by incidental solvent contact, the inner glove remains an intact barrier[6].

  • Eye Protection: Snug-fitting, non-vented safety goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to ambient dust. Non-vented goggles are required to prevent aerosolized particles from settling on the ocular mucosa, directly addressing the H319 hazard[5].

  • Body Protection: Disposable, lint-free, low-permeability lab gown with tight-fitting elastic cuffs.

    • Causality: Reusable cotton lab coats can trap fine powders in their weave, leading to chronic secondary exposure. Disposable gowns prevent cross-contamination between the weighing station and the general laboratory[6].

Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure during experimental preparation.

Step 1: Environmental Isolation Conduct all weighing and transfer operations inside a dedicated chemical fume hood (face velocity of 80-100 fpm) or a Class II Biological Safety Cabinet (BSC). Never open the primary container on an open bench.

Step 2: Static Mitigation Pharmaceutical powders hold static charges that cause them to "jump" off spatulas, increasing aerosolization. Use anti-static weighing boats and pass a static ionizer over your tools prior to handling.

Step 3: Transfer & Weighing Using a stainless steel micro-spatula, slowly transfer the powder to the tared vessel. Keep the spatula close to the surface of the weigh boat to minimize drop height. Cap the vessel immediately after the desired mass is achieved.

Step 4: Solvent Addition Do not transport dry powder across the lab. Inject the solvent (e.g., DMSO) directly into the capped vial using a syringe through a septum, or open the vial only deep within the fume hood to dissolve the powder before transporting the liquid stock solution to your bench.

Step 5: Doffing PPE To limit the transfer of contamination, remove your outer gloves inside the fume hood after the task is complete. Place the outer gloves in a sealable plastic bag for hazardous disposal before withdrawing your hands from the hood[6].

Accidental Release & Spill Management

If a powder spill occurs, do NOT use a brush or dry paper towel. Dry sweeping resuspends the STOT SE 3 particulates into your breathing zone.

Step-by-Step Spill Response:

  • Evacuate & Isolate: Alert nearby personnel and isolate the spill area.

  • Verify Emergency PPE: Ensure your N95/P100 respirator, non-vented goggles, and double nitrile gloves are securely fitted.

  • Wet-Wipe Method: Lightly dampen a highly absorbent, lint-free wipe with water or a 10% ethanol solution.

  • Containment: Gently place the damp wipe directly over the powder to suppress dust aerosolization. Wipe slowly from the perimeter of the spill toward the center.

  • Decontamination: Wash the affected surface with a standard laboratory detergent solution, followed by a distilled water rinse, to remove any lingering lipophilic residues.

  • Disposal: Place all contaminated wipes and outer gloves into a clearly labeled, sealable hazardous waste container.

Chemical Waste & Disposal Plan

7H-Pyrazolo[4,3-d]pyrimidine derivatives must be treated as toxic/irritant chemical waste.

  • Solid Waste: Collect all contaminated consumables (weigh boats, pipette tips, disposable PPE) in a sealed, rigid container labeled "Hazardous Chemical Waste: Pyrazolopyrimidine Derivatives (Toxic/Irritant)".

  • Liquid Waste: Segregate organic solvent waste containing the dissolved compound into designated non-halogenated waste carboys (if dissolved in DMSO/DMF).

  • Disposal Method: Do not flush down the sink. Dispose of via high-temperature incineration through a licensed EPA/RCRA-compliant hazardous waste contractor.

Operational Workflow Visualization

PPE_Workflow Start 7H-Pyrazolo[4,3-d]pyrimidine Handling Initiated PPE Don Mandatory PPE (N95, Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood or Biosafety Cabinet PPE->Hood Weigh Weighing & Dissolution (Use Anti-Static Tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Method (Avoid Aerosolization) Spill->Clean Yes Dispose Dispose as Hazardous Chemical Waste Spill->Dispose No Clean->Dispose

Logical workflow for safe handling and spill response of 7H-Pyrazolo[4,3-d]pyrimidine.

References

  • "7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid - NextSDS", NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Vy0YOY8GylD9hI0zgLse08s3iVBLjLxncnv_aNnt-p22aY_YdI3hyVRYAskYSvam399IwJjYvVUH8C6Px9bGqfKLE4PjP7qXqgNnKqJ0H0DmQIdmSR60W_yk972eoGxMEYo4N8Uh2-83kEJ-AZ7tbungzyd8h36sO_gYKs1rlK07bR4rwRMeqHDfDG0GKXiGYipZDxhYzKIiEkxz3g==]
  • "5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone", PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFMh2rz4P69R8hZA-sKTAmlIBeOzRIFSO2dFbPUAnMDqcXYi-2fz57Zt_E2HYcPSv1-wdkQj1gUowftPPiUp5qUcc9FwWD96s8CfvUFsWfkboBXQW4GYeKbLoZMAC6pqqL2QyESD0Lzas1IzpI6lKcIzGfr5Rec-1Azg==]
  • "Buy Sulfoaildenafil Industrial Grade, Pharma Grade", ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGn2BhDTN5_-rv8rVFIjerR7oK5K8hBB73kM_4iog4xrdGt-ymTLZVApKc08FJCvOtFHHaNs3rC8YjcvOcR08enczZyCmz8VHkIv3dlEWK8WSmCpOfw2vP5EF2APU5DWKPg4DJsXl1cwrTluSsrB_sFSEXn7V1jx3Ih6cOC]
  • "eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE)", Occupational Safety and Health Administration (OSHA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnMMCtBN0xa_ok8oboCfbtFjw7dlgbhFP2lyFRg_B3zcfpfb9CrorUAvd799mg2aIv5mJ1MnryiDEPMdKNgPJBcnBQEMZfxbKA7aSeBaxiaWAKx7nBt-1sFoXERxgW_3wxfVRmM-_6eCPq4I52YBFv_43x84wK7vMB0CYMPFlGSG2IewfTiIA=]
  • "CLP, 3.3.2., Classification criteria for substances", REACH Online (ECHA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlzq2nc6tKOLM9a9LOIAkr5O7gAKMPdJ3ca3ARHNeXR8rf7Z6PKB63CSArQImTyCL-XEfeuMcROFBoh0OMX00BxT19msenzagMc_jkfOgTCega1tBJttKVNhHApycEo_z0lNOWfC41ZEioOO3c4ZNKXw==]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.